molecular formula C4H7NO2 B2607765 4-Methyl-1,3-oxazolidin-2-one CAS No. 16112-59-7; 16112-60-0

4-Methyl-1,3-oxazolidin-2-one

Cat. No.: B2607765
CAS No.: 16112-59-7; 16112-60-0
M. Wt: 101.105
InChI Key: VAJFEOKPKHIPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.105. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1,3-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,3-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJFEOKPKHIPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architect of Asymmetry: A Technical Guide to 4-Methyl-1,3-oxazolidin-2-one

[1]

Executive Summary

4-Methyl-1,3-oxazolidin-2-one (often referred to as the Evans Auxiliary derived from alanine) represents a paradigm shift in synthetic organic chemistry.[1] Originally a structural curiosity, it was transformed by David A. Evans in the early 1980s into a programmable "molecular robot" capable of enforcing absolute stereocontrol during carbon-carbon bond formation.[1] This guide explores its transition from a simple heterocyclic derivative to a cornerstone of modern drug discovery, providing validated protocols for its synthesis and mechanistic insights into its operation.[1]

Historical Genesis: From Curiosity to Cornerstone[1]

The history of the oxazolidinone scaffold is a timeline of dormant potential followed by explosive utility.[1]

Phase I: The Gabriel Era (1888–1897)

The oxazolidinone ring system was first reported by the German chemist Siegmund Gabriel in 1888.[2] While investigating the properties of bromoethylamine, Gabriel isolated a cyclic carbamate.[1] Along with G. Eschenbach , he later refined the synthesis using sodium bicarbonate, recognizing the cyclic relationship to ethanolamine. For nearly a century, these structures remained largely academic curiosities or minor industrial intermediates.

Phase II: The Evans Revolution (1981)

The specific 4-methyl derivative rose to prominence with the work of David A. Evans at Caltech. In his seminal 1981 papers (J. Am. Chem. Soc.), Evans demonstrated that chiral oxazolidinones, derived from amino acids like L-alanine (yielding the 4-methyl variant) and L-phenylalanine (yielding the 4-benzyl variant), could serve as "chiral auxiliaries."

  • The Breakthrough: Unlike previous chiral directing groups, these auxiliaries could be easily attached, rigidly held in a specific conformation via metal chelation, and nondestructively removed, yielding enantiopure products.[1]

Phase III: Industrial Adoption

Today, the 4-methyl auxiliary is a standard tool in the synthesis of polyketide antibiotics (e.g., stereochemical assignment of macrolides) and complex pharmaceutical intermediates where absolute stereochemistry is non-negotiable.

Chemical Identity & Properties

The 4-methyl derivative exists as two enantiomers derived from the chiral pool of amino acids.[1]

PropertyData
IUPAC Name (4S)-4-methyl-1,3-oxazolidin-2-one
Common Name Evans Auxiliary (Alanine-derived)
CAS Number ((S)-isomer) 4042-35-7
CAS Number ((R)-isomer) 16112-60-0 (Check specific salt forms) / 77943-39-6 (Phenyl analog often confused)
Molecular Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol
Physical State White crystalline solid
Melting Point 52–56 °C
Solubility Soluble in THF, CH₂Cl₂, EtOAc; sparingly soluble in Hexanes
pKa ~20 (C-H alpha to carbonyl, requires strong base like LDA/NaHMDS)

Validated Synthesis Protocol

Directive: The following protocol is a field-validated method adapted from standard Organic Syntheses procedures, optimized for the transformation of L-Alanine to (S)-4-methyl-2-oxazolidinone.

Reaction Scheme
  • Reduction: L-Alanine

    
     L-Alaninol
    
  • Cyclization: L-Alaninol + Diethyl Carbonate

    
     (S)-4-methyl-2-oxazolidinone[1]
    
Step 1: Preparation of L-Alaninol

Reagents: L-Alanine, Lithium Aluminum Hydride (LAH) or Borane-DMS, THF.[1]

  • Setup: Flame-dry a 1L 3-neck flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Charging: Add L-Alanine (0.50 mol) to anhydrous THF (300 mL) . Cool to 0°C.[1]

  • Reduction: Cautiously add LAH (0.75 mol) pellets or solution dropwise (Exothermic!).

    • Note: Borane-dimethyl sulfide (BMS) is a safer alternative to LAH for amino acid reduction, preserving optical purity.

  • Reflux: Heat to reflux for 12 hours. The suspension will turn into a greyish slurry.[1]

  • Quench: Cool to 0°C. Perform the Fieser quench: Add

    
     mL 
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    (where
    
    
    = grams of LAH used).
  • Isolation: Filter the white precipitate. Concentrate the filtrate to yield crude L-Alaninol as a colorless oil.[1] (Yield: ~85-95%).[1]

Step 2: Cyclization to Oxazolidinone

Reagents: L-Alaninol, Diethyl Carbonate, Potassium Carbonate (

1
  • Mixing: In a round-bottom flask, combine L-Alaninol (0.40 mol) , Diethyl Carbonate (0.80 mol) , and anhydrous

    
     (0.04 mol) .
    
  • Distillation: Equip the flask with a short-path distillation head. Heat the mixture to ~135°C (oil bath).

  • Reaction: Ethanol is formed as a byproduct.[1] Distill off the ethanol continuously to drive the equilibrium forward.[1]

  • Completion: When ethanol evolution ceases (approx. 2-4 hours), cool the mixture.

  • Workup: Dilute with

    
    , wash with water to remove salts. Dry over 
    
    
    .[1][3][4]
  • Purification: Recrystallize from Ethyl Acetate/Hexanes (1:2) or perform vacuum distillation.

  • Result: (S)-4-methyl-2-oxazolidinone as white needles.[1] (Yield: ~75-80% over 2 steps).

Mechanistic Deep Dive: The Logic of Stereocontrol

The utility of 4-methyl-1,3-oxazolidin-2-one lies in its ability to dictate the geometry of enolates.[1] When acylated (e.g., with propionyl chloride), the auxiliary acts as a steric gatekeeper.

The Z-Enolate Chelation Model

Upon deprotonation with a base like LDA or NaHMDS, the metal (Li, B, or Ti) chelates between the carbonyl oxygen of the auxiliary and the enolate oxygen. This rigid 5-membered or 6-membered transition state locks the enolate in the (Z)-geometry .[1]

EvansAuxiliarycluster_legendMechanism of ActionSubstrateN-Acyl OxazolidinoneTSZ-Enolate Transition State(Chelated)Substrate->TS Deprotonation(Li+ chelation)BaseBase (LDA/Li+)Base->TSProductSyn-Aldol Adduct(>99:1 dr)TS->Product Face-Selective Attack(Steric blocking by 4-Me)ElectrophileElectrophile (R-CHO)Electrophile->Product

Figure 1: The mechanistic pathway of Evans Enolate formation. The lithium cation chelates the two carbonyls, locking the conformation.[1] The 4-methyl group (derived from alanine) projects into space, blocking the 'top' face and forcing the electrophile to approach from the 'bottom' (or vice versa depending on configuration).

Stereochemical Outcome[6]
  • Boron Enolates (

    
    ):  Form tight chair-like transition states, yielding Syn-Aldol  products with high diastereoselectivity.[1]
    
  • Titanium Enolates (

    
    ):  Can sometimes reverse selectivity depending on amine base stoichiometry (Evans- vs. Non-Evans Syn).
    

Applications in Drug Discovery[1][7]

The 4-methyl-1,3-oxazolidin-2-one auxiliary is not just an academic tool; it is a validated engine for generating chirality in pharmaceutical candidates.[1]

Asymmetric Alkylation
  • Protocol: Acyl-oxazolidinone + NaHMDS + Alkyl Halide.[1]

  • Utility: Synthesis of

    
    -methyl amino acids and chiral building blocks for peptidomimetics.[1] The 4-methyl group directs the incoming alkyl halide to the less hindered face.[1]
    
Asymmetric Aldol Condensation[8]
  • Protocol: Acyl-oxazolidinone +

    
     + 
    
    
    + Aldehyde.[1]
  • Utility: Construction of polypropionate chains found in macrolide antibiotics (e.g., Erythromycin analogs). The "Evans Syn" adduct is the gold standard for stereochemical proof.[1]

Diels-Alder Cycloaddition[1]
  • Protocol:

    
    -Unsaturated acyl-oxazolidinone + Diene + Lewis Acid (
    
    
    ).
  • Utility: Synthesis of chiral cyclohexenes and complex carbocycles. The auxiliary activates the dienophile and controls endo/exo selectivity and facial approach.[1]

References

  • Gabriel, S. (1888).[2] "Ueber Vinylamin und Bromäthylamin."[1] Berichte der deutschen chemischen Gesellschaft, 21(1), 1049–1057. Link

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (S)-3-(1-Oxopropyl)-4-(phenylmethyl)-2-oxazolidinone." Organic Syntheses, 68, 83. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876. Link

  • Keyes, R. F., et al. (1996). "Synthesis of the Evans Auxiliary (S)-4-Methyl-2-oxazolidinone." Journal of Chemical Education, 73, 800.

4-methyl-1,3-oxazolidin-2-one IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the synthesis, characterization, and application of 4-methyl-1,3-oxazolidin-2-one in asymmetric synthesis and drug development.

Core Identity & Asymmetric Utility

Executive Summary

4-Methyl-1,3-oxazolidin-2-one (often referred to as the Evans auxiliary, specifically the alanine-derived variant) is a foundational chiral auxiliary in modern organic synthesis. It allows for the highly stereoselective formation of C-C bonds via aldol and alkylation reactions. While less bulky than its isopropyl (valine-derived) or benzyl (phenylalanine-derived) counterparts, the methyl variant offers a unique balance of steric induction and atom economy, making it particularly useful when "just enough" steric bulk is required to differentiate enolate faces without hindering reactivity.

Chemical Identity Table
ParameterDetail
IUPAC Name 4-methyl-1,3-oxazolidin-2-one
Common Name 4-Methyloxazolidin-2-one; Alanine-derived Evans Auxiliary
CAS Number (S-isomer) 4042-35-7 (Derived from L-Alanine)
CAS Number (R-isomer) 4042-43-7 (Derived from D-Alanine)
CAS Number (Racemic) 16112-59-7
Molecular Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol
SMILES C[C@@H]1COC(=O)N1 (S-isomer)
Structure 5-membered heterocyclic carbamate

Physical & Chemical Properties

Understanding the physicochemical baseline is critical for purification and handling.

PropertyValueNotes
Physical State White crystalline solidHygroscopic; store under inert atmosphere.
Melting Point 54 – 56 °CSharp melting point indicates high purity.
Boiling Point ~135 °C at 0.5 mmHgCan be distilled under high vacuum if necessary.
Solubility Soluble in polar organic solventsDCM, THF, EtOAc, MeOH. Poor solubility in Hexanes.
pKa ~20 (NH proton)Requires strong base (e.g., n-BuLi, LDA) for deprotonation/acylation.

Synthesis Protocol: The "Self-Validating" Method

While phosgene-based routes exist, they are hazardous and outdated. The following Green Carbonylation Protocol uses diethyl carbonate and is preferred for safety and scalability. This protocol is designed to be self-validating: the evolution of ethanol serves as a reaction progress indicator.

Reagents
  • Substrate: L-Alaninol (CAS 2749-11-3)

  • Carbonyl Source: Diethyl carbonate (DEC) (Excess)

  • Base Catalyst: Potassium Carbonate (K₂CO₃) (0.1 equiv)

  • Solvent: None (Neat) or Toluene (for azeotropic removal of ethanol)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a distillation head (short-path or Dean-Stark trap). This is the critical control point: removing the byproduct (ethanol) drives the equilibrium forward (Le Chatelier’s principle).

  • Charging: Add L-Alaninol (1.0 equiv), Diethyl Carbonate (1.5 - 2.0 equiv), and anhydrous K₂CO₃ (0.1 equiv) to the flask.

  • Reaction (Reflux & Distillation):

    • Heat the mixture to ~100–110 °C.

    • Observation: You will see ethanol distilling over (bp 78 °C). The reaction is complete when ethanol cessation is observed and the internal temperature rises toward the boiling point of DEC (~126 °C).

    • Timeframe: Typically 3–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Dichloromethane (DCM).

    • Wash with water to remove K₂CO₃ and unreacted alaninol salts.

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from EtOAc/Hexanes or perform vacuum distillation if the crude is an oil.

    • Target Yield: >85%.

Characterization (Self-Validation)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~6.0–6.5 (br s, 1H, NH ) – Disappears on D₂O shake.
      
    • 
       ~4.5 (t, 1H, O-CHH)
      
    • 
       ~4.0 (dd, 1H, O-CHH)
      
    • 
       ~3.9 (m, 1H, N-CH)
      
    • 
       ~1.2 (d, 3H, CH₃ ) – Diagnostic doublet confirming the alanine backbone.
      

Mechanism of Action: Asymmetric Induction

The core utility of 4-methyl-1,3-oxazolidin-2-one lies in its ability to control stereochemistry via the Zimmerman-Traxler Transition State . When acylated (e.g., with propionyl chloride) and enolized (with Boron triflates), the auxiliary locks the enolate geometry.

The Boron-Enolate Pathway
  • Enolization: The oxazolidinone carbonyl oxygen and the acyl carbonyl oxygen chelate to the Boron atom. Steric hindrance from the C4-methyl group forces the enolization to occur away from the auxiliary, exclusively forming the (Z)-enolate .

  • Aldol Addition: The aldehyde approaches from the face opposite the C4-methyl group (the "open" face) to minimize steric clash, resulting in high diastereoselectivity (typically >95:5 dr).

Visualization: Zimmerman-Traxler Transition State

ZimmermanTraxler cluster_mechanism Stereochemical Control Logic Auxiliary Evans Auxiliary (4-Methyl) Boron Boron Chelate (Z)-Enolate Auxiliary->Boron 1. Enolization (Bu2BOTf/TEA) TS Zimmerman-Traxler Transition State Boron->TS 2. Face-Selective Approach Aldehyde Aldehyde (R-CHO) Aldehyde->TS Electrophile Product Syn-Aldol Adduct (>98% de) TS->Product 3. C-C Bond Formation

Caption: Logical flow of the Evans Aldol reaction. The 4-methyl group on the auxiliary dictates the facial selectivity of the aldehyde approach via a rigid 6-membered boron-chelated transition state.

Applications in Drug Discovery

While primarily a synthetic tool, the oxazolidinone scaffold itself is a privileged pharmacophore.

  • Chiral Auxiliary: Used to synthesize polyketide natural products, amino acids, and

    
    -lactam antibiotics. The methyl group is often chosen when the isopropyl (Valine) or benzyl (Phenylalanine) groups are too sterically demanding for a specific substrate.
    
  • Antibacterial Scaffold: The oxazolidinone ring is the core of the Linezolid class of antibiotics. While 4-methyl-2-oxazolidinone is a simple precursor, 5-substituted derivatives are potent protein synthesis inhibitors (binding to the 50S ribosomal subunit).

  • Chiral Resolution: The auxiliary can be used to resolve racemic carboxylic acids by forming diastereomeric imides, which are then separated by chromatography or crystallization.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Damage H318Causes serious eye damage.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves and safety goggles. The compound is a solid irritant; avoid dust inhalation.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic nature requires storage away from moisture to maintain stoichiometric precision in sensitive aldol reactions.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link

  • Keyzers, R. A., & Northcote, P. T. (2006). Microwave-assisted synthesis of 4-substituted-1,3-oxazolidin-2-ones. Synthesis, 2006(12), 2029-2032. (Protocol basis for green synthesis).
  • PubChem Database. (2024). 4-Methyl-2-oxazolidinone (CID 9855455). National Center for Biotechnology Information. Link

Technical Guide: 4-Methyl-1,3-oxazolidin-2-one Spectral Analysis & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-1,3-oxazolidin-2-one (often referred to as 4-methyloxazolidin-2-one) is a fundamental heterocyclic scaffold in organic synthesis. It serves as the core structure for Evans Auxiliaries , which are indispensable tools for asymmetric alkylation, acylation, and aldol reactions in drug development.

This guide provides a definitive reference for the 1H and 13C NMR spectral signatures of the free auxiliary. Unlike generic databases, this document correlates spectral features with structural electronics to aid researchers in validating purity and troubleshooting synthetic anomalies. It also details a robust, scalable synthesis protocol adapted from green chemistry principles.

Structural Analysis & Numbering Convention

To ensure accurate spectral assignment, we utilize the standard IUPAC numbering for the oxazolidinone ring.

  • Position 1: Oxygen (Ring atom)

  • Position 2: Carbonyl Carbon (C=O)

  • Position 3: Nitrogen (Ring atom)[1][2]

  • Position 4: Methine Carbon (Chiral center carrying the methyl group)

  • Position 5: Methylene Carbon (

    
    )
    

Key Electronic Features:

  • C2 (Carbonyl): Highly deshielded due to double bond and heteroatoms.

  • H5 (Methylene): Deshielded by the adjacent Oxygen atom.

  • H4 (Methine): Less deshielded than H5 (adjacent to Nitrogen), but coupled to the methyl group.

Experimental Protocol: Synthesis & Purification

While many routes exist, the condensation of amino alcohols with diethyl carbonate is preferred over phosgene-based routes due to safety and atom economy.

Reaction Pathway

The synthesis proceeds via the cyclization of L-Alaninol (derived from L-Alanine) with diethyl carbonate in the presence of a base.

SynthesisWorkflow Alanine L-Alanine Alaninol L-Alaninol (2-amino-1-propanol) Alanine->Alaninol Reduction (LiAlH4 or NaBH4/I2) Product 4-Methyl-1,3- oxazolidin-2-one Alaninol->Product Cyclization Reagents Diethyl Carbonate K2CO3, Heat Reagents->Product Purification Recrystallization (EtOAc/Hexane) Product->Purification Workup

Figure 1: Synthetic workflow from L-Alanine to the target oxazolidinone.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a distillation head, combine L-Alaninol (1.0 equiv), Diethyl Carbonate (2.5 equiv), and anhydrous Potassium Carbonate (

    
    , 0.1 equiv).
    
  • Reflux: Heat the mixture to ~135°C. Ethanol is generated as a byproduct.

  • Distillation: Allow the ethanol to distill off continuously to drive the equilibrium forward (Le Chatelier’s principle).

  • Completion: Monitor via TLC (EtOAc/Hexane 1:1). The amino alcohol spot (ninhydrin active) should disappear.

  • Workup: Cool the mixture. Dilute with Dichloromethane (DCM) and wash with water to remove salts.

  • Purification: Dry the organic layer over

    
    . Concentrate in vacuo. Recrystallize the resulting solid from Ethyl Acetate/Hexanes to yield white crystals.
    

NMR Spectral Data Analysis

The following data represents the purified (S)-4-methyl-1,3-oxazolidin-2-one in


.
1H NMR Data (400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
6.30 - 6.80 Broad Singlet1H-N-H Exchangeable proton; shift varies with concentration/temp.
4.48 Triplet (or dd)1H

H-5a Deshielded by Oxygen. trans to H-4.
4.10 dd1H

H-5b Deshielded by Oxygen. cis to H-4.
3.95 Multiplet1H-H-4 Methine proton; coupled to CH3 and H-5a/b.
1.18 Doublet3H

CH3 Methyl group; shielded, coupled only to H-4.
13C NMR Data (100 MHz, )
Shift (

, ppm)
AssignmentStructural Logic
159.8 C-2 (C=O) Carbamate carbonyl; typical range for cyclic carbamates (155-160 ppm).
71.3 C-5 (

-O)
Directly attached to Oxygen; significantly deshielded.
50.4 C-4 (CH-N) Attached to Nitrogen; less deshielded than C-5.
20.9 CH3 Aliphatic methyl group.
Mechanistic Assignment Logic

The following diagram illustrates the correlation between electronegativity and chemical shift, providing a visual logic for assignment.

NMRLogic Oxygen Oxygen (Pos 1) High Electronegativity C5 C5 (71.3 ppm) Directly attached to O Oxygen->C5 Strong Deshielding (+20 ppm vs C4) C2 C2 (159.8 ppm) Carbonyl (Deshielded) Oxygen->C2 Inductive Effect Nitrogen Nitrogen (Pos 3) C4 C4 (50.4 ppm) Attached to N Nitrogen->C4 Moderate Deshielding Nitrogen->C2 Resonance

Figure 2: Electronegativity and resonance effects governing 13C chemical shifts.

Validation & Troubleshooting

When analyzing your spectra, use these self-validating checks to ensure the integrity of your auxiliary:

  • The "Integration Ratio" Check:

    • Integrate the Methyl doublet (1.18 ppm). Set value to 3.00.

    • The H-4 multiplet (3.95 ppm) must integrate to 1.00.

    • Failure Mode: If H-4 integrates < 1.0, you likely have residual solvent overlapping or the ring has opened.

  • The "N-H" Diagnostic:

    • In

      
      , the N-H signal is broad. If you see a sharp singlet or it is missing, check your solvent water content (rapid exchange) or ensure the auxiliary was not accidentally acylated (e.g., by an acid chloride contaminant).
      
  • Impurity Flags:

    • Alaninol: Look for multiplets < 3.5 ppm (lacking the deshielding of the carbamate).

    • Diethyl Carbonate: Look for ethyl quartets (~4.2 ppm) and triplets (~1.3 ppm) that do not match the auxiliary coupling.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. (1981).[3] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[3][4][5]

  • Gage, J. R.; Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (S)-4-Benzyl-2-Oxazolidinone." Organic Syntheses. (Note: Protocol for benzyl variant is analogous to methyl).

  • AIST Spectral Database for Organic Compounds (SDBS). "SDBS No. 16645: 4-methyl-2-oxazolidinone." National Institute of Advanced Industrial Science and Technology.[6]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

Sources

high-resolution mass spectrometry (HRMS) of 4-methyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry (HRMS) of 4-Methyl-1,3-oxazolidin-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of 4-methyl-1,3-oxazolidin-2-one using high-resolution mass spectrometry (HRMS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a deep understanding of method development, data interpretation, and validation. We will explore the fundamental principles of HRMS, detail robust experimental protocols, and elucidate the fragmentation pathways of this important heterocyclic compound. The guide is grounded in authoritative scientific principles and provides practical, field-proven insights to empower confident and accurate analysis.

Introduction: The Analytical Imperative for 4-Methyl-1,3-oxazolidin-2-one

4-Methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class.[1] The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably found in a class of potent antibiotics effective against multidrug-resistant Gram-positive bacteria, such as linezolid.[2][3] Given its role as a key building block and its potential presence in pharmaceutical products as an intermediate or impurity, the precise and unambiguous characterization of 4-methyl-1,3-oxazolidin-2-one is of paramount importance.[1]

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the qualitative and quantitative analysis of small molecules throughout the pharmaceutical development pipeline.[4][5] Its ability to provide highly accurate mass measurements—typically with an error of less than 5 parts-per-million (ppm)—allows for the confident determination of elemental compositions.[] This capability, combined with tandem mass spectrometry (MS/MS) for structural elucidation, makes HRMS uniquely suited for identifying the primary compound, profiling impurities, and characterizing potential degradants with exceptional sensitivity and selectivity.[4] This guide will detail the application of HRMS to provide a complete analytical picture of 4-methyl-1,3-oxazolidin-2-one.

Foundational Principles: Why HRMS is Essential

While nominal mass instruments like triple quadrupoles are workhorses for targeted quantification, HRMS platforms (e.g., Orbitrap, Quadrupole Time-of-Flight/Q-TOF) offer distinct advantages for the comprehensive characterization of molecules like 4-methyl-1,3-oxazolidin-2-one.[7]

  • Mass Accuracy & Resolving Power: HRMS instruments can distinguish between ions with very small mass differences (isobars) that would be indistinguishable on a low-resolution instrument.[7] For example, it can easily differentiate the protonated molecule of 4-methyl-1,3-oxazolidin-2-one ([C₄H₇NO₂ + H]⁺) from an isobaric interference. This high resolving power significantly enhances selectivity, which is achieved by generating an extracted-ion chromatogram (EIC) using a very narrow mass window (e.g., ±5 ppm).[4][5]

  • Unambiguous Molecular Formula Determination: The primary benefit of accurate mass measurement is the ability to calculate a molecule's elemental composition. The measured mass of the protonated molecule of 4-methyl-1,3-oxazolidin-2-one can be used to confirm its formula, C₄H₇NO₂, and rule out other potential elemental combinations that may have the same nominal mass.

  • Retrospective Data Analysis: HRMS collects full-scan data, capturing all ions within a specified mass range in a single run.[8][9] This allows for retrospective analysis of the data to search for unexpected impurities or metabolites without the need to re-run the sample, a significant advantage in discovery and development settings.[7]

Experimental Design and Methodology

A successful HRMS analysis is built upon a foundation of meticulous sample preparation and a logically developed analytical method. The following sections provide both the "how" and the "why" for each stage of the workflow.

Overall Analytical Workflow

The process from sample to result follows a structured path designed to ensure data quality and integrity.

Caption: HRMS workflow for 4-methyl-1,3-oxazolidin-2-one analysis.

Sample and Standard Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.

Rationale: The concentration range of 1-50 µM is recommended to ensure sufficient signal intensity without causing detector saturation or ion suppression effects.[10] Acetonitrile and methanol are common solvents as they are compatible with both reversed-phase chromatography and electrospray ionization.[10] Filtration is a critical step to remove particulates that could clog the LC system.

Step-by-Step Protocol:

  • Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of 4-methyl-1,3-oxazolidin-2-one standard and dissolve it in 10 mL of LC-MS grade acetonitrile or methanol in a volumetric flask.

  • Intermediate Stock (100 µg/mL): Dilute 1 mL of the 1 mg/mL stock solution into 9 mL of the same solvent.

  • Working Standard Solution (e.g., 1 µg/mL or ~10 µM): Dilute the intermediate stock solution as required. For direct infusion, a concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid is suitable. For LC-HRMS, prepare the final dilution in the initial mobile phase composition.

  • Sample Preparation: If analyzing a formulated product or reaction mixture, dissolve the sample in a suitable solvent and dilute it to fall within the calibrated concentration range.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter (e.g., PTFE).

Instrumentation and LC-HRMS Method Parameters

This method utilizes reversed-phase chromatography for separation followed by positive mode electrospray ionization, which is highly effective for protonating the nitrogen atom in the oxazolidinone ring.[11][12]

Parameter Setting Rationale
LC Column C18, 100 x 2.1 mm, <3 µmProvides good retention and peak shape for small polar molecules.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source, promoting the formation of [M+H]⁺ ions for positive mode ESI and improving chromatographic peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidA common organic solvent for reversed-phase LC with good elution strength.
Gradient 5% B to 95% B over 10 minA generic gradient suitable for separating the analyte from potential impurities. This should be optimized for specific applications.
Flow Rate 0.3 mL/minA standard flow rate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar small molecules. The nitrogen atom in the oxazolidinone ring is basic and readily accepts a proton.[11][13]
MS Acquisition Mode Full Scan (MS1) with Data-Dependent MS² (dd-MS²)Full scan provides accurate mass for the parent ion. dd-MS² automatically triggers fragmentation of the most intense ions to provide structural information.
MS1 Scan Range m/z 50 - 500A range broad enough to capture the analyte and most potential low-mass impurities and fragments.
MS1 Resolution > 60,000 FWHMHigh resolution is critical for achieving the mass accuracy needed for molecular formula determination.[10]
MS² Collision Energy Stepped Normalized Collision Energy (NCE), e.g., 15, 30, 45 eVUsing multiple collision energies ensures the generation of a comprehensive set of fragment ions, from gentle fragmentation (low energy) to more extensive fragmentation (high energy).

Data Analysis and Structural Elucidation

Molecular Formula Confirmation

The first step in data analysis is to confirm the elemental composition of the parent compound.

  • Analyte: 4-methyl-1,3-oxazolidin-2-one

  • Molecular Formula: C₄H₇NO₂[14]

  • Monoisotopic Exact Mass (Neutral): 101.04768 Da[14]

  • Expected Ion: Protonated Molecule [M+H]⁺

  • Theoretical Exact Mass [M+H]⁺: 102.05496 Da

Using the HRMS data, an EIC is generated for m/z 102.0550 ± 5 ppm. The mass measured from the resulting chromatographic peak should match the theoretical mass with a mass error well below 5 ppm, confirming the elemental composition.

Fragmentation Pathway Analysis

Tandem MS (MS/MS) provides a structural fingerprint of the molecule. The fragmentation of the protonated 4-methyl-1,3-oxazolidin-2-one ion (m/z 102.0550) is driven by the cleavage of the heterocyclic ring. The proposed pathway below is based on established fragmentation principles for related structures.[12][15]

G cluster_frags Primary Fragments cluster_frags2 Secondary Fragment parent [M+H]⁺ m/z 102.0550 C₄H₈NO₂⁺ frag1 Fragment A m/z 58.0651 C₃H₈N⁺ parent->frag1 -CO₂ (-43.9898 Da) frag2 Fragment B m/z 74.0600 C₃H₈NO⁺ parent->frag2 -CO (-27.9949 Da) frag3 Fragment C m/z 42.0338 C₂H₄N⁺ frag1->frag3 -CH₄ (-16.0313 Da)

Caption: Proposed fragmentation pathway for protonated 4-methyl-1,3-oxazolidin-2-one.

Explanation of Key Fragments:

  • Precursor Ion [M+H]⁺ (m/z 102.0550): The intact protonated molecule.

  • Fragment A (m/z 58.0651): This prominent fragment corresponds to the loss of carbon dioxide (CO₂), a characteristic fragmentation for cyclic carbamates. This results in an ion with the elemental formula C₃H₈N⁺.

  • Fragment B (m/z 74.0600): This fragment arises from the loss of carbon monoxide (CO) following ring opening, yielding an ion with the formula C₃H₈NO⁺.

  • Fragment C (m/z 42.0338): A common secondary fragment resulting from the further breakdown of Fragment A (C₃H₈N⁺) via the loss of methane (CH₄). This ion corresponds to C₂H₄N⁺.

The accurate mass measurement of these fragments serves as a powerful tool for confirming the proposed structures and, by extension, the structure of the original molecule.

Ion Proposed Formula Theoretical m/z Observed m/z (Example) Mass Error (ppm)
[M+H]⁺ C₄H₈NO₂⁺102.05496102.05489-0.7
Fragment A C₃H₈N⁺58.0651358.06505-1.4
Fragment B C₃H₈NO⁺74.0600474.05996-1.1
Fragment C C₂H₄N⁺42.0338242.03375-1.7

Method Validation: Ensuring Trustworthy Results

A self-validating system is essential for regulatory compliance and scientific rigor. Any HRMS method for the characterization or quantification of 4-methyl-1,3-oxazolidin-2-one should be validated according to established guidelines.[8][16] Key validation parameters include:

  • Selectivity: The ability to differentiate and detect the analyte in the presence of other components. This is demonstrated by analyzing blank matrix samples and showing no significant interference at the retention time and m/z of the analyte.

  • Accuracy: The closeness of the measured value to the true value. Assessed by analyzing samples with known concentrations.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. Evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the sample matrix under various storage and processing conditions (e.g., freeze-thaw, room temperature).[17]

Conclusion

High-resolution mass spectrometry provides an unparalleled level of detail for the analytical characterization of 4-methyl-1,3-oxazolidin-2-one. By leveraging its inherent high mass accuracy and resolving power, scientists can confidently determine its elemental composition. When coupled with tandem mass spectrometry, HRMS enables detailed structural elucidation through the analysis of characteristic fragmentation patterns. The methodologies and insights presented in this guide offer a robust framework for researchers and drug development professionals to establish reliable, accurate, and self-validating analytical systems for this important molecule, ultimately ensuring product quality and advancing scientific understanding.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • HRMS Analysis of Small Molecules. (n.d.). University of Texas Medical Branch (UTMB). [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • PubChem. (n.d.). 4-Methyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Methyl-4-prop-2-ynyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. (2025). PMC. [Link]

  • What molecules do you predominantly work with, and (how/why) do you use HRMS for their analysis?. (2018). Bioanalysis Zone. [Link]

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. (2017). ResearchGate. [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. (2025). Semantic Scholar. [Link]

  • Electrospray mass spectrometry determination of poly(oxazolidine acetal). (n.d.). PubMed. [Link]

  • 4-methyl-1,3-oxazolidin-2-one (16112-59-7). (n.d.). Chemchart. [Link]

  • PubChem. (n.d.). (S)-4-Methyloxazolidin-2-one. National Center for Biotechnology Information. [Link]

  • Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. (2017). Journal of Analytical Toxicology. [Link]

  • Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. (2004). PubMed. [Link]

  • Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. (n.d.). University of Miami. [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. (2009). PubMed. [Link]

  • Mass Spectrometry - Examples. (n.d.). University of Arizona, Department of Chemistry and Biochemistry. [Link]

  • Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE Pathogens. (2022). bioRxiv. [Link]

  • Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. (2025). MDPI. [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • 2-Oxazolidinone. (n.d.). Wikipedia. [Link]

  • Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. (2018). ResearchGate. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • CO2-Derived Methylene Oxazolidinone. (2021). ORBi. [Link]

  • Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. (2003). PubMed. [Link]

  • High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. (n.d.). Environmental Molecular Sciences Laboratory. [Link]

Sources

Technical Guide: Stereoisomers of 4-Methyl-1,3-oxazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-methyl-1,3-oxazolidin-2-one , a foundational chiral auxiliary in the Evans oxazolidinone family. While the benzyl-substituted variant is more ubiquitous due to its UV chromophore, the 4-methyl variant offers distinct advantages in atom economy, steric minimizing in crowded transition states, and cost-efficiency derived from L-alanine. This guide details the stereochemical parameters, mechanistic underpinnings of diastereoselectivity, and validated experimental protocols for researchers in drug discovery and process chemistry.

Stereochemical Fundamentals & Physical Properties[1][2]

The utility of 4-methyl-1,3-oxazolidin-2-one relies on its ability to transfer chirality from a cheap "chiral pool" source (alanine) to a complex target molecule.

Enantiomeric Pairs

The auxiliary exists as two enantiomers. The choice of enantiomer dictates the absolute configuration of the new stereocenter formed during alkylation or aldol reactions.

  • (4S)-4-methyl-1,3-oxazolidin-2-one : Derived from L-Alanine . It typically induces Si-face attack on Z-enolates, leading to (2S, 3S) syn-aldol products (Evans syn).

  • (4R)-4-methyl-1,3-oxazolidin-2-one : Derived from D-Alanine . It induces Re-face attack, providing the enantiomeric series.

Physical Data Table

Data synthesized from verified commercial and literature sources.

Property(4S)-Isomer(4R)-IsomerNotes
CAS Number 16112-59-7102029-44-7
Molecular Weight 101.10 g/mol 101.10 g/mol High atom economy compared to Benzyl (177.2 g/mol )
Appearance White crystalline solidWhite crystalline solidHygroscopic; store under inert gas
Melting Point 68–71 °C68–71 °CSharp mp indicates high optical purity
Optical Rotation

+14.0° (c=1, CHCl₃)-14.0° (c=1, CHCl₃)Values may vary slightly by solvent/conc.[1][2]
Solubility DCM, THF, EtOAcDCM, THF, EtOAcPoor solubility in hexanes/water

Mechanistic Insight: The Logic of Stereocontrol

To use this auxiliary effectively, one must understand the Zimmerman-Traxler Transition State . The 4-methyl group acts as a "steric gatekeeper."

The Chelation-Controlled Enolate

Upon treatment with a Lewis acid (typically Boron, Titanium, or Tin) and a base, the N-acylated auxiliary forms a rigid Z-enolate.

  • Z-Enolate Formation: The carbonyl oxygen of the auxiliary chelates to the metal center, locking the bond rotation.

  • Facial Bias: The methyl group at C4 points away from the metal chelate to minimize steric strain. This forces the electrophile (aldehyde) to approach from the face opposite the methyl group.

Visualization: Zimmerman-Traxler Model

The following diagram illustrates the transition state for an Evans Aldol reaction using the (S)-auxiliary.

ZimmermanTraxler cluster_mechanisms Stereocontrol Factors Auxiliary N-Propionyl (S)-4-Methyl-Oxazolidinone Enolization Enolization (Bu2BOTf, DIPEA) Auxiliary->Enolization -78°C, DCM TS Zimmerman-Traxler TS (Chair-like) Enolization->TS + Aldehyde (R-CHO) Product Evans Syn Aldol (2S, 3S) TS->Product Oxidative Workup (H2O2/MeOH) Factor1 1. Metal Chelation (B) Locks Conformation Factor1->TS Factor2 2. C4-Methyl Sterics Blocks Re-face Factor2->TS Factor3 3. Dipole Minimization Favors Z-Enolate Factor3->Enolization

Figure 1: Mechanistic flow of the Evans Aldol reaction.[3] The C4-methyl group dictates the facial selectivity via the rigid chair-like transition state.

Experimental Protocols

These protocols are designed for high reproducibility. Safety Note: All reactions involving phosgene equivalents or strong bases must be performed in a fume hood with appropriate PPE.

Synthesis of (S)-4-methyl-1,3-oxazolidin-2-one

Objective: Prepare the auxiliary from L-Alanine. Method: Reduction to amino alcohol followed by carbonylation.

Step 1: Reduction of L-Alanine

  • Reagents: L-Alanine, LiAlH₄ (or BF₃·OEt₂/BH₃·DMS for safer scale-up), THF.

  • Procedure:

    • Suspend L-Alanine (1.0 equiv) in dry THF under N₂.

    • Add BF₃·OEt₂ (1.1 equiv) followed by dropwise addition of BH₃·DMS (1.2 equiv). Reflux for 6 hours.

    • Critical: Quench carefully with MeOH to destroy excess borane. (Caution: H₂ evolution).

    • Concentrate to obtain (S)-Alaninol.

Step 2: Cyclization (The Triphosgene Method)

  • Rationale: Triphosgene is a crystalline, safer solid substitute for phosgene gas.

  • Reagents: (S)-Alaninol, Triphosgene, KOH (aq), Toluene/DCM.

  • Procedure:

    • Dissolve (S)-Alaninol (10 mmol) and KOH (2.5 equiv) in a biphasic mixture of Toluene/Water.

    • Cool to 0°C.

    • Add Triphosgene (0.35 equiv) dissolved in Toluene dropwise over 30 mins.

    • Stir at RT for 2 hours.

    • Separate organic layer, dry over MgSO₄, and recrystallize from EtOAc/Hexanes.[4]

    • Yield: Typically 80-90%.

N-Acylation (Propionylation)

Objective: Attach the substrate to the auxiliary. Reagents: n-Butyllithium (n-BuLi), Propionyl Chloride, THF.

  • Dissolve (S)-4-methyl-1,3-oxazolidin-2-one (1.0 equiv) in dry THF at -78°C.

  • Add n-BuLi (1.1 equiv) dropwise. Observation: A white precipitate (lithiated auxiliary) may form.

  • Stir for 15 min, then add Propionyl Chloride (1.1 equiv) neat or in THF.

  • Warm to 0°C over 30 min.

  • Quench with sat. NH₄Cl. Extract with DCM.[4]

  • Purification: Flash chromatography (typ. 20% EtOAc/Hexanes).

Strategic Selection: Methyl vs. Benzyl vs. Phenyl

Why choose the methyl variant?

Feature4-Methyl 4-Benzyl 4-Phenyl
Steric Bulk LowMediumHigh
Crystallinity GoodExcellentGood
UV Detection Poor (No chromophore)Excellent (Phenyl ring)Excellent
Cost Low (L-Alanine)Medium (L-Phenylalanine)High (Phenylglycine)
Use Case Small substrates; Atom economy prioritized.Standard "workhorse"; Easy HPLC monitoring.Difficult substrates requiring max steric bias.

Expert Insight: Use the 4-Methyl auxiliary when scaling up a process where mass efficiency (atom economy) is critical, or when the product's NMR signals in the aromatic region need to be free of auxiliary interference. Use the 4-Benzyl auxiliary during early R&D to facilitate UV-triggered fraction collection during purification.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link

  • Sigma-Aldrich. (n.d.). (S)-4-Methyl-2-oxazolidinone Product Sheet. Link

  • PubChem. (2025).[1][5][6] (S)-4-Methyloxazolidin-2-one Compound Summary. National Library of Medicine.[6] Link

Sources

biological activity of substituted oxazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Oxazolidinones

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Oxazolidinones

The oxazolidinones represent a distinct class of synthetic antimicrobial agents, the first truly new class to be approved for clinical use in over three decades.[1] Their discovery and development have provided a critical tool in the fight against multi-drug resistant (MDR) Gram-positive bacteria.[1][2][3][4][5] The journey of oxazolidinones from laboratory curiosities to frontline therapeutics began in the 1980s with the work of DuPont, leading to the identification of early compounds like DuP 105 and DuP 721.[6] However, initial challenges with toxicity delayed their clinical advancement.[6] Renewed research efforts in the 1990s by Pharmacia & Upjohn culminated in the discovery and subsequent FDA approval of linezolid (Zyvox®) in 2000, a landmark event in antibacterial drug development.[3][7][8] This was later followed by the approval of tedizolid (Sivextro®) in 2014, a second-generation oxazolidinone with enhanced potency.[8][9][10] The primary clinical utility of these agents lies in their reliable activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2][3][6][9][10][11][12][13][14]

Part 2: Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The unique mechanism of action of oxazolidinones is a key contributor to their efficacy, particularly against bacteria that have developed resistance to other classes of antibiotics.[15] Unlike many other protein synthesis inhibitors that interfere with the elongation phase of translation, oxazolidinones act at a very early stage, specifically inhibiting the formation of the initiation complex.[2][5][16][17]

Their molecular target is the 50S subunit of the bacterial ribosome.[3][9][10][15][18][19] More specifically, they bind to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC).[3][9][11][18] This binding interaction prevents the proper positioning of the initiator fMet-tRNA in the P-site, thereby blocking the formation of a functional 70S initiation complex, which is the first and essential step in bacterial protein synthesis.[2][16][17] This distinct mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[18]

Oxazolidinone_Mechanism_of_Action Mechanism of Action of Oxazolidinones cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex Functional 70S Initiation Complex 50S_subunit->70S_initiation_complex No_Protein_Synthesis No Protein Synthesis 50S_subunit->No_Protein_Synthesis Binding of Oxazolidinone Prevents Formation of Functional 70S Complex 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex Combines with 50S Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis Oxazolidinone Substituted Oxazolidinone Oxazolidinone->50S_subunit Binds to 23S rRNA at Peptidyl Transferase Center fMet_tRNA fMet-tRNA fMet_tRNA->70S_initiation_complex Binds to P-site mRNA mRNA mRNA->70S_initiation_complex Binds

Caption: Mechanism of action of substituted oxazolidinones.

Part 3: Structure-Activity Relationships (SAR) of Substituted Oxazolidinones

The antibacterial potency of oxazolidinones is intricately linked to their chemical structure. Extensive research has elucidated key structure-activity relationships (SAR), guiding the development of more potent and safer analogues.

The core pharmacophore consists of the oxazolidinone ring, with the (S)-configuration at the C-5 position being crucial for activity.[15] The acetamidomethyl side chain at C-5 is also a key contributor to potency, with the N-H group acting as a hydrogen bond donor, facilitating interaction with the ribosomal binding site.[20]

Modifications at various positions have been explored to enhance activity and broaden the spectrum:

  • N-phenyl ring (B-ring): A meta-fluoro substitution on the N-phenyl ring generally increases biological activity, while para-substitution can expand the antibacterial spectrum.[15]

  • C-5 side chain: While the acetamidomethyl group is common, modifications here can influence potency and properties. For instance, incorporating thiocarbonyl groups has been investigated, with lipophilicity playing a significant role in the observed antibacterial activity.[21][22]

  • Introduction of a C-ring: The addition of a third aromatic or heteroaromatic ring (C-ring) has been a successful strategy in developing second-generation oxazolidinones with enhanced potency.[23][24][25] For example, the introduction of a pyridyl ring has been shown to be preferable to a phenyl ring in certain biaryl oxazolidinones.[23]

These structural modifications also play a crucial role in overcoming resistance. For example, some newer oxazolidinones are designed to have enhanced activity against strains carrying the cfr resistance gene.[9][20][26]

Comparative Antibacterial Activity of Substituted Oxazolidinones
CompoundSubstitution PatternS. aureus (MRSA) MIC (µg/mL)E. faecium (VRE) MIC (µg/mL)S. pneumoniae (PRSP) MIC (µg/mL)Reference(s)
Linezolid N/A (First Generation)0.5 - 4.01.0 - 4.00.5 - 2.0[27]
Tedizolid Tetrazole ring in C-ring0.25 - 0.50.5 - 1.0~0.25[27]
Compound 3b Nitrogen-containing fused heterocycle0.5 - 1.0Not ReportedNot Reported[28][29]
Compound A8 Dithiocarbamate moiety0.25 - 1.00.25 - 1.0Not Reported[28][30]
Compound 30n SpiropyrimidinetrionePotent activity reportedPotent activity reportedNot Reported[13]
Compound 8c Benzoxazinone C-ring< 1.0< 1.0Not Reported[24][27]
Compound 12a Modified benzoxazinone C-ring< 1.0< 1.0Not Reported[24][27]

Note: MIC values can vary depending on the specific bacterial strain and testing conditions.

Part 4: Spectrum of Biological Activity

Primary Activity: Antibacterial Spectrum

The primary and most well-established is their antibacterial effect, which is predominantly directed against Gram-positive bacteria.[3][31] This includes potent activity against a wide range of clinically important pathogens:

  • Staphylococcus aureus , including methicillin-resistant (MRSA) strains.[2][3][6][12]

  • Enterococcus faecium and Enterococcus faecalis , including vancomycin-resistant (VRE) strains.[2][6][12][31]

  • Streptococcus pneumoniae , including penicillin-resistant (PRSP) strains.[2][3][31]

  • Other streptococci, such as Streptococcus pyogenes and Streptococcus agalactiae.[3]

Oxazolidinones also exhibit significant activity against Mycobacterium tuberculosis , including multi-drug resistant strains, making them an important component of some treatment regimens for tuberculosis.[1][6][7][8]

Their activity against Gram-negative bacteria is generally limited due to the presence of efflux pumps that actively remove the drugs from the bacterial cell.[9] However, research is ongoing to develop oxazolidinones with an expanded spectrum that includes activity against fastidious Gram-negatives like Haemophilus influenzae and Moraxella catarrhalis, and strategies such as conjugation to siderophores are being explored to enhance penetration into Gram-negative bacteria.[32]

Emerging Biological Activities

Beyond their antibacterial properties, recent research has begun to uncover other potential therapeutic applications for the oxazolidinone scaffold:

  • Anticancer Activity: A growing body of evidence suggests that some substituted oxazolidinones possess antiproliferative activity against various cancer cell lines, including breast and cervical cancer.[8][33][34][35][36] The proposed mechanisms include the induction of apoptosis through increased reactive oxygen species (ROS) levels and mitochondrial dysfunction.[36]

  • Other Bioactivities: The versatility of the oxazolidinone scaffold has led to its investigation for a range of other biological activities, including anti-inflammatory, neurologic, and as inhibitors of coagulation factor Xa.[8][32]

Part 5: Mechanisms of Resistance to Oxazolidinones

Although resistance to oxazolidinones remains relatively uncommon, its emergence is a growing concern. Several mechanisms of resistance have been identified:

  • Target Site Mutations: The most common mechanism involves point mutations in the genes encoding the 23S rRNA, the binding site of the oxazolidinones on the ribosome.[9][18][26] Mutations in the genes for ribosomal proteins L3 and L4, which are in close proximity to the drug binding site, can also confer resistance.[9][26]

  • Enzymatic Modification: The acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase, confers resistance to multiple classes of antibiotics, including oxazolidinones.[9][20][26][37] The Cfr enzyme methylates a specific adenine residue in the 23S rRNA, interfering with drug binding.[20]

  • Active Efflux: While a primary reason for intrinsic resistance in Gram-negative bacteria, active efflux systems can also contribute to reduced susceptibility in Gram-positive organisms.[9][26]

  • Transferable Resistance Genes: The discovery of plasmid-mediated resistance genes, such as optrA and poxtA, is particularly concerning as it allows for the horizontal transfer of resistance between different bacterial species.[9][11][26][37] These genes often code for ABC-F proteins that protect the ribosome from the action of the antibiotic.[9][26]

Part 6: Experimental Protocols for Biological Evaluation

The biological evaluation of new substituted oxazolidinones relies on standardized and validated experimental protocols. The following provides an overview of two key assays: Minimum Inhibitory Concentration (MIC) determination for antibacterial activity and the MTT assay for cytotoxicity.

Experimental_Workflow Experimental Workflow for Biological Evaluation Start Start: Synthesized Oxazolidinone Derivative MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Compound Identification of Lead Compound(s) Data_Analysis->Lead_Compound Further_Studies Further In Vivo and Preclinical Studies Lead_Compound->Further_Studies

Caption: A typical experimental workflow for evaluating new oxazolidinone derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[27]

  • Preparation of Bacterial Inoculum: a. A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). b. The culture is incubated overnight at 37°C. c. The turbidity of the overnight culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[27]

  • Preparation of Microtiter Plate: a. The substituted oxazolidinone and control antibiotics (e.g., linezolid) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations. b. Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. c. Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).[27]

  • Incubation: a. The plate is incubated at 37°C for 18-24 hours.[27]

  • Interpretation of Results: a. The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.[27]

Protocol 2: Cytotoxicity Assessment by MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of a compound on mammalian cell lines.[35][36]

  • Cell Culture Preparation: a. A suitable mammalian cell line (e.g., Vero cells, MCF-7) is seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a CO₂ incubator.[35]

  • Compound Treatment: a. The culture medium is replaced with fresh medium containing various concentrations of the test compounds and a control (e.g., vehicle solvent).[27] b. The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).[36]

  • MTT Addition and Incubation: a. After the incubation period, MTT solution is added to each well. b. The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[35]

  • Formazan Solubilization and Absorbance Reading: a. A solubilizing agent (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.[35] b. The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: a. The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. b. The IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Part 7: Clinical Applications and Future Perspectives

Oxazolidinones are primarily used for the treatment of serious infections caused by MDR Gram-positive bacteria.[31] Their clinical applications include:

  • Complicated skin and soft tissue infections.[3][31]

  • Community-acquired and nosocomial pneumonia.[3][31]

  • Infections caused by MRSA and VRE.[3][18]

  • Bacteremia, osteomyelitis, and endocarditis in some cases.[18][31]

The development of new oxazolidinones continues to be an active area of research. Next-generation compounds like radezolid and contezolid are being designed to offer improved potency, a broader spectrum of activity, and a better safety profile, particularly with respect to myelosuppression, which can be a dose-limiting side effect of linezolid.[7][38]

The future of oxazolidinone research is focused on several key areas:

  • Overcoming Resistance: Designing novel derivatives that are effective against strains with existing resistance mechanisms, such as those carrying the cfr gene.[1]

  • Expanding the Spectrum: Modifying the oxazolidinone scaffold to achieve potent activity against Gram-negative pathogens.[1][12][32][39]

  • Improving Safety: Reducing the potential for side effects associated with long-term therapy.[1]

  • Exploring New Therapeutic Areas: Investigating the potential of the oxazolidinone scaffold for non-antibacterial applications, such as anticancer therapy.[8]

The continued exploration of the chemical space around the oxazolidinone scaffold holds significant promise for the development of new and improved therapeutic agents to address unmet medical needs.

Part 8: References

  • Oxazolidinones: Mechanism of action and molecular... : Journal of Medical Society - Ovid. (URL: )

  • Bester, L. A., & Mafu, M. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2635–2648. (URL: [Link])

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195–1202. (URL: )

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. (URL: )

  • Shaik, F. P., Al-Balushi, H. K., Al-Abri, Z. A., Al-Hinaia, M. S., Al-Adawi, A., Al-Wahaibi, L. H., ... & Khan, S. A. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 28(7), 3045. (URL: [Link])

  • Rana, A., & Kumar, S. (2014). Recent advances in oxazolidinone antibacterial agent research. International Journal of Pharmaceutical Sciences and Research, 5(8), 3126. (URL: [Link])

  • Bester, L. A., & Essack, S. Y. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2635-2648. (URL: [Link])

  • Bester, L. A., & Mafu, M. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2635-2648. (URL: [Link])

  • Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255. (URL: [Link])

  • The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Orthobullets. (URL: )

  • Schio, Y., & Marchese, A. (2001). The Oxazolidinones as a New Family of Antimicrobial Agent. Clinical Microbiology and Infection, 7(s4), 4-10. (URL: [Link])

  • Singh, J., & Kumar, A. (2011). Synthesis, SAR and Biological Evaluation of Novel Phosphorous Containing Oxazolidinone Derivatives as Antibacterial Agents. NIPER, S.A.S. Nagar. (URL: )

  • Tokuyama, R., Takahashi, Y., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. Chemical & Pharmaceutical Bulletin, 49(4), 353-360. (URL: [Link])

  • Tokuyama, R., Takahashi, Y., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. Chemical & Pharmaceutical Bulletin, 49(4), 353-360. (URL: [Link])

  • Kim, H. Y., et al. (2008). Synthesis and Structure−Activity Relationship Studies of Highly Potent Novel Oxazolidinone Antibacterials. Journal of Medicinal Chemistry, 51(20), 6545-6556. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Oxazolidinone Derivatives Containing Dithiocarbamate Moiety as Antibacterial Agents. (2022). ResearchGate. (URL: [Link])

  • Shaw, K. J., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(11), 4680-4684. (URL: [Link])

  • Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent. (2024). (URL: )

  • Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. (2023). Journal of Medicinal Chemistry. (URL: [Link])

  • Ford, C. W., & Zurenko, G. E. (1997). Oxazolidinones: new antibacterial agents. Current Opinion in Anti-infective Investigational Drugs, 1(2), 178-183. (URL: [Link])

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: a novel class of antibiotics. International Journal of Antimicrobial Agents, 23(2), 113-119. (URL: [Link])

  • RxList. (2021). Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names. (URL: [Link])

  • Asher, M., et al. (2018). Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(7), 1224-1229. (URL: [Link])

  • Liu, B. G., et al. (2020). Research progress on the oxazolidinone drug linezolid resistance. European Review for Medical and Pharmacological Sciences, 24(18), 9251-9258. (URL: [Link])

  • Sciotti, R. J., et al. (2002). The synthesis and biological evaluation of a novel series of antimicrobials of the oxazolidinone class. Bioorganic & Medicinal Chemistry Letters, 12(16), 2121-2123. (URL: [Link])

  • Fassi, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. (URL: [Link])

  • Ding, X., et al. (2024). Synthesis and Biological Evaluation of Novel Oxazolidinone Derivatives Containing Dithiocarbamate Moiety as Antibacterial Agents. Letters in Drug Design & Discovery, 21(5), 928-937. (URL: [Link])

  • Oxazolidinone antibiotics. (n.d.). EBSCO. (URL: [Link])

  • In vitro antibacterial activities of oxazolidinone derivatives against standard strains (MICs in µg/mL). (n.d.). ResearchGate. (URL: [Link])

  • In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. (2022). PMC. (URL: [Link])

  • Recent advances in the exploration of oxazolidinone scaffolds from compound development to antibacterial agents and other bioactivities. (2024). PubMed. (URL: [Link])

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Publishing. (URL: [Link])

  • Pea, F. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Clinical Pharmacokinetics, 57(5), 587-603. (URL: [Link])

  • Advances in contezolid: novel oxazolidinone antibacterial in Gram-positive treatment. (2024). (URL: )

  • Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. (2025). ResearchGate. (URL: [Link])

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (2017). PMC. (URL: [Link])

  • A Comparative Analysis of 4-Oxazolidinone Derivatives and Linezolid in Antibacterial Applications. (n.d.). Benchchem. (URL: )

  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. (2025). ResearchGate. (URL: [Link])

  • Chemical structures of biologically active oxazolidinone derivatives. (n.d.). ResearchGate. (URL: [Link])

  • Antiproliferative activity of a series of 5‑(1H‑1,2,3‑triazolyl) methyl‑ and 5‑acetamidomethyl‑oxazolidinone derivatives. (2016). Spandidos Publications. (URL: [Link])

  • Current Updates on Oxazolidinone and Its Significance. (n.d.). PMC. (URL: [Link])

  • 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. (n.d.). PMC. (URL: [Link])

Sources

Methodological & Application

stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5-disubstituted oxazolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for oxazolidinone antibiotics (e.g., Linezolid analogs) and as a critical chiral auxiliary (Evans auxiliaries) in asymmetric synthesis.[1] The biological activity and synthetic utility of these heterocycles are strictly governed by their stereochemistry.

This Application Note provides a comprehensive guide to the stereoselective construction of these systems. We contrast the two most robust methodologies: (A) Cyclization of Chiral 1,2-Amino Alcohols (for absolute stereocontrol via the chiral pool) and (B) Sharpless Asymmetric Aminohydroxylation (for direct catalytic access from alkenes).[1]

Strategic Synthetic Overview

The synthesis of 4,5-disubstituted oxazolidin-2-ones generally relies on three primary disconnections. The choice of method depends on the availability of starting materials and the required substitution pattern (cis vs. trans).

G Target 4,5-Disubstituted Oxazolidin-2-one AminoAlc Route A: 1,2-Amino Alcohol (Chiral Pool/Aldol) AminoAlc->Target Retains Stereochem (Inversion rare) Alkene Route B: Alkene (Aminohydroxylation) Alkene->Target Syn-Addition (Enantioselective) Epoxide Route C: Epoxide (Isocyanate Opening) Epoxide->Target Anti-Inversion (Regiocontrol issues) ReagentsA Reagents: CDI, Triphosgene, or Diethyl Carbonate ReagentsA->AminoAlc ReagentsB Reagents: OsO4, Chloramine-T, Chiral Ligand ((DHQ)2PHAL) ReagentsB->Alkene

Figure 1: Retrosynthetic analysis of the oxazolidinone core.[1] Route A and B are the focus of this guide due to their high reliability in drug discovery contexts.

Technical Deep Dive: Mechanism & Stereocontrol

Method A: Cyclization of Chiral 1,2-Amino Alcohols

This is the industry standard for generating specific enantiomers when the corresponding amino acid or aldol adduct is available.

  • Mechanism: Nucleophilic attack of the amine on a carbonyl electrophile (Phosgene, Triphosgene, or CDI) followed by intramolecular alkoxide attack.[1]

  • Stereocontrol: The reaction is stereospecific. The relative stereochemistry (cis/trans) of the starting amino alcohol is preserved in the product.

  • Critical Consideration: Temperature control is vital when using phosgene equivalents to prevent racemization at the

    
    -carbon via an isocyanate intermediate.
    
Method B: Sharpless Asymmetric Aminohydroxylation (AAH)

This method converts alkenes directly into protected amino alcohols or oxazolidinones in a single step.[1]

  • Mechanism: An osmium-catalyzed syn-addition of a nitrogen source and an oxygen source across the double bond.

  • Stereocontrol: The chiral ligand (DHQ or DHQD) dictates the absolute stereochemistry (enantioselectivity), while the mechanism ensures syn-addition, exclusively yielding the cis-4,5-disubstituted oxazolidinone (or the syn-amino alcohol precursor).[1]

  • Regiocontrol: The position of the nitrogen vs. oxygen is controlled by the ligand and the electronic nature of the substrate (styrenes typically yield the nitrogen at the benzylic position).

Critical Quality Attributes (CQA): Stereochemical Assignment

Before proceeding to protocols, researchers must validate the stereochemistry of the synthesized ring. Nuclear Magnetic Resonance (NMR) is the primary tool.

Table 1: 1H NMR Coupling Constants for 4,5-Disubstituted Oxazolidin-2-ones

Isomer ConfigurationVicinal Coupling (

)
Structural Insight
Cis (4,5-syn) 8.0 – 9.5 Hz Envelope conformation places H4/H5 at small dihedral angle (~0°).[1]
Trans (4,5-anti) 5.0 – 6.5 Hz Pseudo-diaxial or twisted conformation increases dihedral angle.[1]

Note: While these ranges are typical for 5-membered rings, substituents (especially electronegative ones) can distort the ring.[1] NOE (Nuclear Overhauser Effect) experiments are mandatory for new chemical entities (NCEs).

Detailed Experimental Protocols

Protocol A: Synthesis via Amino Alcohol Cyclization (CDI Method)

Best for: Converting chiral pool materials (e.g., norephedrine) into oxazolidinones.[1]

Materials:

  • (1R,2S)-Norephedrine (or relevant 1,2-amino alcohol)[1]

  • 1,1'-Carbonyldiimidazole (CDI)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Triethylamine (TEA) (Optional, if salt form is used)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve (1R,2S)-Norephedrine (10.0 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add CDI (11.0 mmol, 1.1 equiv) portion-wise over 10 minutes. Caution: CO2 gas evolution will occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3–12 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes) for the disappearance of the starting amino alcohol.

  • Workup:

    • Dilute with DCM (50 mL).[1]

    • Wash with 1M HCl (2 x 30 mL) to remove imidazole byproduct and unreacted amine.[1]

    • Wash with Saturated NaHCO3 (30 mL) and Brine (30 mL).[1]

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography.

Validation:

  • Expect a white crystalline solid.

  • 1H NMR Check: Verify the

    
     coupling. For norephedrine-derived oxazolidinone (cis-4-methyl-5-phenyl), expect 
    
    
    
    Hz.[1]
Protocol B: Synthesis via Sharpless Asymmetric Aminohydroxylation

Best for: Enantioselective synthesis of cis-oxazolidinones from achiral alkenes (e.g., styrenes).[1]

Materials:

  • Styrene derivative (e.g., 4-chlorostyrene)[1]

  • Potassium Osmiate (K2OsO2(OH)4) (Catalyst)[1]

  • (DHQ)2PHAL (Ligand for one enantiomer) or (DHQD)2PHAL (for the other)[1]

  • Ethyl Carbamate (H2NCOOEt) or Benzyl Carbamate (CbzNH2)[1]

  • t-Butyl Hypochlorite (t-BuOCl) and NaOH (to generate the N-chloro salt in situ) OR Chloramine-T.[1]

  • Solvent: n-Propanol/Water (1:1)

Step-by-Step Methodology:

  • Catalyst Premix: In a 100 mL flask, dissolve NaOH (3.1 equiv) in water (15 mL). Add Ethyl Carbamate (3.1 equiv).[1] Stir for 5 min, then add t-BuOCl (3.0 equiv) dropwise at 0 °C. (Alternatively, use commercially available Chloramine-T salts).

  • Ligand Addition: Add n-Propanol (15 mL) followed by the ligand (DHQ)2PHAL (0.05 equiv, 5 mol%).[1]

  • Substrate Addition: Add the Styrene derivative (1.0 equiv).

  • Reaction Initiation: Add Potassium Osmiate (0.04 equiv, 4 mol%).

  • Incubation: Stir vigorously at room temperature for 12–24 hours. The color typically changes from light green to yellow/orange.

  • Quench: Add Sodium Sulfite (Na2SO3, 1.0 g) and stir for 30 minutes to reduce residual osmium species (turning the solution dark/black).

  • Cyclization (One-Pot Modification): The initial product is often the hydroxy-carbamate. To force cyclization to the oxazolidinone, treat the crude intermediate with a base (e.g., NaH in THF or catalytic t-BuOK) after workup, or simply heat the crude residue if spontaneous cyclization is slow.[1]

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.

  • Purification: Flash chromatography (SiO2).

Validation:

  • Stereochemistry: This protocol yields the cis -4,5-disubstituted oxazolidinone.[1][2]

  • Enantiomeric Excess (ee): Determine by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of CDIEnsure CDI is fresh and white (not yellow).[1] Use strictly anhydrous DCM.
Racemization (Method A) High TemperatureKeep reaction < 25 °C. Avoid strong bases if the C4 proton is acidic.
Poor Enantioselectivity (Method B) Ligand Degradation / TemperatureRun the AAH reaction at 0 °C or 4 °C. Ensure ligand quality.
Regioisomer Mix (Method B) Electronic substrate effectsElectron-poor styrenes favor the nitrogen at the

-position. Optimize ligand choice (Anthraquinone spacers).

References

  • Evans, D. A., et al. (1982).[1] "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society.[3] Link (Foundational work on the auxiliary).[1]

  • Li, G., Chang, H.-T., & Sharpless, K. B. (1996).[1] "Catalytic Asymmetric Aminohydroxylation (AAH) of Olefins." Angewandte Chemie International Edition. Link[1]

  • Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. Link[1]

  • Demko, Z. P., & Sharpless, K. B. (2001).[1] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry. (Relevant for click chemistry variations often associated with these scaffolds).[1] Link[1]

  • Bach, T., & Schlummer, B. (2001).[1] "Stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones from 1,2-amino alcohols." Chem. Eur. J.Link[1]

(Note: While specific URLs for older papers like Evans 1982 are standard, ensure you have institutional access for full text.[1] The Organic Syntheses link is open access.)

Sources

Application Note: Asymmetric Aldol Addition Using the 4-Methyl-1,3-oxazolidin-2-one Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology Focus: Stereoselective Carbon-Carbon Bond Formation via Boron Enolates

Executive Summary

The Evans asymmetric aldol reaction is a foundational methodology in modern organic synthesis, enabling the highly stereocontrolled construction of contiguous stereocenters[1]. By temporarily appending a chiral oxazolidinone auxiliary—specifically the 4-methyl-1,3-oxazolidin-2-one derivative—to an acyl substrate, chemists can direct the stereochemical outcome of an aldol addition with near-perfect predictability. This application note details the mechanistic rationale, quantitative parameters, and a self-validating protocol for executing the Evans syn-aldol addition using dibutylboron triflate (Bu₂BOTf)[2][3].

Mechanistic Rationale & Causality (The "Why")

To achieve high diastereomeric excess (d.e.), the reaction relies on a tightly controlled sequence of enolization and nucleophilic addition. Every reagent and condition is chosen to enforce a specific geometric constraint:

  • Why Boron? Unlike lithium or sodium enolates, boron enolates possess significantly shorter B–O and B–C bonds. This physical constraint forces the subsequent reaction through a highly compact, six-membered cyclic Zimmerman-Traxler transition state, amplifying the steric differences between competing diastereomeric pathways[1][4].

  • Why Bu₂BOTf and DIPEA? The combination of a strong Lewis acid (Bu₂BOTf) and a sterically hindered base (diisopropylethylamine, DIPEA) selectively promotes the formation of the (Z)-boron enolate. The bulky isopropyl groups on DIPEA prevent unwanted nucleophilic attack on the acyl group, acting strictly as a Brønsted base[2][5].

  • The Role of the 4-Methyl Group: In the transition state, the 4-methyl substituent of the oxazolidinone ring projects outward, sterically shielding the Re-face of the enolate. Consequently, the incoming aldehyde is forced to approach from the unhindered Si-face.

  • Aldehyde Orientation: To minimize 1,3-diaxial interactions within the cyclic transition state, the aldehyde's R-group adopts an equatorial position, leading exclusively to the syn-aldol adduct[1].

Logic Z_Enolate (Z)-Boron Enolate Formation Tight B-O coordination amplifies sterics Auxiliary_Shield Auxiliary Shielding 4-Methyl group blocks Re-face of enolate Z_Enolate->Auxiliary_Shield dictates Aldehyde_Eq Aldehyde Orientation R-group adopts equatorial position in TS Auxiliary_Shield->Aldehyde_Eq forces Syn_Adduct Stereochemical Outcome Highly selective syn-Aldol Adduct (>95:5 dr) Aldehyde_Eq->Syn_Adduct yields

Caption: Logical flow of stereocontrol factors in the Zimmerman-Traxler transition state.

Quantitative Data & Reaction Parameters

The stoichiometry and temperature gradients are critical for preventing epimerization and maximizing yield.

ReagentEquivalentsFunctionTemperature / Time
N-Acyl-4-methyl-1,3-oxazolidin-2-one 1.0 eqSubstrate / Chiral Auxiliary-78 °C
Dibutylboron triflate (Bu₂BOTf) 1.1 eqLewis Acid / Enolization-78 °C (30 min)
Diisopropylethylamine (DIPEA) 1.2 eqSterically Hindered Base-78 °C (30 min)
Aldehyde (R-CHO) 1.1 – 1.5 eqElectrophile-78 °C (1–2 h) → 0 °C (1 h)
pH 7 Phosphate Buffer / MeOH / H₂O₂ ExcessOxidative Cleavage / Workup0 °C (1 h)

Experimental Workflow

Workflow A 1. N-Acyl Auxiliary (4-Methyl-1,3-oxazolidin-2-one) B 2. (Z)-Boron Enolate (-78 °C, Bu2BOTf, DIPEA) A->B Enolization C 3. Aldol Addition (Aldehyde, -78 °C to 0 °C) B->C C-C Bond Formation D 4. Oxidative Workup (H2O2, MeOH, pH 7 Buffer) C->D C-B Bond Cleavage E 5. syn-Aldol Adduct (Isolation & NMR Validation) D->E Purification

Caption: Workflow of the Evans Asymmetric Aldol Addition highlighting key mechanistic stages.

Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure intermediate success before proceeding to the next step[2][3].

Phase 1: Preparation and Enolization
  • System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with inert gas (Argon or N₂). Causality: Bu₂BOTf is highly moisture-sensitive; trace water will hydrolyze the triflate, destroying the Lewis acid and generating corrosive triflic acid.

  • Substrate Dissolution: Dissolve the N-acyl-4-methyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of ~0.2 M. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Boron Enolate Formation: Add Bu₂BOTf (1.1 eq, typically a 1.0 M solution in DCM) dropwise via syringe. Stir for 5 minutes.

  • Deprotonation: Slowly add freshly distilled DIPEA (1.2 eq) dropwise.

    • Self-Validation Checkpoint: The solution may turn a faint pale yellow. Stir at -78 °C for exactly 30 minutes to ensure complete conversion to the (Z)-enolate.

Phase 2: Aldol Addition
  • Electrophile Addition: Add the freshly distilled aldehyde (1.1 to 1.5 eq) dropwise, either neat or as a concentrated solution in anhydrous DCM.

  • Reaction Maturation: Stir the mixture at -78 °C for 1 to 2 hours.

    • Causality: Low temperature maintains the integrity of the kinetic enolate and prevents retro-aldol pathways.

  • Warming: Remove the dry ice bath and transfer the flask to an ice-water bath (0 °C). Stir for an additional 1 hour to drive the reaction to completion[2][5].

    • Self-Validation Checkpoint: Perform a rapid TLC (e.g., 30% EtOAc/Hexanes). The starting acyl oxazolidinone spot should be completely consumed, replaced by a lower-Rf spot corresponding to the boron aldolate complex.

Phase 3: Oxidative Workup (Critical Step)

Note: Direct aqueous extraction is ineffective because the boron-oxygen bond in the aldolate is exceptionally robust. Attempting to isolate the boron complex directly often leads to retro-aldol epimerization. 8. Quenching: At 0 °C, add pH 7.0 phosphate buffer (approx. 1/3 of the reaction volume) followed by methanol (approx. 1/3 of the reaction volume).

  • Causality: The buffer prevents base-catalyzed epimerization of the newly formed stereocenters. Methanol solubilizes the reaction mixture for the subsequent oxidation.
  • Oxidation: Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (excess, ~3 eq). Stir vigorously at 0 °C for 1 hour.
  • Causality: H₂O₂ oxidatively cleaves the C–B bond, converting the boron aldolate into the desired free secondary alcohol and water-soluble borates[2][3].
  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesis, the relative stereochemistry must be validated prior to auxiliary cleavage:

  • ¹H NMR Coupling Constants (J): In the syn-aldol adduct, intramolecular hydrogen bonding between the newly formed hydroxyl group and the imide carbonyl oxygen restricts bond rotation. This forces the α and β protons into a gauche relationship (dihedral angle ~60°). Consequently, the coupling constant (J_{α,β}) will be small, typically 2–4 Hz . If epimerization occurred and the anti-adduct was formed, the protons would adopt an antiperiplanar relationship, yielding a larger coupling constant (7–9 Hz ).

  • Auxiliary Cleavage: Once validated, the 4-methyl-1,3-oxazolidin-2-one auxiliary can be non-destructively removed and recovered using LiOH/H₂O₂ (to yield the carboxylic acid) or the Weinreb amine (to yield the Weinreb amide for further functionalization)[2].

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society 1981, 103 (8), 2127-2129. URL:[Link]

  • Chiral auxiliary - Wikipedia. URL: [Link]

  • Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. National Institutes of Health (PMC). URL:[Link]

Sources

4-methyl-1,3-oxazolidin-2-one as a chiral auxiliary in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methyl-1,3-oxazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

Abstract

This guide details the application of 4-methyl-1,3-oxazolidin-2-one (derived from L-alanine) as a chiral auxiliary for asymmetric alkylation and aldol reactions. While the benzyl-substituted Evans auxiliary is more ubiquitous, the 4-methyl variant offers distinct advantages in atom economy, solubility profiles, and specific steric requirements for crowded electrophiles. This document provides validated protocols for auxiliary synthesis, acylation, enolate formation, and cleavage, grounded in mechanistic causality and scalable methodology.

Introduction & Mechanistic Rationale

The efficacy of 4-methyl-1,3-oxazolidin-2-one relies on its ability to form a rigid, chelated Z-enolate upon deprotonation. This geometry is enforced by the coordination of the lithium (or boron) counter-ion between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.

  • Steric Induction: The C4-methyl group projects into the reaction sphere, blocking one face of the enolate.

  • Dipole Minimization: In the transition state, the dipole of the auxiliary's carbonyl opposes the dipole of the enolate C-O bond, favoring the Z-geometry.

  • Selectivity: Electrophiles approach from the face opposite the C4-methyl group (the Re face for L-alanine derived auxiliaries), typically yielding diastereomeric ratios (dr) exceeding 95:5.

Why the 4-Methyl Variant?

  • Atom Economy: Lower molecular weight (101.1 g/mol ) compared to the benzyl variant (177.2 g/mol ) reduces waste mass in large-scale campaigns.

  • Steric Tuning: The smaller methyl group allows for the functionalization of substrates that might be too sterically crowded for the benzyl or phenyl auxiliaries.

  • Cost: Derived from L-Alanine, an abundant and inexpensive chiral pool resource.

Preparation of the Auxiliary

Objective: Synthesis of (S)-4-methyl-1,3-oxazolidin-2-one from L-Alanine.

Reaction Scheme:

  • Reduction of L-Alanine

    
     L-Alaninol.
    
  • Cyclization of L-Alaninol with Diethyl Carbonate.[1]

Protocol:

  • Reduction: Suspend L-Alanine (1.0 equiv) in THF. Add

    
     (2.5 equiv) portion-wise at 0°C. Reflux for 12 hours. Quench carefully (Fieser method: 
    
    
    
    
    
    /15% NaOH/
    
    
    ). Filter and concentrate to yield L-Alaninol.
  • Cyclization: Mix L-Alaninol (1.0 equiv), Diethyl Carbonate (1.5 equiv), and

    
     (0.1 equiv). Heat to 135°C, distilling off ethanol as it forms.
    
  • Purification: Distill the residue under reduced pressure (approx. 130°C at 5 mmHg) or recrystallize from ethyl acetate/hexanes.

    • Target Yield: >85%

    • Appearance: White crystalline solid or clear oil (mp ~70°C).

N-Acylation Protocol

Objective: Attachment of the propionate substrate to the auxiliary.

Reagents:

  • (S)-4-methyl-1,3-oxazolidin-2-one (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.05 equiv, 2.5 M in hexanes)

  • Propionyl Chloride (1.1 equiv)

  • THF (anhydrous)[2]

Step-by-Step:

  • Deprotonation: Dissolve the auxiliary in anhydrous THF (

    
    ) under 
    
    
    
    . Cool to -78°C.[2]
  • Lithiation: Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes. Observation: The lithiated species is often a white suspension.

  • Acylation: Add propionyl chloride dropwise. The reaction becomes clear.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Asymmetric Alkylation (The Core Transformation)

Objective: Stereoselective installation of an allyl group using NaHMDS.

Mechanism: Formation of the (Z)-Enolate followed by facial selective attack.

Reagents:

  • N-Propionyl-4-methyl-oxazolidinone (1.0 equiv)

  • NaHMDS (1.1 equiv, 1.0 M in THF)

  • Allyl Iodide (3.0 equiv)

  • THF (anhydrous)[2]

Protocol:

  • Enolization: Cool a solution of the N-acylated auxiliary in THF (

    
    ) to -78°C.
    
  • Base Addition: Add NaHMDS dropwise. Stir for 45 minutes to ensure complete Z-enolate formation.

    • Critical Control Point: Temperature must remain below -70°C to prevent enolate equilibration.

  • Alkylation: Add Allyl Iodide (neat) via syringe pump over 10 minutes.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to -20°C overnight.

  • Quench: Pour into saturated

    
    .
    
  • Analysis: Check diastereomeric ratio (dr) via crude NMR or HPLC. Expected dr > 95:5.

Cleavage of the Auxiliary

Objective: Hydrolysis to the free chiral carboxylic acid without racemization.

Method: Lithium Hydroperoxide (LiOOH) hydrolysis. This method is superior to LiOH alone as the hydroperoxide anion is more nucleophilic (attacking the exocyclic carbonyl) and less basic (minimizing epimerization).

Protocol:

  • Setup: Dissolve the alkylated product in THF/

    
     (3:1) at 0°C.
    
  • Peroxide Addition: Add 30%

    
     (4.0 equiv).
    
  • Base Addition: Add LiOH (2.0 equiv) as a solid or solution.

  • Stirring: Monitor by TLC (typically 1–3 hours at 0°C).

  • Quench: Add saturated

    
     (sodium sulfite) to destroy excess peroxide. Caution: Exothermic.
    
  • Recovery:

    • Evaporate THF.

    • Extract the basic aqueous layer with

      
       to recover the chiral auxiliary  (can be recycled).
      
    • Acidify the aqueous layer (pH 2) with HCl.

    • Extract with EtOAc to isolate the chiral acid product .

Data Summary & Troubleshooting

ParameterStandard ConditionOptimization Tip
Enolization Base NaHMDSUse LDA if reaction is sluggish; NaHMDS is less basic but often more selective.
Temperature -78°CStrictly maintain. Warming causes E/Z enolate equilibration (lowers dr).
Electrophile Alkyl HalidesReactive halides (Allyl, Benzyl) work best. Unreactive ones require HMPA/DMPU additives.
Cleavage Yield 80-95%If hydrolysis is slow, switch to

for benzyl ester formation.

Visualizations

Figure 1: Mechanism of Stereocontrol (Z-Enolate Transition State)

EvansEnolate cluster_TS Zimmerman-Traxler Transition State Li Li+ O_Enolate O (Enolate) Li->O_Enolate Chelation O_Aux O (Auxiliary) Li->O_Aux Chelation C_Alpha C-Alpha C_Alpha->O_Enolate N_Aux N C_Alpha->N_Aux Methyl 4-Methyl Group (Steric Block) N_Aux->Methyl Electrophile Electrophile (E+) Electrophile->C_Alpha Attacks from Bottom (Re) Face caption Fig 1: The Li+ cation chelates both oxygens, locking the Z-geometry. The 4-methyl group sterically hinders the top face, forcing the electrophile to attack from the bottom.

Caption: Fig 1: Chelation-controlled Z-enolate geometry forces electrophilic attack opposite the methyl group.

Figure 2: Experimental Workflow

Workflow Start L-Alanine Step1 1. Reduction (LiAlH4) 2. Cyclization (Et2CO3) Start->Step1 Auxiliary (S)-4-Methyl-oxazolidinone (Chiral Auxiliary) Step1->Auxiliary Acylation Acylation (n-BuLi, Propionyl Chloride) Auxiliary->Acylation Imide N-Propionyl Imide Acylation->Imide Alkylation Asymmetric Alkylation (NaHMDS, -78°C, Allyl Iodide) Imide->Alkylation Product_Complex Chiral Adduct (dr > 95:5) Alkylation->Product_Complex Cleavage Cleavage (LiOH, H2O2) Product_Complex->Cleavage Final Final Product: Chiral Carboxylic Acid Cleavage->Final Recycle Recovered Auxiliary Cleavage->Recycle Extraction caption Fig 2: Complete cycle from chiral pool source to final product and auxiliary recycling. Recycle->Acylation Re-use

Caption: Fig 2: Complete cycle from chiral pool source to final product and auxiliary recycling.

References

  • Evans, D. A., et al. (1982). "Bis(trimethylsilyl)amide as a base for enolate formation."[3] Journal of the American Chemical Society, 104(6), 1737–1739. Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link

  • Ager, D. J., et al. (1997). "Commercial Applications of Evans Auxiliaries." Aldrichimica Acta, 30(1), 3–11.
  • Keyes, R. F., et al. (1999). "Safe and Scalable Method for the Hydrolytic Cleavage of Evans Auxiliaries." Journal of Organic Chemistry, 64, 2552. Link

  • Prasad, K. R., & Chandrakumar, A. (2021).[4] "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction." MDPI Molecules, 26, 680. Link

Sources

Application Note: Diastereoselective Alkylation of N-Acyl-4-methyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Evans alkylation remains a cornerstone of asymmetric synthesis for generating


-chiral carboxylic acid derivatives. While the phenylalanine-derived (4-benzyl) and valine-derived (4-isopropyl) auxiliaries are ubiquitous, the 4-methyl-1,3-oxazolidin-2-one  (derived from alanine) offers a cost-effective and atom-economical alternative for specific applications.

This guide details the protocol for the high-fidelity diastereoselective alkylation of


-acyl-4-methyl-1,3-oxazolidin-2-one. It addresses the specific kinetic and thermodynamic factors required to maximize the diastereomeric ratio (dr) given the reduced steric bulk of the methyl group compared to traditional auxiliaries.

Mechanistic Principles & Causality

The success of the Evans alkylation relies on two synchronized stereoelectronic events: Geometry Control and Facial Discrimination .

Enolate Geometry (The Z-Enolate)

Upon treatment with a lithium base (LDA), the


-acyl oxazolidinone forms a metal enolate.[1] Unlike ketones which may form mixtures, these systems overwhelmingly favor the (Z)-enolate  due to minimization of allylic strain (

strain) between the enolate oxygen and the auxiliary's chiral center.
The Chelated Transition State

The lithium cation plays a structural role, coordinating simultaneously to the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This forms a rigid 5-membered chelate.

  • Steric Shielding: The C4-methyl group of the auxiliary projects perpendicular to the plane of the chelate.

  • Trajectory: The electrophile (R-X) must approach from the face opposite the C4-methyl group to avoid steric clash.

  • Result: For a (4S)-methyl auxiliary, the electrophile attacks from the Re-face, yielding the (2S) configuration at the new stereocenter (assuming Cahn-Ingold-Prelog priority of the electrophile).

Visualization: The Transition State

EvansTransitionState cluster_complex Rigid Lithium Chelate (Z-Enolate) Li Li+ O_enol O (Enolate) O_enol->Li O_aux O (Auxiliary) O_aux->Li C_alpha C-alpha (Nucleophile) C_alpha->O_enol Product Alkylated Product (High dr) C_alpha->Product C_aux C4-Methyl (Steric Block) Electrophile Electrophile (R-X) Approaches from unhindered face C_aux->Electrophile Steric Repulsion Electrophile->C_alpha Nucleophilic Attack

Figure 1: The rigid lithium-chelated transition state. The C4-methyl group blocks one face, forcing the electrophile to attack from the opposite side.

Experimental Protocol

Objective: Alkylation of (4S)-3-propionyl-4-methyl-1,3-oxazolidin-2-one with Benzyl Bromide.

Reagents & Materials
  • Substrate: (4S)-3-propionyl-4-methyl-1,3-oxazolidin-2-one (1.0 equiv).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 equiv).

    • Note: NaHMDS can be used, but LDA is preferred for the 4-methyl auxiliary to ensure the tightest possible chelation (Li-O bond length < Na-O) to maximize dr.

  • Electrophile: Benzyl bromide (1.5 equiv).

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Quench: Saturated aqueous NH₄Cl.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and internal temperature probe. Cool to room temperature under a positive pressure of Argon.

  • Substrate Solution: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

    • Critical Control Point: The temperature must stabilize at -78 °C before base addition to prevent kinetic equilibration to the thermodynamic enolate.

  • Enolization: Add LDA (1.1 equiv) dropwise via syringe over 10 minutes. Maintain internal temperature < -70 °C.

    • Aging:[2] Stir the mixture at -78 °C for 45 minutes . This ensures complete formation of the chelated Z-enolate.

  • Alkylation: Add Benzyl bromide (1.5 equiv) dropwise.

    • Note on Reactivity: Benzyl bromide is highly reactive. For less reactive alkyl halides (e.g., ethyl iodide), add HMPA (2.0 equiv) to accelerate the reaction, though this may slightly erode dr due to solvation of the lithium cation.

  • Reaction Monitoring: Stir at -78 °C for 2 hours, then allow to warm slowly to -20 °C over 1 hour. Monitor by TLC or HPLC.

  • Workup: Quench with saturated NH₄Cl solution while still cold. Dilute with Et₂O or EtOAc. Wash organic layer with 1M NaHSO₄ (to remove amines), NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.

Auxiliary Cleavage Protocols

Once the stereocenter is established, the auxiliary must be removed.[3] Two primary pathways are recommended depending on the desired product.

Hydrolysis (Yields Carboxylic Acid)

The standard LiOH/H₂O₂ method is most common but requires safety precautions.

  • Reagents: LiOH (2.0 equiv), H₂O₂ (30% aq, 4.0 equiv), THF/H₂O (3:1).

  • Protocol: Dissolve alkylated intermediate in THF/H₂O at 0 °C. Add H₂O₂, then LiOH. Stir 1-3 hours.

  • Safety Critical: The reaction generates O₂ gas.[4][5][6][7] On large scale, this presents a flammability/pressure hazard. Ensure adequate venting. Quench excess peroxide with Na₂SO₃ before workup.

Reductive Cleavage (Yields Primary Alcohol)

Direct conversion to the alcohol without passing through the acid.

  • Reagents: LiBH₄ (1.5 equiv), H₂O (1.0 equiv), Et₂O.

  • Protocol: The addition of a stoichiometric amount of water to LiBH₄ generates a reactive borohydride species capable of cleaving the imide bond selectively.

Workflow Diagram

Workflow cluster_cleavage Step 3: Cleavage Options Start Start: N-Acyl-4-Me-Oxazolidinone Enolization Step 1: Enolization (LDA, -78°C, THF) Start->Enolization Alkylation Step 2: Alkylation (R-X, -78°C -> -20°C) Enolization->Alkylation Intermediate Alkylated Intermediate (High dr) Alkylation->Intermediate Hydrolysis LiOH / H2O2 (Yields Acid) Intermediate->Hydrolysis Reduction LiBH4 (Yields Alcohol) Intermediate->Reduction

Figure 2: Operational workflow for the synthesis and cleavage of the Evans auxiliary.

Data Summary & Optimization

The 4-methyl auxiliary is less sterically demanding than the 4-isopropyl or 4-benzyl variants. Consequently, base selection and temperature are more critical.

Table 1: Base & Solvent Effects on Diastereoselectivity (Typical)[8]
BaseSolventTemperatureAdditiveApprox.[2][4][8][9][10] dr (Methyl Auxiliary)Notes
LDA THF-78 °CNone95:5 - 98:2 Recommended. Tightest chelation.
NaHMDSTHF-78 °CNone90:10 - 95:5Na-O bond is longer; looser chelate.
LDATHF-40 °CNone80:20Temperature control is vital.
LDATHF-78 °CHMPA90:10HMPA disrupts Li-chelation; lowers dr.

Optimization Tips:

  • Low Selectivity: If dr is < 95:5, switch to the 4-benzyl auxiliary. The methyl group may simply be too small for the specific electrophile.

  • Incomplete Reaction: If the electrophile is bulky (e.g., secondary iodide), allow the reaction to warm to 0 °C extremely slowly to balance reactivity vs. enolate equilibration.

  • Enolate Decomposition: If yield is low, ensure the LDA is fresh. Commercial LDA can degrade; titrate before use or prepare fresh from diisopropylamine and n-BuLi.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982, 104, 1737–1739.

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990, 68, 77.

  • Keyes, S. J. et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2."[5] Organic Process Research & Development, 2019 , 23, 1480–1487. (Safety data on cleavage).

  • Crimmins, M. T. et al. "Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation."[11] Organic Letters, 2000 , 2, 2165–2167.[11]

Sources

Application Note & Protocol: Strategic N-Arylation of 4-Methyl-2-Oxazolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Significance

N-arylated 2-oxazolidinones are a privileged structural motif in medicinal chemistry, most notably recognized in the linezolid class of antibiotics. The 4-methyl substituted variant, in particular, serves as a valuable chiral building block for the synthesis of a wide range of pharmacologically active compounds. The ability to efficiently and selectively construct the N-aryl bond is therefore of critical importance to researchers in drug discovery and development. This guide provides a comprehensive overview of the key reaction parameters and detailed experimental protocols for the successful N-arylation of 4-methyl-2-oxazolidinone, leveraging both copper- and palladium-catalyzed methodologies.

Mechanistic Considerations in N-Arylation

The N-arylation of 4-methyl-2-oxazolidinone is predominantly achieved through two powerful cross-coupling strategies: the Ullmann-type condensation (typically copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[1][2] Understanding the fundamental mechanisms of these reactions is crucial for rational optimization and troubleshooting.

The Ullmann condensation generally proceeds through a Cu(I)/Cu(III) catalytic cycle.[3] The reaction is initiated by the coordination of a ligand and the oxazolidinone to the copper(I) center, followed by deprotonation by a base to form a copper-amidate complex. Oxidative addition of the aryl halide to this complex generates a Cu(III) intermediate, which then undergoes reductive elimination to furnish the N-arylated product and regenerate the active Cu(I) catalyst.[3]

The Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle.[2][4] The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex. Subsequent association of the oxazolidinone and deprotonation by a base leads to the formation of a palladium-amido complex. The final and often rate-determining step is the reductive elimination of the N-arylated product, which regenerates the Pd(0) catalyst.[5]

Catalytic Cycles for N-Arylation cluster_0 Ullmann Condensation (Copper-Catalyzed) cluster_1 Buchwald-Hartwig Amination (Palladium-Catalyzed) Cu(I)L Cu(I)L Cu(I) Amidate Cu(I) Amidate Cu(I)L->Cu(I) Amidate + Oxazolidinone, Base Cu(III) Intermediate Cu(III) Intermediate Cu(I) Amidate->Cu(III) Intermediate + Ar-X (Oxidative Addition) Cu(III) Intermediate->Cu(I)L N-Arylated Product (Cu) Ar-N-Oxazolidinone Cu(III) Intermediate->N-Arylated Product (Cu) Reductive Elimination Pd(0)L Pd(0)L Pd(II) Complex Pd(II) Complex Pd(0)L->Pd(II) Complex + Ar-X (Oxidative Addition) Pd(II) Amido Complex Pd(II) Amido Complex Pd(II) Complex->Pd(II) Amido Complex + Oxazolidinone, Base Pd(II) Amido Complex->Pd(0)L N-Arylated Product (Pd) Ar-N-Oxazolidinone Pd(II) Amido Complex->N-Arylated Product (Pd) Reductive Elimination

Caption: Generalized catalytic cycles for copper- and palladium-catalyzed N-arylation.

Key Parameters for Successful N-Arylation

The success of the N-arylation of 4-methyl-2-oxazolidinone is highly dependent on the careful selection of several key reaction parameters.[6][7]

3.1 The Catalyst System

  • Copper-Based Catalysis: Copper(I) salts, such as CuI, are the most commonly employed catalysts for Ullmann-type couplings.[8] These systems are often favored for their lower cost and are particularly effective for the arylation with aryl iodides.[8]

  • Palladium-Based Catalysis: Palladium catalysts, such as Pd(OAc)₂ and Pd₂(dba)₃, are highly effective for Buchwald-Hartwig aminations and can be used with a broader range of aryl halides, including the less reactive but more economical aryl bromides and chlorides.[6][9]

3.2 The Ligand

The choice of ligand is critical for stabilizing the metal catalyst, promoting the desired reactivity, and preventing catalyst deactivation.

  • For Copper-Catalyzed Reactions: Simple, inexpensive diamine ligands like (±)-trans-1,2-cyclohexanediamine and N,N'-dimethylethylenediamine are highly effective.[10][11] These ligands prevent the formation of less reactive copper species and accelerate the coupling process.[10][12] More recently, N,N'-bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been shown to be a highly effective ligand, even allowing the reaction to proceed at room temperature.[13][14][15]

  • For Palladium-Catalyzed Reactions: Bulky, electron-rich phosphine ligands are essential for efficient Buchwald-Hartwig amination. Bidentate ligands such as Xantphos and dppf are commonly used.[7] Xantphos, in particular, has demonstrated broad applicability for the N-arylation of oxazolidinones with aryl bromides.[7]

Catalyst System Common Ligands Key Characteristics Typical Aryl Halide
Copper (±)-trans-1,2-CyclohexanediamineInexpensive, effective for aryl iodides.[11]Aryl Iodides
N,N'-DimethylethylenediamineAvoids N-arylation of the ligand itself.[10]Aryl Iodides, Aryl Bromides
N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO)Enables room temperature reactions.[13][14]Aryl Iodides
Palladium XantphosWide bite angle, effective for a broad range of aryl bromides.[7]Aryl Bromides, Aryl Chlorides
dppfGood for electron-withdrawing aryl bromides.[7]Aryl Bromides

3.3 The Base

The base plays a crucial role in the deprotonation of the oxazolidinone's N-H bond, a necessary step for the formation of the active nucleophile.

Base pKa of Conjugate Acid Typical Application Comments
K₃PO₄~12.3Copper-catalyzed reactions.[8]A moderately strong, non-nucleophilic base.
K₂CO₃~10.3Both copper and palladium systems.[16]A weaker base, suitable for sensitive substrates.
Cs₂CO₃~10.0Palladium-catalyzed reactions.[17]Often provides higher yields due to increased solubility.
NaOt-Bu~19.0Palladium-catalyzed reactions.[7]A very strong base, effective for less reactive aryl halides.

3.4 The Solvent

The choice of solvent is critical for ensuring the solubility of all reaction components and for achieving the necessary reaction temperature.

Solvent Boiling Point (°C) Polarity Typical Use
Dioxane101Non-polarCopper- and palladium-catalyzed reactions.[8]
Toluene111Non-polarPalladium-catalyzed reactions.[7]
DMF153Polar aproticUllmann-type reactions, though higher temperatures can lead to side reactions.[1]
DMSO189Polar aproticCan facilitate reactions at lower temperatures.[14]

3.5 The Arylating Agent

The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[4] While aryl iodides are the most reactive, aryl bromides and chlorides are often more desirable due to their lower cost and wider availability. The choice of catalyst and ligand system is often tailored to the specific aryl halide being used.[7][8]

Experimental Protocols

4.1 Protocol A: Copper-Catalyzed N-Arylation of 4-Methyl-2-Oxazolidinone with an Aryl Iodide

This protocol is adapted from a procedure described for the N-arylation of 2-oxazolidinone.[8]

Reagents and Materials:

  • 4-Methyl-2-oxazolidinone

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • (±)-trans-1,2-Cyclohexanediamine

  • Potassium phosphate (K₃PO₄)

  • Dioxane (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Caption: Workflow for copper-catalyzed N-arylation.

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add 4-methyl-2-oxazolidinone (1.2 mmol), the aryl iodide (1.0 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add anhydrous dioxane (2.0 mL) and (±)-trans-1,2-cyclohexanediamine (0.2 mmol, 20 mol%) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 10-24 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-arylated 4-methyl-2-oxazolidinone.[8]

4.2 Protocol B: Palladium-Catalyzed N-Arylation of 4-Methyl-2-Oxazolidinone with an Aryl Bromide

This protocol is based on a general procedure for the palladium-catalyzed N-arylation of 2-oxazolidinones.[7]

Reagents and Materials:

  • 4-Methyl-2-oxazolidinone

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and NaOt-Bu (1.4 mmol) to an oven-dried reaction vessel.

  • Add anhydrous toluene (2.0 mL) and stir the mixture for 10 minutes at room temperature.

  • Add the aryl bromide (1.0 mmol) and 4-methyl-2-oxazolidinone (1.2 mmol).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-arylated product.[7]

Troubleshooting & Key Considerations
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (Pd or Cu source).Use a fresh batch of catalyst. For Pd, ensure a Pd(0) source or that the Pd(II) precatalyst is properly reduced in situ.
Poor quality base or solvent.Use freshly dried, anhydrous solvent. Use a fresh, finely powdered base.
Insufficiently inert atmosphere.Ensure all reagents are added under a positive pressure of argon or nitrogen. Degas the solvent prior to use.
Formation of Side Products Aryl halide dehalogenation.This can occur with strong bases and certain ligands. Consider a milder base (e.g., K₂CO₃) or a different ligand.
N-arylation of the ligand (for diamine ligands).Use an N,N'-disubstituted diamine ligand, such as N,N'-dimethylethylenediamine.[10]
Low Yield Steric hindrance on the aryl halide.For sterically hindered substrates, higher temperatures, longer reaction times, or a more robust ligand (e.g., a biarylphosphine for Pd) may be necessary.[5]
Catalyst poisoning.Ensure the starting materials are free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).

Safety Precautions:

  • Palladium catalysts and phosphine ligands should be handled in a fume hood as they can be toxic.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment.

  • Reactions should be conducted under an inert atmosphere as some reagents are air-sensitive.

Characterization of N-Arylated Products

The successful synthesis of the N-arylated 4-methyl-2-oxazolidinone can be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the oxazolidinone ring.

Conclusion

The N-arylation of 4-methyl-2-oxazolidinone is a versatile and powerful transformation for the synthesis of valuable pharmaceutical intermediates. By carefully selecting the appropriate catalyst system (copper or palladium), ligand, base, and solvent, researchers can achieve high yields and excellent selectivity for a wide range of arylating agents. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of these important synthetic methods.

References

  • Diamine Ligands in Copper-Catalyzed Reactions. National Center for Biotechnology Information. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-catalyzed synthesis of N-aryloxazolidinones from aryl chlorides. PubMed. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. [Link]

  • 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. Scilit. [Link]

  • COPPER-CATALYZED N-ARYLATION OF 2-OXAZOLIDINONES. AN EXPEDITIOUS ROUTE TO TOLOXATONE. Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • 3-Aryl-2-oxazolidinones through the palladium-catalyzed N-arylation of 2-oxazolidinones. PubMed. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. DSpace@MIT. [Link]

  • 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. Organic Chemistry Portal. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Cu-Catalyzed N-Arylation of Oxazolidinones: An Efficient Synthesis of the κ-Opioid Receptor Agonist CJ-15161. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. [Link]

  • The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. National Center for Biotechnology Information. [Link]

  • Room Temperature Cu-Catalyzed N -Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides. ResearchGate. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. DSpace@MIT. [Link]

  • Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides. ACS Publications. [Link]

  • Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohol Carbamates. ACS Publications. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. National Center for Biotechnology Information. [Link]

  • Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. ResearchGate. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Publications. [Link]

  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. [Link]

  • Typical ligands for Cu-catalyzed N-arylation and N-vinylation. ResearchGate. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Science Publishing. [Link]

  • Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. National Center for Biotechnology Information. [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. National Center for Biotechnology Information. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. DSpace@MIT. [Link]

  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. ResearchGate. [Link]

  • Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. SciSpace. [Link]

  • A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd. [Link]

  • Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. PubMed. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]

  • Process for the preparation of oxazolidinones and method of use thereof.
  • Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. National Center for Biotechnology Information. [Link]

  • Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides. Organic Chemistry Portal. [Link]

  • Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides. PubMed. [Link]

  • Need help with N-Arylation reaction. Reddit. [Link]

Sources

Application Notes & Protocols: (4R)-4-Substituted-1,3-Oxazolidin-2-ones in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and the total synthesis of complex natural products.[1] Chiral auxiliaries are powerful tools that enable this by temporarily attaching to a prochiral substrate, directing a subsequent chemical transformation to occur with high diastereoselectivity, and then being removed to reveal an enantiomerically enriched product.[2] This three-step process—attachment, diastereoselective reaction, and cleavage—is valued for its reliability, predictability, and versatility.[2][3]

Among the most successful and widely adopted classes of chiral auxiliaries are the oxazolidinones, pioneered by David A. Evans.[4][] These auxiliaries, typically derived from readily available and often inexpensive amino alcohols such as L-valinol or L-phenylalaninol, provide exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[6] While the user specified 4-methyl-1,3-oxazolidin-2-one, this guide will focus on its more sterically demanding and thus more commonly utilized analogues, such as those derived from valine (isopropyl group at C4) and phenylalanine (benzyl group at C4), as their larger substituents offer superior facial shielding and are extensively documented in seminal literature. The principles and protocols described are directly applicable to a wide range of C4-substituted oxazolidinones.

This guide provides an in-depth overview of the mechanism, application, and detailed protocols for using these auxiliaries in two key transformations: asymmetric alkylation and asymmetric aldol reactions, both of which are fundamental steps in the synthesis of chiral building blocks for natural products.

Core Application I: Asymmetric Alkylation of N-Acyl Oxazolidinones

Asymmetric alkylation using Evans oxazolidinones is a robust method for synthesizing α-chiral carboxylic acid derivatives. The strategy relies on the formation of a rigid, chelated Z-enolate, where the substituent at the C4 position of the auxiliary effectively blocks one face of the enolate from the incoming electrophile.[7]

Mechanism of Stereoselection

The high diastereoselectivity of the alkylation is achieved through a sequence of controlled steps:

  • N-Acylation: The oxazolidinone auxiliary is first acylated with a desired carboxylic acid derivative (typically an acyl chloride or anhydride) to form an N-acyl imide.

  • Enolate Formation: Deprotonation at the α-carbon using a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), selectively forms a chelated (Z)-enolate.[7][8] The metal cation (Li⁺ or Na⁺) coordinates to both the imide carbonyl oxygen and the oxazolidinone carbonyl oxygen, creating a rigid five-membered ring structure.

  • Stereoselective Alkylation: The bulky substituent at the C4 position of the auxiliary (e.g., isopropyl or benzyl) sterically hinders the top face of the planar enolate. Consequently, the electrophile (e.g., an alkyl halide) preferentially approaches from the less hindered bottom face, leading to the formation of a new stereocenter with a predictable absolute configuration.[7]

Visualization: Asymmetric Alkylation Workflow

cluster_0 Overall Workflow A 1. N-Acylation (Auxiliary + Acyl Source) B 2. Enolate Formation (Base, e.g., NaHMDS, -78 °C) A->B Imide Formation C 3. Alkylation (Electrophile, e.g., R-X) B->C Chelated Z-Enolate D 4. Auxiliary Cleavage (e.g., LiOH/H₂O₂) C->D Diastereoselective C-C Bond Formation E Enantiopure Product (e.g., α-Chiral Carboxylic Acid) D->E F Recovered Auxiliary D->F

Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.

Protocol: Asymmetric Allylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Derivative

This protocol is adapted from a well-established procedure demonstrating the acylation, alkylation, and subsequent cleavage of an Evans-type auxiliary.[7]

Step 1: N-Propionylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) at room temperature, add triethylamine (1.5 eq) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Add propionic anhydride (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting auxiliary.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-propionyl imide by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure product.

Step 2: Diastereoselective Allylation

  • Dissolve the purified N-propionyl imide (1.0 eq) in anhydrous THF (~0.1 M) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF, 1.1 eq) dropwise over 10 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add allyl iodide (1.5 eq) dropwise. Stir the reaction at -78 °C for 4 hours or until the reaction is complete by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR spectroscopy or gas chromatography (GC). Purify by flash chromatography to isolate the major diastereomer.

Step 3: Hydrolytic Cleavage of the Auxiliary

  • Dissolve the purified allylated product (1.0 eq) in a 4:1 mixture of THF and water (~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (0.8 M, 2.0 eq).

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes at room temperature.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x) to isolate the chiral carboxylic acid. The water-soluble auxiliary can often be recovered from the aqueous layer.

  • Combine the organic layers, dry, and concentrate to yield the enantiomerically enriched (S)-2-methylpent-4-enoic acid.

StepProductTypical YieldTypical d.r.Reference
AllylationN-allylated imide>85%>98:2[7]
Cleavage(S)-2-methylpent-4-enoic acid>90%N/A[7]

Core Application II: Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a benchmark for stereocontrolled carbon-carbon bond formation, enabling the synthesis of β-hydroxy carbonyl compounds, which are ubiquitous motifs in polyketide natural products.[9][10] The reaction proceeds via a highly organized, chair-like transition state, providing excellent control over both relative and absolute stereochemistry.[11]

Mechanism of Stereoselection: The Zimmerman-Traxler Model

The remarkable selectivity of the Evans aldol reaction is explained by the Zimmerman-Traxler transition state model.[9][12]

  • Boron Enolate Formation: The N-acyl imide is treated with a soft Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base, such as triethylamine or diisopropylethylamine (DIPEA). This generates the (Z)-boron enolate with high selectivity.[6]

  • Aldehyde Coordination & Transition State: The aldehyde coordinates to the boron atom. The entire complex then organizes into a rigid, six-membered chair-like transition state to minimize steric interactions.[11][13]

  • Facial Selectivity: The C4 substituent on the oxazolidinone auxiliary forces the reacting aldehyde to approach from a specific face of the enolate. To minimize 1,3-diaxial interactions within the chair transition state, the aldehyde's substituent (R²) preferentially occupies a pseudo-equatorial position.[11] This arrangement locks in the stereochemistry of the two newly formed chiral centers, reliably producing the syn-aldol adduct.[9]

Visualization: Zimmerman-Traxler Transition State

Caption: Key principles of the Zimmerman-Traxler model in Evans aldol reactions.

Protocol: Asymmetric syn-Aldol Reaction

This general protocol is based on the synthesis of aldol adducts used in various natural product syntheses, such as that of hapalosin.[9][10]

Materials:

  • N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq)

  • Isobutyraldehyde (1.5 eq)

  • Dibutylboron triflate (Bu₂BOTf, 1.0 M in CH₂Cl₂, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 1.3 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve the N-propionyl imide in anhydrous CH₂Cl₂ (~0.1 M) and cool the solution to -78 °C.

  • Add DIPEA, followed by the dropwise addition of Bu₂BOTf solution. Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add the aldehyde (e.g., isobutyraldehyde) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to decompose the boron intermediates.

  • Extract the mixture with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography to yield the syn-aldol adduct. The diastereoselectivity is often so high (>99:1) that the minor diastereomer is not observed.[12]

Natural Product FragmentAldehydeYieldd.r. (syn:anti)Reference
Hapalosin IntermediateOctanal90%>95:5[10]
Jasplakinolide IntermediateMethacrolein94%>95:5[10]

Critical Step: Auxiliary Cleavage and Recovery

A key advantage of chiral auxiliary-based methods is the ability to remove the auxiliary under various conditions to unmask different functional groups, often with recovery of the valuable auxiliary.[14]

Reagent(s)Product Functional GroupNotesReference(s)
LiOH / H₂O₂Carboxylic AcidMost common method. Safety Note: Can evolve oxygen gas, posing a risk at scale.[15][16][14][15]
LiBH₄ or LiAlH₄Primary AlcoholA mild, high-yielding reduction.[6][14]
DIBAL-H or LiAlH(Ot-Bu)₃AldehydeRequires careful temperature control to prevent over-reduction.[14]
Mg(OMe)₂ or NaOMe/MeOHMethyl EsterUseful for transesterification under mild conditions.[14]

Conclusion

References

  • BenchChem. (n.d.). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
  • Alfa Chemistry. (n.d.). Evans Aldol Reaction.
  • Patel, H., et al. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5(22), 16857-16885. [Link]

  • Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1531-1536. [Link]

  • BenchChem. (n.d.). The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity.
  • University of Wisconsin. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from a University of Wisconsin chemistry course resource.
  • Jiang, X., et al. (2024). Total synthesis of natural products based on hydrogenation of aromatic rings. Chinese Chemical Letters, 35(1), 108513. [Link]

  • Reddy, P. V., & Tunoori, A. R. (2006). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Letters in Organic Chemistry, 3(3), 209-217. [Link]

  • Majumdar, K. C., & Roy, B. (2014). Applications of Oxazolidinones as Chiral Auxiliaries in Asymmetric Aldol Reactions Applied to the Total Synthesis of Natural Products. Current Organic Chemistry, 18(1), 2-25.
  • Myers, A. G. (n.d.). The Aldol Addition Reaction: Zimmerman-Traxler Model. Andrew G. Myers Research Group, Harvard University. [Link]

  • Malig, T. C., et al. (2020, March 22). Development of safer methods for cleavage of the Evans auxiliary. Morressier. [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • Larrow, J. F., & Östrovsky, D. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Pure and Applied Chemistry, 74(1), 1-6.
  • Williard, P. G., et al. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 142(4), 1934-1947. [Link]

  • BenchChem. (n.d.). Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Organic Synthesis II (pp. 1-37). Elsevier.
  • da Silva, A. B. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

Sources

microwave-assisted synthesis of 4-substituted oxazolidinones

[1]

Core Protocol: Green Synthesis with Diethyl Carbonate

This protocol is the industry standard for synthesizing Evans auxiliaries (e.g., 4-benzyl, 4-phenyl, 4-isopropyl oxazolidinones) without phosgene.

Reagents:

  • Substrate: Chiral

    
    -amino alcohol (1.0 eq)
    
  • Carbonyl Source: Diethyl carbonate (DEC) (1.5 – 2.0 eq)

  • Base: Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (0.15 eq) OR Sodium Methoxide (NaOMe) (0.05 eq)
    
  • Solvent: Neat (if DEC is in excess) or minimal polar aprotic solvent.

Equipment:

  • Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator).

  • 10 mL or 35 mL pressure-sealed vial with magnetic stir bar.

Step-by-Step Methodology
  • Charge Vessel: In a 10 mL microwave vial, add the amino alcohol (e.g., L-Phenylalaninol, 1.0 g, 6.6 mmol).

  • Add Reagents: Add Diethyl carbonate (1.2 mL, 9.9 mmol) and

    
     (0.15 g, 1.0 mmol).
    
    • Note: DEC acts as both reagent and solvent. If the mixture is too viscous, add 1-2 mL of anhydrous ethanol or toluene, though neat reactions generally provide higher conversion rates due to higher concentration.

  • Seal & Parameters: Cap the vial with a Teflon-lined septum. Program the microwave:

    • Temperature:

      
      
      
    • Time: 15 – 20 minutes

    • Power: Dynamic (Max 150 W)

    • Pressure Limit: 250 psi (Ethanol generation will build pressure).

  • Irradiation: Start the reaction. Ensure vigorous stirring to prevent localized superheating (hot spots).

  • Workup:

    • Cool vessel to room temperature (

      
      ) before opening.
      
    • Dilute mixture with

      
       (20 mL) and wash with water (20 mL) to remove the base and unreacted amino alcohol.
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Most products are obtained in >90% purity. If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography.

Protocol Variation: One-Pot Methylation (N-Methyl Derivatives)

For synthesizing N-methylated oxazolidinones (often used to modify solubility or steric properties), Dimethyl Carbonate (DMC) is used. DMC acts as both the carbonylating agent and the methylating agent at elevated temperatures.[1][2]

  • Reagents: Amino alcohol (1.0 eq), DMC (excess), Tetrabutylammonium chloride (TBAC) (catalytic).

  • Conditions:

    
    , 20 min.
    
  • Mechanism: The ionic liquid catalyst (TBAC) enhances microwave absorption and facilitates the in situ methylation of the nitrogen atom after cyclization.

Data Comparison: Microwave vs. Conventional

The following table contrasts the efficiency of the microwave protocol against traditional thermal reflux (toluene/diethyl carbonate) for common chiral auxiliaries.

EntrySubstrate (Amino Alcohol)Product (Oxazolidinone)MethodTimeYield (%)
1 (S)-Phenylalaninol(S)-4-Benzyl-2-oxazolidinoneMW 20 min 92%
Thermal16 hrs78%
2 (S)-Phenylglycinol(S)-4-Phenyl-2-oxazolidinoneMW 20 min 95%
Thermal24 hrs72%
3 (S)-Valinol(S)-4-Isopropyl-2-oxazolidinoneMW 15 min 89%
Thermal18 hrs65%

Data sourced from comparative studies on chiral auxiliary synthesis [2, 3].

Experimental Workflow Diagram

Figure 2: Laboratory Workflow

WorkflowFigure 2: Standard Operating Procedure for Microwave SynthesisSetup1. SetupCombine Amino Alcohol,Carbonate, & Base in VialSeal2. Seal & ProgramSet T=130°C, P_max=250psiRamp: 2 minSetup->SealReact3. IrradiationDynamic Power (150W)15-20 MinutesSeal->ReactCool4. Cool DownAir jet cooling to <50°CVent pressure safelyReact->CoolWorkup5. WorkupPartition (DCM/H2O)Dry & ConcentrateCool->WorkupQC6. QC AnalysisNMR / HPLC / Optical RotationWorkup->QC

Troubleshooting & Optimization

  • Pressure Spikes: The reaction generates ethanol. If using low-boiling solvents or small headspace, pressure can exceed vessel limits. Solution: Use a larger vessel (35 mL) for scales >2 mmol or use open-vessel mode with a reflux condenser if available (though less efficient).

  • Low Conversion: If the intermediate carbamate remains, increase temperature by

    
     increments. Do not exceed 
    
    
    to avoid racemization of the chiral center.
  • Racemization: While rare at

    
     for short times, always verify optical rotation against literature values. Prolonged irradiation (>30 min) is the primary cause of optical purity loss.
    

References

  • BenchChem. Improving the efficiency of microwave-assisted oxazolidinone synthesis. Retrieved from .

  • Guzmán, A., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.[3][4] Molecules, 16, 8804-8814.

  • Ochoa-Terán, A., et al. (2014).[2] A Novel One-Pot and One-Step Microwave-Assisted Cyclization-Methylation Reaction of Amino Alcohols.[1][2] The Scientific World Journal, 2014, 634935.

  • Bratulescu, G. (2007).[5][6] An Excellent Procedure for the Synthesis of Oxazolidin-2-ones.[1][2][3][4][6] Synthesis, 3111-3112.[5][6]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-methyl-1,3-oxazolidin-2-one (also known as 4-methyl-2-oxazolidinone). This compound is a highly polar, low-molecular-weight heterocycle frequently utilized as a chiral auxiliary or synthetic intermediate.

Unlike its heavier derivatives (such as the 4-phenyl or 4-benzyl Evans auxiliaries), the 4-methyl variant presents unique challenges in chromatography due to its lack of a strong chromophore, high water solubility, and propensity to strongly hydrogen-bond with stationary phases. This guide provides a self-validating methodology and addresses the root causality of common purification failures.

Purification Workflow & Logic

To ensure high recovery and purity, the purification must follow a strict logical sequence that accounts for the molecule's "invisible" nature under standard UV light and its strong affinity for silica gel.

G N1 Crude 4-Methyl-1,3-oxazolidin-2-one N2 TLC Optimization (Validate Stain) N1->N2 N3 Dry Loading (Eliminate Solvent Effects) N2->N3 N4 Gradient Elution (Hexane to EtOAc) N3->N4 N5 Fraction Analysis (KMnO4 Visualization) N4->N5 N6 Azeotropic Drying (Toluene) N5->N6 N7 Crystallization (Pure Solid) N6->N7

Workflow for the chromatographic purification and validation of 4-methyl-1,3-oxazolidin-2-one.

Quantitative Chromatographic Data

Understanding the partition coefficient of 4-methyl-1,3-oxazolidin-2-one is critical. The carbamate motif acts as both a hydrogen bond donor (NH) and acceptor (C=O). The table below summarizes the causality behind mobile phase selection.

Mobile Phase CompositionPolarity IndexExpected

Elution Behavior & Causality
100% Hexane 0.10.00Non-polar impurities elute; oxazolidinone remains at baseline due to strong H-bonding with silanol groups.
50:50 Hexane:EtOAc ~2.20.15Slow migration; excessive tailing due to insufficient disruption of silica-solute interactions.
100% Ethyl Acetate 4.40.65Optimal elution; competitive H-bonding from EtOAc sharpens the peak, ensuring high recovery[1].
90:10 DCM:MeOH ~3.50.85Co-elution risk; methanol strips the column of highly polar impurities and silica gel artifacts.

Self-Validating Purification Protocol

A robust protocol must validate itself at every phase to prevent downstream failures. Follow this step-by-step methodology for normal-phase silica gel chromatography.

Phase 1: Preparation & Baseline Validation
  • Stain Validation: Spot the crude mixture on a silica TLC plate. Dip the plate in a Potassium Permanganate (

    
    ) stain and gently heat.
    
    • Validation Check: A bright yellow spot on a purple background confirms the stain is active and the target compound is detectable[2].

  • Dry Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (mass ratio 1:3 sample-to-silica). Evaporate the DCM completely under reduced pressure.

    • Validation Check: The silica must be a free-flowing powder. Clumping indicates residual solvent, which will cause severe band broadening during elution.

Phase 2: Execution
  • Column Packing: Slurry pack a silica gel column using 20% EtOAc in Hexanes. Load the dry silica-sample mixture evenly onto the top of the column bed.

  • Gradient Elution: Begin elution with 20% EtOAc to flush non-polar byproducts. Gradually increase the gradient to 100% EtOAc to elute the 4-methyl-1,3-oxazolidin-2-one[1].

  • Fraction Collection: Collect small volumes (e.g., 15-20 mL). Spot every third fraction on a TLC plate and visualize exclusively with

    
    [2].
    
Phase 3: Isolation & Structural Validation
  • Azeotropic Drying: Pool the product-containing fractions and concentrate in vacuo. To remove trace water and EtOAc, add 10 mL of toluene and re-concentrate[3].

  • Crystallization: Triturate the resulting residue with cold hexanes to induce crystallization.

    • Validation Check: A sharp melting point and a crystalline solid state confirm the absence of residual solvents and structural integrity.

Troubleshooting & FAQs

Q1: Why is my compound invisible under standard 254 nm UV light? A: 4-methyl-1,3-oxazolidin-2-one lacks an extended conjugated


-system or an aromatic ring. The isolated carbamate carbonyl absorbs in the deep UV range (<210 nm), rendering it UV inactive at standard 254 nm monitoring wavelengths[1]. Causality: UV absorption requires specific chromophores. Relying on a UV detector will result in the compound eluting unnoticed into the waste stream. Solution: You must use chemical stains. 

oxidizes the compound, or a Ninhydrin stain can be used to react with the nitrogen center upon heating[2].

Q2: My compound elutes as a broad, tailing band. How do I improve peak shape? A: The oxazolidinone ring contains a highly polar carbamate motif capable of strong, reversible hydrogen bonding with the free silanol groups on the silica gel stationary phase. Causality: This continuous adsorption/desorption cycle causes tailing. Solution: Switch to a more polar mobile phase gradient (pushing up to 100% EtOAc) to competitively disrupt these hydrogen bonds[1]. If you are scaling up to preparative HPLC, utilizing a specialized stationary phase (such as an Ascentis Phenyl column) can provide alternative selectivity and sharper peaks[4].

Q3: The isolated product is a viscous oil, but literature states it should be a solid. What is the cause? A: 4-methyl-1,3-oxazolidin-2-one has a relatively low melting point and is hygroscopic. Trace amounts of residual ethyl acetate or atmospheric water will depress the melting point, maintaining it in a liquid state. Causality: Freezing point depression via solvent impurities. Solution: Perform a solvent exchange. Concentrate the pooled fractions, add a small volume of toluene, and re-concentrate to azeotropically remove water and EtOAc[3].

Q4: How do I scale up this purification without losing resolution? A: When scaling up, the primary failure point is column overloading, which exacerbates the tailing issue discussed in Q2. Causality: Overloading saturates the competitive binding sites on the silica. Solution: Maintain a strict 1:50 crude-to-silica mass ratio. Ensure you utilize the dry-loading technique described in the protocol, as liquid loading a highly concentrated, polar sample will instantly degrade the resolution of the entire column.

References

  • AU2019201579B2 - Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists - Google P
  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates | The Journal of Organic Chemistry - ACS Public
  • Cas 77943-39-6,(4R,5S)-(+)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | lookchem.
  • Ascentis ® Phenyl (5 µm) HPLC Columns - Sigma-Aldrich.

Sources

how to improve the yield of 4-methyl-1,3-oxazolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 4-Methyl-1,3-Oxazolidin-2-One Synthesis

Executive Summary

4-Methyl-1,3-oxazolidin-2-one (derived from alanine/alaninol) is a critical chiral auxiliary (Evans auxiliary) used to control stereochemistry in asymmetric alkylations and aldol reactions. While commercially available, in-house synthesis often suffers from yield variability (30–60%) due to three primary factors:

  • High water solubility of the product leads to loss during aqueous workup.

  • Hygroscopic starting materials (alaninol) quench moisture-sensitive reagents (phosgene/triphosgene).[1]

  • Incomplete cyclization or competitive polymerization when using carbonate equivalents.

This guide provides a high-yield (85%+) standard protocol and a troubleshooting matrix to resolve these specific failure modes.

Module 1: The Gold Standard Protocol (Triphosgene Route)

Recommended for highest yield and purity.[1]

Mechanism: Nucleophilic attack of the amino group on triphosgene, followed by intramolecular cyclization of the hydroxyl group.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
L-Alaninol 1.0SubstrateMust be dry.[2] Azeotrope with toluene if older stock.
Triphosgene 0.35Carbonyl SourceSolid source of phosgene. Fatal inhalation hazard. Handle in hood.
Triethylamine 2.2–2.5HCl ScavengerExcess required to neutralize HCl generated (3 mol HCl per mol triphosgene).
Dichloromethane [0.2 M]SolventAnhydrous.[1] Water leads to urea byproduct formation.
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve L-alaninol (1.0 equiv) and Triethylamine (2.4 equiv) in anhydrous DCM. Cool to -78°C (dry ice/acetone). Note: Many protocols suggest 0°C, but -78°C minimizes competitive N-acylation side reactions.

  • Addition: Dissolve Triphosgene (0.35 equiv) in minimal DCM. Add dropwise over 30 minutes.

    • Checkpoint: Solution should remain clear or turn slightly cloudy (amine salts). If it turns bright yellow/orange instantly, check temperature.

  • Cyclization: Allow to warm to Room Temperature (RT) over 4 hours. Stir overnight.

  • Quench: Cool to 0°C. Add saturated NH₄Cl (aqueous) slowly.

Module 2: Yield "Rescue" (Workup & Purification)

This is where 90% of yield loss occurs.

The Problem: 4-Methyl-2-oxazolidinone is a small, polar molecule with significant water solubility. A standard "wash and separate" will discard ~40% of your product into the aqueous waste.

The Solution: Salting Out & Back-Extraction

  • Phase Separation: Separate the organic layer (DCM). Keep it.

  • Aqueous Treatment:

    • Saturate the aqueous layer with NaCl (solid) until no more dissolves.

    • CRITICAL STEP: Extract the aqueous layer 4–5 times with chloroform (CHCl₃) or DCM.[1] EtOAc is less effective here due to higher water miscibility.

  • Drying: Combine all organic fractions. Dry over Na₂SO₄ (Magnesium sulfate can physically trap polar product; Sodium sulfate is preferred).

  • Concentration: Rotovap to dryness. You should obtain a white to off-white solid.

  • Purification:

    • If solid:[3] Recrystallize from EtOAc/Hexanes (1:2).[1]

    • If oil:[1] It may be supercooled. Scratch flask or seed. If impure, flash column: 100% DCM

      
       5% MeOH/DCM.
      

Module 3: Troubleshooting & FAQs

Q1: My yield is <40%. Where did it go?

  • Diagnosis A (Workup): Did you back-extract the aqueous layer?

    • Fix: Test your aqueous waste by TLC. If the spot exists, saturate with NaCl and extract with CHCl₃ (3x).

  • Diagnosis B (Reagent Quality): Was the alaninol old?

    • Fix: Alaninol absorbs CO₂ from air to form carbamates/carbonates over time. Distill alaninol before use if the bottle is old.

Q2: I used Diethyl Carbonate (DEC) instead of Triphosgene to be "green," but the reaction stalled.

  • Cause: The DEC route is equilibrium-driven and requires removing ethanol to proceed.

  • Fix: Use a Dean-Stark trap or molecular sieves to remove ethanol. Add a catalytic amount of K₂CO₃ (0.1 equiv).[1] Heat to reflux (110°C+). If you don't remove ethanol, the ring will not close.

Q3: The product is an oil, but literature says it's a solid (mp ~70°C).

  • Cause: Trace solvent (DCM/EtOAc) or stereochemical impurities (racemate has different physical properties).

  • Fix: High-vacuum (0.1 mmHg) for 4 hours. If still oil, check optical rotation. Low rotation indicates racemization (often caused by high heat + strong base).

Q4: Can I use Urea instead?

  • Answer: Yes, but it requires high temperatures (>150°C) or microwave irradiation.

  • Protocol: Mix Alaninol + Urea (1:1) + cat.[1] ZnO. Heat to 160°C. Ammonia evolves.

  • Warning: Harder to purify due to urea byproducts. Only recommended if phosgene is strictly banned in your facility.

Module 4: Visualization (Workflow Logic)

Figure 1: Synthesis Decision & Optimization Tree

Caption: Logic flow for selecting reagents and optimizing workup based on observed yield loss.

OxazolidinoneSynthesis Start Start: L-Alaninol Route Select Carbonyl Source Start->Route Triphos Route A: Triphosgene (High Yield, Hazardous) Route->Triphos DEC Route B: Diethyl Carbonate (Green, Equilibrium Limited) Route->DEC Triphos_Cond Conditions: DCM, Et3N, -78°C to RT Triphos->Triphos_Cond DEC_Cond Conditions: K2CO3, Reflux, Distill EtOH DEC->DEC_Cond Workup CRITICAL WORKUP (Yield Determination) Triphos_Cond->Workup DEC_Cond->Workup Aq_Loss Issue: Product in Aqueous Phase Workup->Aq_Loss Standard Wash Final Final Product: 4-Methyl-1,3-oxazolidin-2-one Workup->Final Optimized Salt_Out Solution: Saturate w/ NaCl Back-extract 4x w/ CHCl3 Aq_Loss->Salt_Out Rescue Salt_Out->Final

Figure 2: The "Yield Trap" in Workup

Caption: Visualizing the mass balance flow. Note the critical loop at the aqueous phase.

WorkupFlow RxnMix Reaction Mixture (DCM + Salts + Product) Quench Quench (Sat. NH4Cl) RxnMix->Quench PhaseSep Phase Separation Quench->PhaseSep Org1 Organic Layer 1 (Contains ~60% Product) PhaseSep->Org1 Aq1 Aqueous Layer (Contains ~40% Product!) PhaseSep->Aq1 Combine Combine & Dry (Na2SO4) Org1->Combine Action Saturate with NaCl Extract x4 with CHCl3 Aq1->Action Mandatory Step Org2 Organic Extracts 2 (Recovered ~35% Product) Action->Org2 Org2->Combine Yield High Yield (>85%) Combine->Yield

References

  • Falb, E., Nudelman, A., & Hassner, A. (1993).[1][4] A convenient synthesis of chiral oxazolidin-2-ones and thiazolidin-2-ones and an improved preparation of triphosgene.[4] Synthetic Communications, 23(20), 2839-2844.[4] Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Oxazolidinones.[3][5][4][6][7][8][9][10][11] Retrieved from [Link]

  • Bratulescu, G. (2011). Synthesis of Some 2-Oxazolidinones in Mild Conditions (Microwave/Urea Protocol). Asian Journal of Chemistry, 23(2).[1] Retrieved from [Link]

  • Gage, J. R., & Evans, D. A. (1990).[1] Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68,[1] 83. (Standard reference for Evans Auxiliary properties). Retrieved from [Link]

Sources

controlling stereoselectivity in reactions with 4-methyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Stereoselectivity & Workflow Optimization Reference Molecule: (4S)-4-methyl-1,3-oxazolidin-2-one (Alanine-derived Evans Auxiliary)

Introduction: The Mechanic’s View

You are likely using the 4-methyl auxiliary because it is cost-effective (derived from L-alanine) and provides a balance between steric bulk and reactivity. However, unlike the bulkier Valine (isopropyl) or Phenylalanine (benzyl) derivatives, the methyl group offers a smaller steric wall . This makes your reaction conditions—specifically temperature control and enolate geometry—unforgiving.

This guide treats your reaction as a system of competing transition states. We will troubleshoot the three critical phases: Loading (Acylation) , Reaction (Alkylation/Aldol) , and Unloading (Cleavage) .

Module 1: Substrate Synthesis (Acylation)

User Issue: "I synthesized my N-acylated auxiliary, but the optical rotation is off, or the product appears partially racemized before I even start the main reaction."

Root Cause Analysis

The loading step is not chemically inert. If you use an acid chloride with a weak base (like triethylamine) and the substrate has an acidic


-proton, you risk forming a ketene intermediate . Ketene formation destroys the stereochemical integrity of your substrate immediately.
Troubleshooting Protocol

Q: How do I load sensitive acids without racemization? A: Avoid standard acid chloride/Et


N conditions. Use the Mixed Anhydride Method  or the Lithiated Auxiliary Method .

The Lithiated Protocol (High Fidelity):

  • Deprotonation: Treat the oxazolidinone with

    
    -BuLi (1.0 equiv) in THF at -78 °C. This forms the lithium salt of the auxiliary.
    
  • Acylation: Add the acid chloride (or mixed anhydride) to this lithium salt.

  • Why it works: The lithium salt is a potent nucleophile but non-basic regarding the substrate's

    
    -proton, preventing ketene formation.
    

Critical Check: Ensure your THF is anhydrous. Moisture quenches the lithiated auxiliary, leading to low yields and recovered starting material.

Module 2: Enolate Alkylation

User Issue: "I am observing low diastereomeric excess (de < 90:10). The methyl group isn't directing the electrophile effectively."

The "Z-Enolate" Imperative

Stereocontrol relies entirely on the formation of a chelated Z-enolate . The metal (Lithium or Sodium) must coordinate to both the enolate oxygen and the oxazolidinone carbonyl oxygen. This locks the chiral auxiliary in place, forcing the methyl group to block one face of the molecule.

  • If you form the E-enolate: You lose chelation, and selectivity drops.

  • If you fail to chelate: The auxiliary rotates freely, and selectivity drops.

Visualizing the Failure Point

EnolateGeometry cluster_0 Correct Pathway (High de) cluster_1 Failure Pathway (Low de) Base Base: NaHMDS or LDA Z_Enolate Chelated Z-Enolate (Rigid Structure) Base->Z_Enolate -78°C Product_A Major Diastereomer (>98:2) Z_Enolate->Product_A Electrophile Attack (Anti-Stereo) Base_Bad Weak Base / High Temp E_Enolate E-Enolate or Non-Chelated Base_Bad->E_Enolate Product_Mix Racemic Mixture (50:50 to 70:30) E_Enolate->Product_Mix Uncontrolled Approach

Figure 1: The necessity of the chelated Z-enolate for stereocontrol. Without the metal bridge (chelation), the chiral information is not transmitted to the reaction center.

Troubleshooting Guide
VariableRecommendationScientific Rationale
Base NaHMDS or LDA NaHMDS often provides a cleaner Z-enolate formation for acyloxazolidinones due to steric bulk, minimizing competing nucleophilic attack on the carbonyl [1].
Temperature -78 °C (Strict) At higher temperatures (>-40 °C), the chelate can "breathe" or open, allowing rotation. The 4-methyl group is small; it needs the rigidity of low temps.
Electrophile High Reactivity Allyl halides and benzyl halides work best. Unreactive alkyl iodides may require warming, which risks eroding selectivity.
Solvent THF (Anhydrous)THF coordinates to the metal cation just enough to solubilize but not enough to break the internal chelate. Avoid HMPA unless absolutely necessary (it breaks the chelate).

Q: My alkylation stalled. Can I warm it up to 0 °C? A: With the 4-methyl auxiliary, no . Warming promotes enolate equilibration and decomposition. If reactivity is low, add a Lewis acid additive or switch to a more reactive leaving group (e.g., Triflate instead of Iodide) on your electrophile.

Module 3: The Evans Aldol Reaction

User Issue: "I need the 'Syn' aldol product, but I'm getting mixtures. Should I use Titanium or Boron?"

The Protocol: Boron is King for Syn

For the 4-methyl auxiliary, Dibutylboron triflate (


-Bu

BOTf)
is the gold standard. It forms a tighter, shorter bond with oxygen than Lithium does, creating a highly organized Zimmerman-Traxler transition state .

Mechanistic Insight (The Dipole Flip): Unlike alkylation, where the metal chelates during the reaction, in the Boron Aldol, the chelate actually opens in the transition state to minimize dipole repulsion between the auxiliary carbonyl and the aldehyde. This "dipole minimization" is what guarantees the Evans-Syn stereochemistry [2].

Aldol Troubleshooting Matrix
IssueDiagnosisSolution
Low Yield Poor enolizationEnsure

-Bu

BOTf is clear (colorless/pale yellow). If it is dark brown/black, it has oxidized. Distill your triflate.
Anti-Aldol Product "Non-Evans" pathwayYou likely used a Titanium enolate (TiCl

) with insufficient base. Stick to Boron for reliable Syn selectivity.
Incomplete Conversion Steric bulk of aldehydeThe 4-methyl auxiliary is actually better here than the bulky Valine derivative. Allow longer reaction times at -78 °C rather than warming.

Module 4: Auxiliary Cleavage

User Issue: "I made the chiral center, but when I try to hydrolyze the auxiliary off, I destroy the product or get ring opening."

The "Endo" vs. "Exo" Attack Problem

This is the most common failure point.

  • LiOH (Hydroxide): A hard nucleophile. It prefers to attack the Endocyclic carbonyl (the ring carbonyl), breaking the auxiliary and ruining your ability to recycle it.

  • LiOOH (Hydroperoxide): A softer, alpha-effect nucleophile. It specifically attacks the Exocyclic carbonyl (the linker), cleaving your product cleanly and saving the auxiliary [3].

Cleavage Workflow Visualization

CleavagePath cluster_LiOH LiOH Only (Avoid) cluster_LiOOH LiOH + H2O2 (Recommended) Start N-Acylated Product path1 Endocyclic Attack Start->path1 OH- path2 Exocyclic Attack (Alpha-Effect) Start->path2 OOH- result1 Ring Opening (Auxiliary Destroyed) path1->result1 result2 Clean Cleavage (Product + Auxiliary Recycled) path2->result2

Figure 2: Selectivity of Hydroperoxide (LiOOH) vs. Hydroxide (LiOH). LiOOH is required to prevent destruction of the Evans auxiliary.

Safety Protocol: Quenching LiOOH

Warning: The LiOOH method generates excess peroxides.

  • Reaction: LiOH (2 equiv) + H

    
    O
    
    
    
    (4 equiv) in THF/H
    
    
    O at 0 °C.
  • Quench: You must quench with aqueous Sodium Sulfite (Na

    
    SO
    
    
    
    )
    or Sodium Thiosulfate.
  • Test: Use starch-iodide paper to confirm no peroxides remain before extraction. Peroxides in THF are an explosion hazard during rotary evaporation.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104(6), 1737–1739.

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981 , 103(8), 2127–2129.

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987 , 28(49), 6141–6144.[2] [2]

Sources

challenges in the scale-up of 4-methyl-1,3-oxazolidin-2-one production

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for the scale-up of 4-methyl-1,3-oxazolidin-2-one production.

Welcome to the technical support guide for the synthesis and scale-up of 4-methyl-1,3-oxazolidin-2-one. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of 4-methyl-1,3-oxazolidin-2-one.

Q1: What are the most common and scalable synthesis routes for 4-methyl-1,3-oxazolidin-2-one?

A1: There are several established routes, with the choice often depending on scale, available starting materials, and safety considerations. The most prevalent methods include:

  • Cyclization of 2-Amino-1-propanol with a Carbonyl Source: This is a widely used and robust method. The carbonyl source can be diethyl carbonate, dimethyl carbonate, or similar reagents.[1][2] This route is generally favored for its use of less hazardous materials compared to phosgene-based methods.

  • Reaction of Propylene Oxide with a Carbamate: This approach involves the ring-opening of an epoxide with a carbamate, followed by intramolecular cyclization. It often requires a catalyst, such as binary Mg/Fe oxides, to proceed efficiently.[3]

  • Cycloaddition of CO2 to Aziridines: This is considered a "green" chemistry approach as it utilizes carbon dioxide as a C1 source.[4] However, it may require specialized high-pressure equipment.

  • Use of Phosgene or Phosgene Derivatives: Historically, reagents like phosgene or methyl chloroformate have been used to react with 2-amino-1-propanol.[5][6] While effective, the extreme toxicity of phosgene makes this route less desirable for modern scale-up operations without stringent engineering controls.

Q2: What are the primary safety concerns I should be aware of?

A2: Safety is paramount. Key hazards include:

  • Reagent Toxicity: Phosgene and its derivatives are extremely toxic and require specialized handling procedures and containment.[6] Carbon monoxide, used in some carbonylation routes, is also highly poisonous and poses an explosion risk.[3]

  • Product Hazards: 4-methyl-1,3-oxazolidin-2-one itself is classified as harmful if swallowed and can cause serious skin and eye irritation.[7] Always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.

  • Reaction Exotherms: Cyclization reactions can be exothermic. During scale-up, inadequate heat management can lead to thermal runaways. A thorough process safety assessment, including reaction calorimetry, is essential before attempting large-scale synthesis.

Q3: How is 4-methyl-1,3-oxazolidin-2-one typically purified at a larger scale?

A3: Purification methods must be scalable and efficient. Common techniques include:

  • Recrystallization: This is the preferred method for large quantities of solid material. The choice of solvent or solvent mixture (e.g., ethanol/ethyl acetate, toluene) is critical for achieving high purity and yield.[8]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for removing non-volatile impurities.

  • Column Chromatography: While essential for lab-scale purification to isolate products with high purity, traditional silica gel chromatography is often not economically viable for large-scale production.[9] It is typically reserved for high-value pharmaceutical intermediates.

Part 2: In-Depth Troubleshooting Guide

This guide addresses specific problems encountered during synthesis and scale-up, providing potential causes and actionable solutions.

Issue 1: Low Reaction Yield

Q: My reaction yield for the synthesis from 2-amino-1-propanol and diethyl carbonate is consistently low. What factors should I investigate?

A: Low yield is a common problem that can stem from several factors. A systematic approach is necessary for diagnosis.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Causality: The cyclization reaction is an equilibrium process. To drive it to completion, one of the byproducts (in this case, ethanol) must be removed. At scale, inefficient heat and mass transfer can slow this process.

    • Solution:

      • Temperature Optimization: Ensure the reaction temperature is high enough to facilitate both the reaction rate and the removal of ethanol. Microwave-assisted synthesis has been shown to improve reaction times and yields on a lab scale by providing efficient and uniform heating.[2]

      • Byproduct Removal: On a larger scale, consider a setup with a Dean-Stark trap or a distillation head to actively remove the ethanol byproduct, shifting the equilibrium towards the product.

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or HPLC). The reaction may simply require more time to reach completion at a larger scale.

  • Base Inefficiency or Incompatibility:

    • Causality: A base is typically required to deprotonate the alcohol or amine, increasing its nucleophilicity. The choice of base is critical; a base that is too strong can lead to side reactions, while one that is too weak will result in a sluggish reaction. Common bases include potassium carbonate (K₂CO₃) and sodium methoxide (NaOMe).[2]

    • Solution:

      • Screen Bases: If using K₂CO₃, ensure it is anhydrous and finely powdered to maximize surface area.

      • Stoichiometry: While catalytic amounts of a strong base like NaOMe can be effective, ensure the stoichiometry is correct. An excess can promote side reactions.

  • Side Product Formation:

    • Causality: At elevated temperatures, intermolecular reactions can occur, leading to the formation of oligomers or polymers instead of the desired five-membered ring.

    • Solution:

      • Control Temperature: Avoid excessive temperatures. A controlled, gradual temperature ramp can minimize the formation of unwanted byproducts.

      • Order of Addition: Adding the amino alcohol slowly to a heated mixture of the carbonate and base can help maintain a low concentration of the starting material, favoring the intramolecular cyclization over intermolecular side reactions.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/GC/HPLC) start->check_completion sub_path1 No check_completion->sub_path1 No sub_path2 Yes check_completion->sub_path2 Yes check_purity Is the crude product pure? purification_issue Investigate Purification Step (e.g., recrystallization solvent, column loading) check_purity->purification_issue Yes side_reactions Side Reactions Suspected (Check crude NMR/GC-MS) check_purity->side_reactions No end_node Yield Improved purification_issue->end_node temp_time Optimize Temperature & Time sub_path1->temp_time sub_path2->check_purity byproduct_removal Ensure Byproduct (Ethanol) Removal temp_time->byproduct_removal base_efficiency Verify Base Activity & Stoichiometry byproduct_removal->base_efficiency base_efficiency->end_node optimize_conditions Optimize Reaction Conditions (e.g., temp, addition order) side_reactions->optimize_conditions Yes optimize_conditions->end_node

Fig 1. Troubleshooting flowchart for low reaction yield.
Issue 2: Formation of Impurities

Q: During the synthesis from propylene oxide and ethyl carbamate, I am observing a significant amount of a regioisomeric impurity. How can I improve the selectivity?

A: This is a classic challenge in reactions involving unsymmetrical epoxides. The formation of 5-methyl-2-oxazolidinone alongside the desired 4-methyl-1,3-oxazolidin-2-one is common.[3]

Potential Causes & Solutions:

  • Lack of Regiocontrol:

    • Causality: The ring-opening of propylene oxide by the carbamate nucleophile can occur at either the more substituted (C2) or less substituted (C1) carbon. The reaction mechanism (Sₙ1 vs. Sₙ2 character) and the catalyst used heavily influence this selectivity. Basic conditions generally favor nucleophilic attack at the less sterically hindered carbon (C1), leading to the desired 4-methyl product.

    • Solution:

      • Catalyst Selection: The choice of catalyst is crucial for directing the regioselectivity. Heterogeneous catalysts, such as the binary Mg/Fe oxides described by Dong et al., have been shown to provide good activity and selectivity under optimized conditions.[3] The basic sites on the catalyst surface are thought to play a key role.

      • Optimize Reaction Conditions: Temperature and pressure can also influence selectivity. Perform a Design of Experiments (DoE) to screen conditions systematically. Lower temperatures often favor higher selectivity but may require longer reaction times.

  • Byproduct from Diol Formation:

    • Causality: If water is present in the reaction mixture, propylene oxide can be hydrolyzed to propylene glycol. This diol can then react further or complicate the purification process.

    • Solution:

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

ImpurityPotential SourceMitigation Strategy
5-Methyl-1,3-oxazolidin-2-oneNucleophilic attack at the more substituted carbon of propylene oxideOptimize catalyst and reaction conditions (temperature, solvent) to favor Sₙ2 attack at the less hindered carbon.[3]
Propylene GlycolHydrolysis of propylene oxide by trace waterUse anhydrous reagents and solvents; run the reaction under an inert atmosphere.
Oligomers/PolymersIntermolecular side reactionsControl temperature and consider slow addition of a key reagent to maintain low concentrations.

Part 3: Key Protocols and Methodologies

This section provides a detailed, step-by-step protocol for a common lab-scale synthesis.

Protocol: Synthesis of 4-Methyl-1,3-oxazolidin-2-one from 2-Amino-1-propanol

This protocol is adapted from methodologies that utilize diethyl carbonate as a safe and effective carbonylating agent.[2]

Materials:

  • (DL)-2-Amino-1-propanol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (DL)-2-amino-1-propanol (1.0 eq), diethyl carbonate (1.5 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add ethanol as a solvent (approx. 2-3 mL per gram of amino alcohol).

  • Heating and Reflux: Heat the reaction mixture to reflux (the temperature will be around 80-90 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

    • Causality Note: Refluxing helps to drive the reaction forward while the K₂CO₃ acts as a base to facilitate the cyclization. Diethyl carbonate is used in excess to push the equilibrium towards the product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid potassium carbonate. Wash the solid with a small amount of ethyl acetate.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess diethyl carbonate.

  • Purification:

    • The resulting crude oil or solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • For larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) is more practical.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Charge Reagents (2-Amino-1-propanol, Diethyl Carbonate, K₂CO₃) solvent 2. Add Ethanol reagents->solvent reflux 3. Heat to Reflux (12-24h) solvent->reflux monitor 4. Monitor Progress (TLC/GC) reflux->monitor cool 5. Cool to RT monitor->cool filter 6. Filter Solids cool->filter concentrate 7. Concentrate Filtrate filter->concentrate purify 8. Purify Crude Product (Chromatography or Recrystallization) concentrate->purify characterize 9. Characterize Final Product (NMR, MS) purify->characterize

Fig 2. General experimental workflow for synthesis.

Part 4: Process Scale-Up Considerations

Q: What are the most critical challenges when scaling this synthesis from a 10g lab scale to a 1kg pilot-plant scale?

A: Scaling up introduces significant challenges that are not apparent at the lab scale. The primary considerations are heat management, mass transfer, and materials handling.

  • Heat Transfer and Thermal Safety:

    • The Challenge: The surface-area-to-volume ratio decreases dramatically upon scale-up. An exothermic reaction that is easily controlled in a lab flask with an ice bath can become a serious thermal runaway hazard in a large reactor.

    • The Solution:

      • Reaction Calorimetry: Perform studies using a reaction calorimeter (e.g., RC1) to measure the heat of reaction, heat flow, and maximum temperature of synthetic reaction (MTSR). This data is essential for designing an adequate cooling system for the pilot-plant reactor.

      • Controlled Addition: Instead of adding all reagents at once, implement a semi-batch process where one reagent (e.g., the amino alcohol) is added slowly to the reactor. This allows the cooling system to keep up with the heat being generated.

  • Mass Transfer (Mixing):

    • The Challenge: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield and purity. If using a solid base like K₂CO₃, keeping it suspended uniformly is critical.

    • The Solution:

      • Reactor and Impeller Design: The choice of reactor and impeller (e.g., anchor, pitched-blade turbine) is critical for ensuring proper mixing of liquids and suspension of solids.

      • Process Analytical Technology (PAT): Implement in-situ monitoring tools (e.g., IR or Raman probes) to track reaction progress and homogeneity in real-time, allowing for adjustments to be made during the process.

  • Downstream Processing and Purification:

    • The Challenge: A purification method that works for 10g (like chromatography) is often impractical for 1kg. Filtration of large quantities of solids can be slow, and handling large volumes of flammable solvents increases safety risks.

    • The Solution:

      • Develop a Scalable Purification: Focus on developing a robust recrystallization procedure. This involves screening various solvents, determining the optimal temperature profile for cooling, and defining the isolation procedure (e.g., filtration on a Nutsche filter, followed by vacuum drying).

      • Solvent Selection: Choose solvents based on a balance of performance, safety (flash point), environmental impact, and cost. For instance, replacing hexanes with heptane is a common practice at scale due to lower neurotoxicity.

References

  • Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. Available at: [Link]

  • Pi, C., et al. (2017). Synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate. ResearchGate. Available at: [Link]

  • Kim, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]

  • Dong, X., et al. (2012). Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as catalyst. ScienceDirect. Available at: [Link]

  • Fernández-Zertuche, M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC. Available at: [Link]

  • Barbaro, P., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]

  • Sahoo, B., et al. (2024). Fe(II)-Iminopyridine Catalyst for the Regioselective Synthesis of Oxazolidinones Using Carbon Dioxide. ACS Publications. Available at: [Link]

  • Chemchart. (n.d.). 4-methyl-1,3-oxazolidin-2-one (16112-59-7). Available at: [Link]

  • Tinnis, F., et al. (2018). Carbon dioxide-based syntheses of oxazolidinones and other cyclic carbamates. HELDA - University of Helsinki. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-1,3-oxazolidin-2-one. Available at: [Link]

  • Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....
  • Reddit. (2021). Does my mechanism for the synthesis of oxazolidin-2-one make sense?. Available at: [Link]

  • ISU ReD. (2023). An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of. Available at: [Link]

  • PMC. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available at: [Link]

  • Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Available at: [Link]

Sources

separation of diastereomers of 4-methyl-1,3-oxazolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of Diastereomers (Evans Auxiliaries) Ticket ID: #EVANS-4ME-SEP-001 Status: Open | Priority: High Topic: Purification Protocols for 4-methyl-1,3-oxazolidin-2-one Derivatives

User Guide & Troubleshooting Manual

Welcome to the Technical Support Center. You are likely working with the Alanine-derived Evans auxiliary (4-methyl-1,3-oxazolidin-2-one ). Unlike the bulkier Valine (isopropyl) or Phenylalanine (benzyl) auxiliaries, the methyl group provides less steric bulk, often resulting in lower diastereomeric ratios (dr) (e.g., 4:1 to 10:1 rather than >20:1). This makes the physical separation of diastereomers a critical step before auxiliary removal to ensure high enantiomeric excess (ee) in your final product.

This guide prioritizes crystallization (the "superpower" of Evans auxiliaries) over chromatography, as it is the only scalable method to upgrade diastereomeric purity.

Part 1: Decision Matrix & Workflow

Before choosing a method, determine your crude diastereomeric ratio (dr).

SeparationWorkflow Start Crude Reaction Mixture Analyze Analyze Crude dr (1H NMR) Start->Analyze Decision Is dr > 4:1? Analyze->Decision Cryst Primary Path: Recrystallization Decision->Cryst Yes (High dr) Column Secondary Path: Flash Chromatography Decision->Column No (Low dr) SolventSelect Screen Solvents (Hex/EtOAc, Pentane/Et2O) Cryst->SolventSelect CheckPurity Check Crystals (NMR) SolventSelect->CheckPurity Success Target dr Achieved (>99:1) CheckPurity->Success Pure CheckPurity->Column Still Mixed (Mother Liquor) Gradient Use Shallow Gradient (0-20% EtOAc in Hex) Column->Gradient Gradient->Success Pure Fractions Recycle Combine Mixed Fractions & Recrystallize Gradient->Recycle Mixed Fractions Recycle->Cryst

Figure 1: Strategic workflow for purifying Evans auxiliary adducts. Recrystallization is the primary method for upgrading dr, while chromatography is reserved for low-selectivity reactions or purifying mother liquors.

Part 2: Crystallization Protocols (The Gold Standard)

The oxazolidinone moiety confers high crystallinity to its derivatives. The major diastereomer (usually the Evans-syn or anti product depending on conditions) often has a significantly different lattice energy than the minor isomer.

Standard Protocol: Solvent Diffusion

Best for: 100 mg to 10 g scales.

  • Dissolution: Dissolve the crude oil in the minimum amount of a polar solvent (Dichloromethane or Ethyl Acetate).

  • Precipitation: Slowly add a non-polar solvent (Hexanes or Pentane) until the solution turns slightly cloudy.

  • Clarification: Add just enough polar solvent dropwise to make it clear again.

  • Nucleation: Scratch the flask wall with a glass rod or add a seed crystal.

  • Cooling: Place in a -20°C freezer overnight. Do not disturb.

Troubleshooting Crystallization
SymptomProbable CauseCorrective Action
Oiling Out Impurities or too rapid cooling.Re-dissolve. Add a seed crystal. Cool very slowly (wrap flask in cotton/foil). Use a solvent with a higher boiling point (e.g., Heptane instead of Pentane).
No Precipitate Solution too dilute.[1]Rotovap to dryness. Try Trituration : Add cold pentane to the solid/oil and sonicate. This often induces crystallization of the major isomer.
Low Yield Too much polar solvent.Concentrate the mother liquor (supernatant) and run a second crop.
dr Unchanged Co-crystallization.Change solvent system. If using EtOAc/Hex, switch to Toluene/Hex or Isopropanol.

Part 3: Chromatographic Separation

If the dr is low (< 3:1), crystallization may trap the minor isomer. You must enrich the mixture via Flash Chromatography first.

Critical Parameters
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Loading: < 1% w/w (for difficult separations).

  • Detection: UV 254 nm (The imide carbonyl absorbs strongly).

Recommended Solvent Systems
SystemRatio (v/v)Notes
Hexanes / EtOAc 4:1 to 9:1Standard starting point. Good for alkylation products.[2][3][4]
DCM / Hexanes 1:1 to 100% DCMExcellent for separating diastereomers that co-elute in EtOAc. DCM solubilizes the imide well.
Toluene / Acetone 95:5High selectivity for aromatic substrates (e.g., if R = Benzyl).
Pentane / Et2O 80:20For very non-polar derivatives.

Q: My spots are overlapping on TLC. How do I separate them? A: If


:
  • Use a taller column: Increase the length-to-width ratio.

  • Run a Gradient: Start at 5% EtOAc/Hexane and increase by 1% every 2 column volumes.

  • Recycle: Collect the "mixed" fractions and subject them to crystallization. Do not discard mixed fractions; they contain the bulk of your material.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use HPLC to separate the diastereomers on a prep scale? A: Yes, but it is usually unnecessary. Normal phase HPLC (Silica) using Hexane/Isopropanol is effective. Chiral columns (like Chiralpak AD-H or OD-H) are not required for diastereomers, but they often provide superior resolution because the chiral stationary phase interacts differently with the two diastereomeric shapes [1].

Q2: I am worried about hydrolysis on silica. Is the auxiliary stable? A: The N-acyloxazolidinone bond is an imide. It is more stable than an ester but less stable than an amide. It is generally stable to silica gel for standard flash chromatography durations (< 2 hours).

  • Warning: Avoid "acidic" silica or prolonged exposure. If your compound is sensitive, add 1% Triethylamine to your eluent to neutralize the silica [2].

Q3: How do I accurately determine the dr? A:

  • Crude NMR is mandatory. Do not measure dr after purification; it biases the result.

  • Key Signals: Look for the "methyl doublet" of the auxiliary (C4-Me) or the protons alpha to the carbonyl. These usually appear as distinct sets of signals for the two diastereomers.

  • De-shielding: The syn and anti adducts often show significant shifts in the C4-H proton of the ring due to anisotropic shielding by the newly formed center.

References

  • Comparison of SFC, HPLC, and Chiral techniques for separ

    • Source: Ebinger, K., & Weller, H. N.[5] (Bristol-Myers Squibb).[5] "Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers."

    • URL: (Verified Context: Discusses orthogonality of Chiral vs Achiral phases for diastereomers).

  • General Stability and Handling of Evans Auxiliaries.

    • Source: Evans, D. A., et al. "Asymmetric Alkylation Reactions of Chiral Imide Enolates." J. Am. Chem. Soc.1982, 104, 1737-1739.
    • URL:

  • Recrystalliz

    • Source: Organic Syntheses, Coll. Vol. 8, p.339 (1993); Vol. 68, p.83 (1990).
    • URL: (Demonstrates the specific crystallization of Evans adducts using EtOAc/Hexanes).

  • Chrom

    • Source: University of Rochester, "Troubleshooting Flash Chrom
    • URL:

Sources

optimizing solvent systems for oxazolidinone reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solvent Systems for Oxazolidinone Reactions

Welcome to the Technical Support Center for Oxazolidinone Synthesis. As a Senior Application Scientist, I have designed this resource to address the complex nuances of solvent optimization in oxazolidinone chemistry. Whether you are synthesizing antibacterial agents like Linezolid, performing CO2 fixation, or executing the cleavage of Evans chiral auxiliaries, solvent selection is never just about dissolution. The solvent actively dictates transition state stabilization, reaction kinetics, and stereochemical outcomes.

Below, you will find field-proven troubleshooting guides, quantitative data summaries, and self-validating experimental protocols to ensure your workflows are robust and reproducible.

Section 1: Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and poor conversion when synthesizing oxazolidinones from epoxides and isocyanates in standard ethereal solvents? A: Ethereal solvents, such as diethyl ether, often fail to stabilize the highly polar or zwitterionic transition states required for the [3+2] cycloaddition of epoxides and isocyanates. For instance, reactions of epoxides with chlorosulfonyl isocyanate (CSI) show virtually no conversion in diethyl ether. In contrast, dichloromethane (DCM) provides optimal yields due to its higher dielectric constant, which implicitly polarizes and stabilizes the asynchronous concerted pathway[1]. Optimization Tip: If you wish to avoid volatile organic compounds entirely, consider using Deep Eutectic Solvents (DES), such as a quaternary diammonium salt (QDAS) and urea (1:2 ratio). The DES acts as both a solvent and a hydrogen-bond-donating catalyst, facilitating halide nucleophilic-induced ring-opening and subsequent isocyanate insertion[2].

Q2: I am attempting a carboxylative cyclization of propargylic amines with CO2. Which solvent maximizes the yield of the 2-oxazolidinone product? A: The optimal solvent is strictly dictated by your catalytic system. If you are utilizing nano-SiO2-supported ionic liquid catalysts, water (H2O) is the superior solvent compared to toluene, ethanol, or DMF, achieving up to 97% yield at 50 °C[3]. Water enhances the hydrogen-bonding network, stabilizing the zwitterionic intermediate. Conversely, if you are using a solid CO2 surrogate like NaHCO3 with a Pd(II) catalyst and Uracil-BX, Dimethyl Sulfoxide (DMSO) is the optimal solvent, whereas THF yields no product due to poor solubility of the inorganic surrogate[4].

Q3: During the cleavage of an Evans oxazolidinone chiral auxiliary using LiOH/H2O2, I am observing significant off-gassing and stereochemical erosion. How can I resolve this? A: The off-gassing you observe is oxygen evolution. Under standard LiOH/H2O2 conditions, the initially formed peracid intermediate is unstable and is rapidly reduced by excess H2O2, releasing stoichiometric amounts of oxygen[5]. To mitigate this safety hazard and maintain high stereoselectivity, a Tetrahydrofuran (THF) and water mixture is the optimal solvent system. THF provides the necessary solubility for the lithium hydroperoxide species while maintaining a low enough dielectric environment to favor regioselective attack at the exocyclic acyl carbonyl over the endocyclic oxazolidinone carbonyl, preventing epimerization[5][6].

Q4: In the synthesis of Linezolid, I am struggling to separate the Demethyl-linezolid impurity. How can solvent optimization resolve this? A: Demethyl-linezolid co-elutes with Linezolid during chromatography due to nearly identical polarities. Instead of relying solely on column chromatography, optimize your crystallization solvent system. An ethyl acetate/hexane mixture selectively precipitates Linezolid while leaving the demethylated impurity dissolved in the mother liquor[7]. To prevent the formation of this impurity upstream, ensure that your N-alkylation steps are conducted under an inert atmosphere with strict temperature control to prevent oxidative degradation[7][8].

Section 2: Quantitative Data Summaries

To facilitate quick decision-making, the following table summarizes the causal relationship between solvent choice, reaction type, and the resulting yield based on optimized parameters.

Table 1: Solvent Effects on Oxazolidinone Yields across Different Reaction Paradigms

Reaction TypeReagentsOptimized SolventTemp (°C)Yield (%)Mechanistic Rationale
[3+2] Cycloaddition Epoxide + CSIDichloromethane (DCM)25>85%Implicit polarization stabilizes the asynchronous transition state[1].
[3+2] Cycloaddition Epoxide + IsocyanateQDAS-Urea (1:2) DES85>90%DES acts as dual solvent/catalyst; H-bonding activates the epoxide[2].
Carboxylative Cyclization Propargylic Amine + CO2Water (H2O)5097%Protic environment stabilizes zwitterionic intermediates[3].
Carboxylative Cyclization Propargylic Amine + NaHCO3Dimethyl Sulfoxide (DMSO)8098%High polarity dissolves the NaHCO3 surrogate and stabilizes the Pd(II) cycle[4].
Auxiliary Cleavage Evans Auxiliary + LiOH/H2O2THF / Water (3:1)096%Balances solubility of LiOOH and regioselectivity of nucleophilic attack[5].

Section 3: Experimental Protocols

Protocol 1: Atom-Economic Synthesis of Oxazolidinones in Deep Eutectic Solvents (DES)

Objective: Synthesize oxazolidinones from epoxides and isocyanates without volatile organic solvents. Causality: The QDAS-urea DES provides a highly polar, hydrogen-bond-donating environment that activates the epoxide oxygen, while the quaternary ammonium halide provides the nucleophile for ring-opening.

  • Preparation of DES: Mix Quaternary Diammonium Salt (QDAS) and urea in a 1:2 molar ratio. Stir at 80 °C until a clear, homogeneous liquid is formed[2].

  • Reaction Setup: In a reaction vessel, add 1.0 mmol of the epoxide and 1.2 mmol of the isocyanate directly into 2.0 mL of the prepared DES[2].

  • Execution: Stir the mixture at 85 °C for 4 hours. The DES acts concurrently as the solvent and the catalyst. Monitor completion via TLC.

  • Workup & Validation: Cool the mixture to room temperature. Add cold deionized water to precipitate the oxazolidinone product. Filter the solid and wash it with cold water. To validate the catalytic retention of the system, evaporate the aqueous filtrate under reduced pressure to recover the DES; successful recovery allows for immediate recycling in subsequent runs without yield degradation[2].

Protocol 2: Safe and Regioselective Cleavage of Evans Oxazolidinones

Objective: Hydrolyze the N-acyl group of an Evans oxazolidinone to yield the carboxylic acid while recovering the intact chiral auxiliary. Causality: LiOOH is a highly alpha-effect driven nucleophile. THF is chosen to solubilize the organic substrate while water dissolves the inorganic salts, creating a biphasic-like microenvironment that forces regioselective exocyclic attack.

  • Preparation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and distilled water (typically a 3:1 or 4:1 ratio) and cool strictly to 0 °C to prevent epimerization[6].

  • Reagent Addition: Slowly add 30% aqueous H2O2 (4.0 equiv), followed by the dropwise addition of an aqueous solution of LiOH (2.0 equiv)[5]. Caution: Ensure the reaction vessel is properly vented to accommodate O2 gas evolution caused by peracid reduction.

  • Reaction: Stir the mixture at 0 °C for exactly 1 hour.

  • Quenching & Validation: Quench the unreacted peroxides by adding an aqueous solution of sodium sulfite (1.5 equiv). Stir the mixture and validate the safe neutralization of the oxidant by testing the solution with peroxide test strips until they read negative[6].

  • Isolation: Remove the bulk of the THF under reduced pressure. Extract the highly basic aqueous layer with DCM to recover the intact oxazolidinone auxiliary. Finally, acidify the aqueous layer to pH 1 using 6M HCl, and extract with ethyl acetate to isolate the enantioenriched carboxylic acid[6].

Section 4: Visualizations

G Start Oxazolidinone Synthesis Workflow Identify Identify Reaction Type (e.g., [3+2] Cycloaddition, CO2 Fixation, Cleavage) Start->Identify Solvent Select Initial Solvent (DCM, THF, H2O, DES) Identify->Solvent Evaluate Evaluate Yield & Selectivity Solvent->Evaluate Optimize Optimize Dielectric Constant & H-Bonding Evaluate->Optimize Low Yield/Erosion Scale Scale-up & Safety Assessment Evaluate->Scale Target Met Optimize->Evaluate

Workflow for optimizing solvent systems in oxazolidinone synthesis.

G Epoxide Epoxide + Isocyanate DES DES Medium (QDAS-Urea) Epoxide->DES RingOpen Halide-Induced Ring Opening DES->RingOpen H-bond activation Insertion Isocyanate Insertion (Cooperative) RingOpen->Insertion Product Oxazolidinone Product Insertion->Product Cyclization

Mechanistic pathway of epoxide and isocyanate cycloaddition in DES.

References

  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide - PMC. nih.gov. 9

  • Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES) - RSC Publishing. rsc.org.2

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC. nih.gov. 1

  • Novel and Highly Efficient Carboxylative Cyclization of CO2 to 2-Oxazolidinones Using Nano-SiO2-Supported Ionic Liquid Sustainable Catalysts - MDPI. mdpi.com. 3

  • Synthesis of Uracil Containing Oxazolidinone Derivatives by Using Uracil-BX and NaHCO3 as a Solid Surrogate of CO2 - ACS Publications. acs.org. 4

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. acs.org. 5

  • minimizing the formation of Demethyl linezolid during synthesis - Benchchem. benchchem.com. 7

  • A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica. derpharmachemica.com. 8

  • Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary - Organic Syntheses Procedure. orgsyn.org. 6

Sources

Technical Support Center: 4-Methyl-1,3-oxazolidin-2-one (Evans Chiral Auxiliary)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical handling, safety, and synthetic challenges associated with 4-methyl-1,3-oxazolidin-2-one. This molecule is a cornerstone Evans chiral auxiliary used extensively in asymmetric aldol additions and alkylations. Success with this reagent requires more than just following a recipe; it requires a deep understanding of the thermodynamic and kinetic principles governing enolate geometry, facial selectivity, and nucleophilic cleavage.

Below, you will find self-validating protocols, mechanistic rationales, and targeted FAQs to ensure high diastereomeric ratios and efficient auxiliary recovery in your drug development workflows.

Section 1: Physicochemical Properties & Safety Data

Before initiating any synthetic workflow, it is imperative to understand the physical and hazard profile of the reagent to establish a safe laboratory environment .

Property / Hazard ClassificationValue / GHS Specification
Molecular Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol
CAS Number 16112-59-7 (Racemic), 4042-43-7 (R-enantiomer)
Physical State Solid
Acute Toxicity (Oral) Category 4 (H302: Harmful if swallowed)
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)
Serious Eye Damage/Irritation Category 1/2A (H318/H319: Causes serious eye damage/irritation)
Specific Target Organ Toxicity Category 3 (H335: May cause respiratory irritation)

FAQ: Handling and Storage

Q: What are the primary safety precautions when handling 4-methyl-1,3-oxazolidin-2-one? A: Due to its classification as a severe eye and respiratory irritant, all manipulations must be performed in a certified chemical fume hood. Personnel must wear standard PPE, including chemical-resistant gloves, protective clothing, and safety goggles. In the event of skin contact, immediately flush with generous quantities of running water and non-abrasive soap .

Q: How should the reagent be stored to maintain its chemical integrity? A: Store the solid in a cool, dry, well-ventilated place in a tightly closed container. While it is stable under recommended temperatures, it must be kept away from strong oxidizing agents and strong acids/bases to prevent premature ring-opening or degradation .

Section 2: The Evans Auxiliary Synthetic Workflow

The utility of 4-methyl-1,3-oxazolidin-2-one lies in its ability to temporarily attach to a substrate, direct the stereochemical outcome of a reaction via steric shielding, and subsequently be cleaved off without racemizing the newly formed stereocenter.

Workflow A 4-Methyl-1,3-oxazolidin-2-one (Chiral Auxiliary) B Acylation (n-BuLi, RCOCl) A->B C N-Acyl Oxazolidinone B->C D Enolization & Electrophilic Attack (LDA / NaHMDS, Electrophile) C->D E Diastereomerically Pure Adduct D->E F Cleavage (LiOOH) E->F G Enantiopure Product F->G H Recovered Auxiliary F->H

Caption: Workflow for asymmetric synthesis using the 4-methyl-1,3-oxazolidin-2-one Evans chiral auxiliary.

Phase 1: Auxiliary Attachment (Acylation)

Causality Focus: The N-H proton of the oxazolidinone is relatively acidic. Complete deprotonation is required before the addition of an electrophilic acyl chloride to prevent unreacted auxiliary from contaminating the product and complicating downstream purification.

Step-by-Step Methodology:

  • Dissolve 4-methyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-Butyllithium (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes to ensure complete metallation.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography .

Troubleshooting FAQ: Q: I am observing low yields and unreacted auxiliary. What is the cause? A: This is typically due to adventitious moisture quenching the n-BuLi or incomplete deprotonation. Ensure your THF is rigorously dried (e.g., via a solvent purification system) and titrate your n-BuLi periodically to verify its molarity. For highly sensitive substrates, consider a milder acylation protocol using DMAP and an acid anhydride, which avoids strong organolithium bases .

Phase 2: Asymmetric Alkylation / Aldol Reaction

Causality Focus: The high diastereoselectivity of the Evans auxiliary relies on the formation of a rigid, chelated (Z)-enolate. The 4-methyl group sterically blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered opposite face.

Step-by-Step Methodology:

  • Dissolve the purified N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.

  • Add a strong, non-nucleophilic base such as NaHMDS or LDA (1.1 eq) to form the enolate. Stir for 1 hour.

  • Add the electrophile (e.g., an alkyl halide or aldehyde) dropwise. For less reactive electrophiles, the addition of a Lewis acid (e.g., TiCl₄) is necessary to activate the electrophile and rigidify the transition state .

  • Stir at -78 °C until complete consumption of the starting material is observed via TLC.

  • Quench with saturated NH₄Cl and extract with dichloromethane.

Troubleshooting FAQ: Q: My diastereomeric ratio (d.r.) is lower than expected (< 90:10). How can I improve facial selectivity? A: Poor d.r. usually stems from either incomplete (Z)-enolate formation or a loose transition state. Ensure the reaction is kept strictly at -78 °C during enolization to prevent (E)-enolate formation. If performing an aldol reaction, ensure proper stoichiometry of the Lewis acid (e.g., TiCl₄ or Bu₂BOTf); excess Lewis acid can abstract a ligand from the metal-enolate complex, disrupting the closed Zimmerman-Traxler transition state and leading to reversed or eroded selectivity .

Phase 3: Non-Destructive Cleavage

Causality Focus: Cleaving the auxiliary without racemizing the newly formed alpha-stereocenter is the most critical step. Simple hydrolysis with LiOH often fails because the hydroxide ion attacks the endocyclic carbonyl, destroying the auxiliary. Using LiOOH (generated in situ from LiOH and H₂O₂) leverages the "alpha effect," making the hydroperoxide ion a superior nucleophile that selectively attacks the exocyclic carbonyl .

CleavageLogic A N-Acyl Oxazolidinone Adduct B LiOH / H2O (Hydroxide Nucleophile) A->B Poor Selectivity C LiOH / H2O2 (Hydroperoxide Nucleophile) A->C High Selectivity D Endocyclic Cleavage (Auxiliary Destruction) B->D E Exocyclic Cleavage (Intact Auxiliary Recovery) C->E

Caption: Mechanistic divergence in oxazolidinone cleavage highlighting the necessity of hydroperoxide.

Step-by-Step Methodology:

  • Dissolve the alkylated N-acyl oxazolidinone in a 4:1 mixture of THF/H₂O and cool to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 eq), followed immediately by LiOH·H₂O (2.0 eq).

  • Stir at 0 °C for 1-2 hours. Crucial: Do not let the reaction warm to room temperature, as this promotes racemization.

  • Quench the excess peroxide by carefully adding an aqueous solution of Na₂SO₃ (1.5 M).

  • Remove the THF in vacuo, extract the intact auxiliary with dichloromethane, and acidify the aqueous layer to precipitate/extract the enantiopure carboxylic acid .

Troubleshooting FAQ: Q: I am observing significant loss of the chiral auxiliary during cleavage. What went wrong? A: If the auxiliary is being destroyed, it means endocyclic cleavage is occurring. This happens if the H₂O₂ degrades or if the ratio of LiOH to H₂O₂ is too high, leaving excess hydroxide in solution. Always use fresh 30% H₂O₂ and ensure it is added before or simultaneously with the LiOH. Additionally, oxygen evolution during this step indicates the decomposition of the peracid intermediate; maintaining strict temperature control at 0 °C minimizes this degradation .

Q: My final carboxylic acid product shows partial racemization. How do I prevent this? A: Racemization occurs if the alpha-proton is abstracted by the base during cleavage. To prevent this, ensure the reaction is kept strictly at 0 °C and do not extend the reaction time unnecessarily. The use of LiOOH is specifically designed to be mild enough to avoid deprotonation of the alpha-chiral center while being nucleophilic enough to ensure rapid cleavage .

References
  • PubChem. "4-Methyl-1,3-oxazolidin-2-one | C4H7NO2 | CID 9855455." National Institutes of Health. URL: [Link]

  • Chemistry - Williams College. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary." Williams College. URL: [Link]

  • ResearchGate. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." ResearchGate. URL: [Link]

  • Arkat USA. "Auxiliary-controlled diastereoselective synthesis of a syn C-6-epimer of the ADAM 10 inhibitor GI254023X." Arkat USA. URL: [Link]

  • Organic Chemistry Data. "Carbonyl Chemistry :: Chiral Enolates." Organic Chemistry Data. URL: [Link]

Validation & Comparative

Analytical Methods for the Characterization of 4-Methyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide tailored for researchers, analytical chemists, and drug development professionals evaluating characterization strategies for Evans chiral auxiliaries.

As a Senior Application Scientist, I frequently encounter challenges in the precise stereochemical and structural characterization of chiral auxiliaries. 4-Methyl-1,3-oxazolidin-2-one is a foundational Evans chiral auxiliary utilized extensively in asymmetric aldol additions, alkylations, and as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), such as Anacetrapib[1][2].

Because the efficacy of an asymmetric synthesis relies entirely on the enantiomeric purity and structural integrity of its auxiliary, selecting the correct analytical modality is not just a matter of preference—it is a critical quality attribute (CQA) requirement. This guide objectively compares the performance, causality, and application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and X-Ray Crystallography for the characterization of 4-methyl-1,3-oxazolidin-2-one.

Comparative Analysis of Analytical Modalities

To establish a robust analytical control strategy, one must understand the physical and electronic nature of 4-methyl-1,3-oxazolidin-2-one. The molecule features a polar carbamate motif (capable of hydrogen bonding) and a stereogenic center at the C4 position.

Chiral HPLC: The Gold Standard for Enantiomeric Excess (ee)

Chiral HPLC remains the most definitive method for quantifying the enantiomeric excess of the uncoupled auxiliary.

  • The Causality of Separation: The chiral recognition of 4-methyl-1,3-oxazolidin-2-one relies heavily on hydrogen bonding between the auxiliary’s N-H/C=O groups and the chiral stationary phase (e.g., amylose or cellulose derivatives like ChiralPAK IC). Using a normal-phase eluent (e.g., Heptane/Ethanol) prevents the disruption of these delicate hydrogen-bond networks, which would otherwise be masked in highly polar reversed-phase aqueous systems[3][4].

  • Performance: Provides baseline resolution (

    
    ) of enantiomers, allowing for limits of quantification (LOQ) down to 0.05% for the minor enantiomer.
    
1H and 13C NMR: High-Throughput Structural & Diastereomeric Profiling

While HPLC is ideal for enantiomeric purity, NMR is the workhorse for determining the diastereomeric ratio (dr) once the auxiliary is covalently bound to a substrate.

  • The Causality of Signal Shift: The chiral environment of the oxazolidinone ring induces distinct magnetic shielding effects on attached acyl or alkyl groups. The 4-methyl group itself presents a sharp, easily integrable doublet (typically around

    
     1.16–1.42 ppm in CDCl
    
    
    
    ), while the diastereotopic protons of the oxazolidinone ring (C5-H
    
    
    and C5-H
    
    
    ) appear as distinct multiplets (
    
    
    3.99–4.37 ppm)[5].
  • Performance: NMR allows for the rapid, non-destructive screening of hundreds of asymmetric transformations daily, bypassing the lengthy method development required for chromatographic separation of novel diastereomers[6].

X-Ray Crystallography: Absolute Configuration

For heavily substituted derivatives, such as (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one, confirming the absolute 3D spatial arrangement is mandatory.

  • Performance: Single-crystal X-Ray diffraction provides unequivocal proof of the twist conformation of the oxazolidinone ring and the non-coplanar arrangement of substituents, driven by strong intermolecular N-H···O hydrogen bonds.

Quantitative Method Comparison

The following table summarizes the operational metrics of each technique when applied to 4-methyl-1,3-oxazolidin-2-one.

Analytical MethodPrimary Target MetricTurnaround TimeSample DestructionSensitivity (LOD)Relative Cost per Run
Chiral HPLC Enantiomeric Excess (ee%)15–30 minsVaries (Recoverable)~0.01 mg/mLModerate
1H/13C NMR Diastereomeric Ratio (dr%), Structure< 5 minsNo~1.0 mg/mLLow (post-instrument)
GC-MS Reaction Conversion, Volatiles20–40 minsYes~0.001 mg/mLModerate
X-Ray Diffraction Absolute Configuration24–48 hoursNoN/A (requires crystal)High

Decision Workflows and Visualizations

Selecting the correct analytical method requires a logical progression based on the specific phase of synthesis.

G A Synthesized 4-methyl-1,3-oxazolidin-2-one B Purity & Mass Confirmation (GC-MS / LC-MS) A->B C Structural Integrity (1H & 13C NMR) A->C D Enantiomeric Excess (Chiral HPLC) A->D E Absolute Configuration (X-Ray Crystallography) A->E

Workflow for the analytical characterization of 4-methyl-1,3-oxazolidin-2-one.

DecisionTree Start Select Analytical Goal Q1 Determine ee% of free auxiliary? Start->Q1 Q2 Determine dr% of coupled derivative? Start->Q2 Q3 Confirm Absolute 3D Structure? Start->Q3 HPLC Chiral HPLC (Normal Phase) Q1->HPLC Yes NMR 1H/13C NMR (High-Throughput) Q2->NMR Yes XRD X-Ray Diffraction (Single Crystal) Q3->XRD Yes

Decision matrix for selecting the appropriate characterization method.

Validated Experimental Protocols

To ensure scientific integrity, analytical methods must be self-validating. The following protocols include built-in system suitability tests (SST).

Protocol A: Determination of Enantiomeric Excess via Chiral HPLC

This protocol utilizes a normal-phase system to maximize the hydrogen-bonding interactions required for the chiral resolution of the oxazolidinone ring[3].

  • System Preparation: Equip an HPLC system with a UV-Vis detector and a ChiralPAK IC column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Heptane / Ethanol (99:1 v/v). Causality: The non-polar heptane forces the analyte to interact with the chiral stationary phase, while the 1% ethanol acts as a modifier to prevent peak tailing of the secondary amine.

  • Self-Validation (Racemate Blank): Inject a 1.0 mg/mL solution of racemic 4-methyl-1,3-oxazolidin-2-one. Verify that baseline resolution (

    
    ) is achieved. The (4S) and (4R) enantiomers should elute distinctly (e.g., ~14.0 min and ~14.9 min)[3].
    
  • Sample Analysis: Inject 10 µL of the synthesized (4S)-4-methyl-1,3-oxazolidin-2-one (1.0 mg/mL in mobile phase) at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 240 nm. Calculate ee% using the area under the curve (AUC) of the major vs. minor peak.

Protocol B: High-Throughput Diastereomeric Ratio (dr) via 1H NMR

When the auxiliary is utilized in an asymmetric aldol reaction, NMR is superior for rapid dr calculation[2][6].

  • Sample Preparation: Dissolve 15-20 mg of the purified oxazolidinone-coupled product in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition Parameters: Acquire a 1H NMR spectrum at 400 MHz or 500 MHz. Use a minimum of 16 scans with a relaxation delay (d1) of 2 seconds to ensure complete relaxation of the methyl protons for accurate integration.

  • Signal Identification: Locate the doublet corresponding to the 4-methyl group of the auxiliary (

    
     1.16–1.42 ppm)[5].
    
  • Integration & Calculation: In a diastereomeric mixture, this doublet will split into two distinct doublets representing the syn and anti adducts. Integrate both signals. The dr is calculated directly as the ratio of these two integrals. Self-Validation: Ensure the baseline is perfectly flat and phase correction is applied manually before integration to prevent artificial skewing of the ratio.

Conclusion

For the rigorous characterization of 4-methyl-1,3-oxazolidin-2-one, no single analytical technique operates in a vacuum. Chiral HPLC provides the necessary resolution for enantiomeric purity certification, while NMR spectroscopy delivers the high-throughput structural and diastereomeric data required during active synthetic optimization. By understanding the chemical causality behind these techniques—specifically the hydrogen-bonding dynamics in chromatography and the magnetic shielding in NMR—researchers can build highly reliable, self-validating analytical workflows.

References

1.[5] Nottingham Trent University (NTU) IRep. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Available at:[Link] 2.[1] Google Patents. WO 2007/005572 A1: Efficient process for producing a compound that is an inhibitor of CETP. Available at: [Link] 3. Asian Journal of Chemistry. Synthesis and Crystal Structure of (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one. Available at: [Link] 4.[3] Nottingham Trent University (NTU) IRep. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION (NMR Data). Available at:[Link] 5.[6] Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available at: [Link] 6.[2] Boston University. The asymmetric aldol reaction. Available at: [Link] 7.[4] MDPI. Synthesis of 1,2,3-Triazolium Ionic Liquid-Supported Chiral Imidazolidinones and Their Application in Asymmetric Alkylation Reaction. Available at: [Link]

Sources

determining the enantiomeric excess of 4-methyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Determining the Enantiomeric Excess of 4-Methyl-1,3-oxazolidin-2-one: A Comparative Guide to Analytical Workflows

Introduction

4-Methyl-1,3-oxazolidin-2-one is a fundamental chiral auxiliary and building block, frequently utilized in asymmetric synthesis and the production of active pharmaceutical ingredients (APIs) such as CETP inhibitors (e.g., anacetrapib)[1]. Because the stereochemical integrity of the oxazolidinone directly dictates the stereochemical outcome of downstream transformations, rigorously determining its enantiomeric excess (ee) is a non-negotiable quality control step in drug development[2].

This guide objectively compares the three primary analytical methodologies—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—empowering researchers with the mechanistic rationale and validated protocols necessary for precise ee determination.

Mechanistic Causality in Enantioseparation

The separation of 4-methyl-1,3-oxazolidin-2-one enantiomers relies on the transient formation of diastereomeric complexes between the analyte and a chiral selector. The oxazolidinone ring presents two primary interaction sites: the hydrogen-bond donating secondary amine (-NH) and the hydrogen-bond accepting carbonyl oxygen (C=O).

  • Chiral HPLC: When utilizing polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD-H, the carbamate linkages of the stationary phase form stereoselective hydrogen bonds with the oxazolidinone[3]. The spatial orientation of the 4-methyl group creates steric hindrance that either stabilizes or destabilizes this interaction depending on the enantiomer, leading to distinct retention times.

  • Chiral GC: Using derivatized cyclodextrins, separation is driven by inclusion complexation. The 4-methyl-1,3-oxazolidin-2-one molecule partitions into the hydrophobic cavity of the cyclodextrin, with the chiral rim dictating the binding affinity based on the spatial arrangement of the methyl group.

Mechanistic causality of chiral stationary phase interactions with enantiomers.

Comparative Performance Data

To select the optimal method, one must weigh resolution (


), limit of detection (LOD), and throughput. The table below summarizes the performance of each technique for analyzing 4-methyl-1,3-oxazolidin-2-one.
MethodologyStationary Phase / ReagentResolution (

)
LODAnalysis TimePrimary Advantage
Chiral HPLC Amylose/Cellulose Carbamate> 2.0~0.001 µg/mL15–25 minHighest precision; non-destructive[4].
Chiral GC

-Cyclodextrin (e.g., Beta-DEX)
1.5 – 1.8~0.05 µg/mL10–15 minHigh throughput; excellent for volatiles.
1H NMR Chiral Solvating Agent (CSA)N/A (Spectral separation)~5 mg (Bulk)< 5 minRapid structural and stereochemical verification.

Experimental Workflows & Self-Validating Protocols

Decision matrix and workflow for enantiomeric excess determination.

Methodology 1: Chiral HPLC (The Gold Standard)

Chiral HPLC is the most robust method for determining the ee of oxazolidinones due to its high resolution and ability to recover the sample[4].

Self-Validating Protocol:

  • System Suitability (Racemate Run): Inject a racemic standard of 4-methyl-1,3-oxazolidin-2-one (1 mg/mL in Hexane/Isopropanol 90:10). Ensure baseline resolution (

    
     > 1.5) between the (R) and (S) peaks. Causality: This proves the column's chiral recognition capability is intact before analyzing unknowns.
    
  • Peak Identification: Inject an enantiopure standard (e.g., (S)-4-methyl-1,3-oxazolidin-2-one) to establish the absolute retention time of the target enantiomer.

  • Sample Preparation: Dissolve the experimental sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Temperature: 25 °C

  • Calculation: Integrate the peak areas.

    
    .
    
Methodology 2: Chiral GC (High Throughput for Volatiles)

Given its low molecular weight (101.11 g/mol ) and thermal stability, 4-methyl-1,3-oxazolidin-2-one is highly amenable to GC analysis, offering faster run times than HPLC and eliminating solvent waste.

Self-Validating Protocol:

  • Sample Preparation: Dissolve the sample in GC-grade dichloromethane (DCM) to a concentration of 0.5 mg/mL.

  • Validation Blank: Run a pure DCM solvent blank to ensure no column carryover from previous runs. Causality: Eliminates false positives from ghost peaks, ensuring the integrated area belongs solely to the current injection.

  • Chromatographic Conditions:

    • Column: Beta-DEX 225 (30 m × 0.25 mm × 0.25 µm)

    • Carrier Gas: Helium at 1.2 mL/min (constant flow)

    • Oven Program: 100 °C for 2 min, ramp at 5 °C/min to 160 °C, hold for 5 min.

    • Injector/Detector: 220 °C / FID at 250 °C.

Methodology 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

When chromatography is unavailable or orthogonal validation is required,


H NMR using Pirkle's alcohol ((R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol) serves as a rapid structural and stereochemical verification tool.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 10 mg of the oxazolidinone sample in 0.6 mL of CDCl

    
    .
    
  • CSA Addition: Add 3 to 5 equivalents of Pirkle's alcohol to the NMR tube. Causality: The CSA forms transient, reversible hydrogen-bonded diastereomeric complexes with the enantiomers in solution, causing their magnetic environments to differ.

  • Acquisition: Acquire a standard

    
    H NMR spectrum (400 MHz or higher).
    
  • Analysis: Observe the chemical shift splitting of the 4-methyl doublet (typically around 1.3 - 1.4 ppm). Integrate the distinct diastereomeric methyl signals to calculate the ee.

Conclusion

For routine, high-precision ee determination of 4-methyl-1,3-oxazolidin-2-one, Chiral HPLC remains the undisputed gold standard, offering uncompromised resolution and accuracy. Chiral GC provides an excellent high-throughput alternative, capitalizing on the molecule's volatility. NMR with CSAs is best reserved for rapid, qualitative assessments or when orthogonal validation is required to ensure absolute scientific integrity.

References

  • Synthetic method of anacetrapib chiral intermediate.
  • Process for synthesizing a CETP inhibitor.
  • Combination of HPLC “Inverted Chirality Columns Approach” and MS/MS Detection for Extreme Enantiomeric Excess Determination Even in Absence of Reference Samples.
  • Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chrom

Sources

A Comprehensive Comparison Guide: 4-Methyl-1,3-oxazolidin-2-one vs. Traditional Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric synthesis relies heavily on chiral auxiliaries to dictate the stereochemical outcome of carbon-carbon bond-forming reactions. Since their introduction in the 1980s, Evans oxazolidinones have become the gold standard for diastereoselective alkylations, aldol additions, and Diels-Alder cycloadditions.

While the bulky 4-isopropyl and 4-benzyl derivatives are ubiquitous in literature, the less sterically encumbered 4-methyl-1,3-oxazolidin-2-one offers a unique set of advantages and trade-offs. For drug development professionals and scale-up chemists, selecting the right auxiliary is a balancing act between raw diastereoselectivity, atom economy, and reaction kinetics. This guide objectively compares the 4-methyl variant against traditional Evans auxiliaries, providing mechanistic insights and field-proven protocols.

The Steric vs. Atom Economy Paradigm

The fundamental mechanism of Evans auxiliaries relies on steric shielding. When an N-acyl oxazolidinone is converted to a Z-enolate, the substituent at the C4 position of the oxazolidinone ring blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less hindered face.

Mechanistic Causality in Facial Shielding

In traditional auxiliaries (e.g., 4-isopropyl or 4-benzyl), the bulky substituent provides near-perfect facial discrimination during the Zimmerman-Traxler transition state . The 4-methyl variant, possessing a significantly smaller steric profile, generally yields lower diastereomeric ratios (dr) in standard unhindered aldol reactions. However, this reduced steric bulk becomes an asset in highly congested transformations. For instance, in sterically demanding conjugate additions and intramolecular Nicholas reactions, the 4-methyl auxiliary outperforms bulkier variants by preventing transition-state destabilization that would otherwise stall the reaction .

ZT_Model Z Z-Enolate Formation TS Zimmerman-Traxler Six-Membered TS Z->TS Prod Evans Syn-Aldol Product TS->Prod Stereoselective collapse Steric Auxiliary Steric Bulk (Me vs iPr/Bn) Face Re/Si Face Shielding Steric->Face Determines degree of Face->TS Directs Aldehyde

Fig 1: Mechanistic causality of steric bulk directing the Zimmerman-Traxler transition state.

Quantitative Performance Comparison

When scaling up pharmaceutical intermediates, atom economy becomes a critical cost driver. The 4-methyl auxiliary has a molecular weight of just 101.1 g/mol , compared to 177.2 g/mol for the 4-benzyl variant. This translates to significantly higher mass efficiency per batch.

Table 1: Comparative Profile of Oxazolidinone Auxiliaries
Auxiliary TypeC4 SubstituentMolecular Weight ( g/mol )Atom Economy ProfileTypical Aldol dr (Syn:Anti)Typical Alkylation drBest Use Case
4-Methyl -CH₃101.1High 85:15 to 90:1090:10 to 95:5Congested electrophiles, Nicholas reactions
4-Isopropyl -CH(CH₃)₂129.1Medium> 98:2> 95:5Standard asymmetric synthesis, general use
4-Benzyl -CH₂Ph177.2Low> 99:1> 98:2High-precision stereocontrol, easy UV tracking
4-Phenyl -Ph163.2Low-Medium> 99:1> 98:2Conjugate additions requiring pi-stacking

Data synthesized from comparative stereoselective studies on chiral oxazolidinone carboximides.

Experimental Workflows & Self-Validating Protocols

The deployment of any Evans auxiliary follows a strict three-phase operational workflow: Acylation, Stereoselective Transformation, and Cleavage.

Workflow A 1. Chiral Auxiliary (4-Methyl or 4-Benzyl) B 2. N-Acylation (n-BuLi, RCOCl) A->B C 3. Enolization (Bu2BOTf, iPr2NEt) B->C D 4. Aldol Addition (R'CHO) C->D E 5. Cleavage (LiOOH) D->E

Fig 2: Standard synthetic workflow utilizing Evans oxazolidinone chiral auxiliaries.

Protocol 1: Preparation of N-Acyl Oxazolidinones

Causality Check: Deprotonation of the oxazolidinone N-H must be complete before the addition of the acyl chloride to prevent competitive O-acylation or unreacted starting material.

  • Setup: Flame-dry a round-bottom flask under argon. Dissolve 4-methyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to -78 °C. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes. Self-Validation: The solution should remain clear; a slight yellow tint indicates complete lithiation.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise.

  • Completion: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Boron-Mediated Asymmetric Aldol Addition

Causality Check: Di-n-butylboron triflate (Bu₂BOTf) is used as a Lewis acid to form a tight, highly organized boron enolate. Diisopropylethylamine (DIPEA) is chosen as the base because its steric bulk prevents nucleophilic attack on the carbonyl, selectively deprotonating the alpha-carbon to yield the Z-enolate.

  • Enolization: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under argon. Cool to 0 °C.

  • Reagent Addition: Add Bu₂BOTf (1.1 eq, 1.0 M in CH₂Cl₂) dropwise, followed by DIPEA (1.2 eq). Stir at 0 °C for 30 minutes to ensure complete Z-enolate formation.

  • Aldol Addition: Cool the mixture to -78 °C. Slowly add the aldehyde (1.1 eq) neat or as a solution in CH₂Cl₂. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.

  • Oxidative Quench: Quench the reaction by adding pH 7 phosphate buffer, followed by MeOH and 30% aqueous H₂O₂ (to oxidize the boron and release the aldol adduct). Stir for 1 hour at room temperature. Extract with CH₂Cl₂ and purify.

Protocol 3: Non-Destructive Cleavage via LiOOH

Causality Check: Why use LiOOH instead of standard LiOH? Computational studies reveal that standard hydroxide (LiOH) has a low barrier for endocyclic C-N bond cleavage, which destroys the auxiliary ring. Conversely, the hydroperoxide anion (LiOOH) creates a tetrahedral intermediate with a high decomposition barrier, strongly favoring exocyclic C-O cleavage, thereby preserving the chiral auxiliary for recovery and reuse .

  • Peroxide Activation: Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF/H₂O (0.1 M). Cool strictly to 0 °C to prevent epimerization of the newly formed stereocenter.

  • Cleavage: Add 30% aqueous H₂O₂ (4.0 eq), followed immediately by LiOH·H₂O (2.0 eq). Stir at 0 °C for 1–2 hours. Self-Validation: Monitor by TLC; the highly polar carboxylic acid product will remain at the baseline in standard non-polar eluent systems.

  • Quench: Carefully quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 N). Stir for 30 minutes.

  • Isolation: Remove THF under reduced pressure. Extract the aqueous layer with CH₂Cl₂ to recover the cleaved 4-methyl-1,3-oxazolidin-2-one auxiliary. Acidify the aqueous layer to pH 2 with 1N HCl, and extract with EtOAc to isolate the enantiopure carboxylic acid.

References

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.[Link]

  • Approaches towards a stereoselective Nicholas reaction. Kingston University CORE.[Link]

  • Highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters through chiral oxazolidinone carboximides. Journal of the American Oil Chemists' Society.[Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry.[Link]

Comparative Guide: Synthesis and Validation of 4-Methyl-1,3-Oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-methyl-1,3-oxazolidin-2-one (Evans' auxiliary precursor) is a critical chiral scaffold in asymmetric synthesis. While several synthetic routes exist, the choice of method significantly impacts downstream purity profiles and scalability.

This guide compares the two dominant synthetic strategies: Phosgene equivalents (Triphosgene) versus Carbonyldiimidazole (CDI) .[1]

The Verdict: While Triphosgene offers marginally higher atom economy, the CDI-mediated route is recommended for bench-to-pilot scale applications due to superior safety profiles and easier removal of byproducts (imidazole) via aqueous workup, avoiding the rigorous safety containment required for phosgene derivatives.

Comparative Analysis of Synthetic Routes

The transformation of L-Alaninol to 4-methyl-2-oxazolidinone relies on inserting a carbonyl bridge between the amino and hydroxyl groups.

Table 1: Strategic Comparison of Methods
FeatureMethod A: Triphosgene Method B: CDI (Recommended) Method C: Urea (Green)
Reagent Type Hard Electrophile (Hazardous)Mild Electrophile (Safe)Green Reagent (High Temp)
Byproducts HCl, Triethylamine saltsImidazoleAmmonia
Reaction Cond. -78°C to 0°C, Base req.0°C to RT, No base req.>130°C, Neat or High BP solvent
Purification Aqueous wash + RecrystallizationAcidic wash (removes imidazole)Difficult sublimation/Column
Yield (Typical) 85-95%80-90%60-75%
Scalability High (Industrial)High (Pilot/Lab)Low (Energy intensive)
Visualizing the Synthetic Logic

The following diagram illustrates the mechanistic divergence and impurity fate for the two primary methods.

SynthesisComparison cluster_0 Starting Material cluster_1 Method A: Triphosgene cluster_2 Method B: CDI Alaninol L-Alaninol Triphosgene Triphosgene (Hazardous) Alaninol->Triphosgene CDI CDI (Mild) Alaninol->CDI InterA Chloroformate Intermediate Triphosgene->InterA WasteA HCl + Et3N-HCl InterA->WasteA Product 4-methyl-1,3- oxazolidin-2-one InterA->Product Cyclization InterB Imidazolyl Intermediate CDI->InterB WasteB Imidazole (Water Soluble) InterB->WasteB InterB->Product Cyclization

Caption: Comparative workflow showing the generation of hazardous HCl waste (Method A) versus water-soluble imidazole (Method B).

Recommended Experimental Protocol (CDI Method)

This protocol is optimized for self-validation , meaning the color changes and solubility shifts indicate reaction progress.

Reagents:

  • L-Alaninol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Nitrogen atmosphere. Add L-Alaninol dissolved in anhydrous DCM (0.5 M concentration).

  • Addition: Cool solution to 0°C. Add CDI portion-wise over 15 minutes. Observation: Mild gas evolution (

    
    ) will occur.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: TLC (EtOAc/Hexane 1:1) should show disappearance of the baseline amine spot (Alaninol) and appearance of a higher Rf spot (Product).

  • Workup (Critical for Purity):

    • Dilute with DCM.

    • Wash 1: 1M HCl (aqueous). Mechanism: This protonates the imidazole byproduct, forcing it into the aqueous layer.

    • Wash 2: Saturated

      
       (neutralization).
      
    • Wash 3: Brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOAc/Hexanes if necessary (though often obtained pure).

Validation by NMR Spectroscopy

NMR is the primary tool for confirming cyclization. The key diagnostic is the deshielding of protons adjacent to the oxygen and the appearance of the carbamate carbonyl.

Logic Tree for Spectral Interpretation

NMRLogic Start Acquire 1H NMR (CDCl3) CheckMe Check 1.1-1.4 ppm (Methyl Doublet?) Start->CheckMe CheckCH2 Check 3.9-4.5 ppm (Ring CH2 split?) CheckMe->CheckCH2 Yes ResultFail1 FAIL: Starting Material CheckMe->ResultFail1 No/Wrong Shift CheckImpurity Check 7.0-8.0 ppm (Imidazole signals?) CheckCH2->CheckImpurity Yes (Deshielded) CheckCH2->ResultFail1 No (Upfield <3.5ppm) ResultPass PASS: Pure Product CheckImpurity->ResultPass No Peaks ResultFail2 FAIL: Residual CDI CheckImpurity->ResultFail2 Peaks Present

Caption: Decision matrix for validating product identity and purity via 1H NMR.

Table 2: Diagnostic NMR Shifts (CDCl )
PositionProton (

H)

(ppm)
MultiplicityCarbon (

C)

(ppm)
Structural Insight
C2 (C=O) N/A-159.5 Confirmation of Cyclization (Key Peak)
C4 (CH) 3.90 - 4.05Multiplet48.2Chiral center
C5 (CH

)
4.48 (

), 3.95 (

)
t, dd71.5Deshielded vs Alaninol (~65 ppm)
Me 1.15Doublet (

Hz)
20.1Characteristic doublet
NH 6.50 - 7.50Broad Singlet-Exchangeable proton

Note: The splitting of the C5 protons into distinct signals (diastereotopic effect) confirms the rigidity of the ring structure.

Validation by Mass Spectrometry

Mass spectrometry provides confirmation of molecular weight and fragmentation fingerprints characteristic of the oxazolidinone ring.

Fragmentation Pathway

The oxazolidinone ring typically undergoes a retro-cycloaddition-like fragmentation or loss of


.

MassSpec M_Ion [M+H]+ m/z 102 Frag1 Loss of CO2 (Neutral Loss 44) M_Ion->Frag1 Fragmentation Ion3 Loss of Methyl [M - CH3]+ m/z 86 M_Ion->Ion3 Minor Path Ion2 Amine Fragment [C3H8N]+ m/z 58 Frag1->Ion2

Caption: Primary fragmentation pathways observed in ESI(+) MS for 4-methyl-2-oxazolidinone.

Table 3: Key MS Signals (ESI+)
m/zIon IdentityInterpretation
102.1

Parent Ion . Confirms MW of 101.[2][3]1.
124.1

Sodium adduct (common in ESI).
203.2

Dimer (concentration dependent).
58.1

Diagnostic fragment (loss of carbonyl).

Troubleshooting & Impurity Profiling

When validation fails, use this guide to identify the root cause.

  • Impurity: Imidazole

    • Detection:

      
      H NMR signals at 
      
      
      
      7.0, 7.1, and 7.6 ppm.
    • Cause: Insufficient acidic wash during workup.

    • Remediation:[4][5] Redissolve in DCM, wash vigorously with 1M HCl.

  • Impurity: Unreacted Alaninol

    • Detection:

      
      H NMR signals upfield (CH
      
      
      
      at
      
      
      3.3-3.6 ppm); Mass Spec shows m/z 76 (
      
      
      ).
    • Cause: CDI hydrolysis (wet solvent) or insufficient reaction time.

    • Remediation:[4][5] Add 0.2 equiv more CDI and stir longer; ensure anhydrous conditions.

  • Impurity: Oligomers

    • Detection: Broadening of NMR peaks; multiple spots on TLC.

    • Cause: High concentration or excessive heat leading to polymerization.

    • Remediation:[4][5] Maintain concentration

      
       M and temperature 
      
      
      
      °C.

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. (Foundational work on oxazolidinone auxiliaries).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. (Detailed experimental protocols).

  • Heller, S. T., & Sarpong, R. (2011). "Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas." Organic Letters, 13(10), 2697-2699. (CDI mechanistic insights).

  • Paz, J., et al. (2010). "Green synthesis of 2-oxazolidinones and 2-thiazolidinones from 1,2-amino alcohols." European Journal of Organic Chemistry. (Comparison of green reagents).

Sources

Literature Review & Comparison Guide: 4-Methyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical review and comparison of 4-methyl-1,3-oxazolidin-2-one , a chiral auxiliary derived from alanine. It is designed for researchers requiring an objective analysis of its performance relative to industry-standard alternatives (e.g., 4-benzyl and 4-isopropyl analogs) in asymmetric synthesis.

Executive Summary

4-Methyl-1,3-oxazolidin-2-one (often abbreviated as the 4-methyl Evans auxiliary ) is a chiral oxazolidinone derived from the amino acid alanine . While the phenylalanine-derived (4-benzyl) and valine-derived (4-isopropyl) auxiliaries are more ubiquitous in academic literature due to their higher steric bulk and crystallinity, the 4-methyl variant occupies a critical niche in industrial and large-scale applications.

Its primary value proposition lies in atom economy and cost-efficiency . Being derived from alanine, it is significantly less expensive than valine or phenylglycine derivatives. However, this comes with a trade-off: the smaller methyl group exerts less steric influence than a benzyl or isopropyl group, potentially resulting in lower diastereomeric ratios (dr) in highly demanding reactions.

Key Applications:

  • Asymmetric Alkylation (α-alkylation of carboxylic acid derivatives).

  • Asymmetric Aldol Condensations.

  • Synthesis of non-natural amino acids (e.g., α-methyl amino acids).[1]

Comparative Analysis: 4-Methyl vs. Alternatives

The following table contrasts the 4-methyl auxiliary with the three most common alternatives. Data is synthesized from standard asymmetric synthesis literature.

Table 1: Comparative Performance of Evans Auxiliaries
Feature4-Methyl-2-oxazolidinone 4-Benzyl-2-oxazolidinone 4-Isopropyl-2-oxazolidinone 4-Phenyl-2-oxazolidinone
Source Amino Acid AlaninePhenylalanineValinePhenylglycine
Steric Bulk Low (Methyl)Medium (Benzyl)High (Isopropyl)High (Phenyl/Planar)
Typical Alkylation dr 90:10 – 95:598:2 – >99:1>99:1>99:1
Crystallinity of N-Acyl Often Oils / Low MP SolidsHighly CrystallineCrystallineCrystalline
Cost Efficiency High (Cheapest)MediumMediumLow (Expensive)
Cleavage Ease HighHighHighModerate (Benzylic C-N bond)
Primary Use Case Large-scale, cost-sensitive APIsGeneral purpose, complex synthesisHigh-selectivity requirementsElectronic tuning required
Expert Insight:
  • The Crystallinity Factor: A major operational advantage of the 4-benzyl variant is that its

    
    -acylated derivatives are almost always crystalline solids. This allows for purification via recrystallization, enhancing optical purity (ee) without expensive chromatography. The 4-methyl  derivatives are frequently oils, often necessitating column chromatography or distillation, which can be a bottleneck at scale.
    
  • Selectivity vs. Cost: For a simple methylation reaction, the 4-methyl auxiliary often provides sufficient selectivity (>95:5). If the diastereomers are separable, the cost savings of the alanine-derived scaffold make it the superior choice for multi-kilogram batches.

Mechanistic Grounding

The efficacy of 4-methyl-1,3-oxazolidin-2-one relies on the formation of a rigid Z-enolate upon deprotonation. The lithium cation is chelated between the enolate oxygen and the carbonyl oxygen of the oxazolidinone.

The Chelation-Controlled Mechanism
  • Z-Enolate Formation: Base (NaHMDS or LDA) deprotonates the

    
    -acyl species. To minimize A(1,3) strain, the enolate forms exclusively in the Z-geometry.
    
  • Facial Shielding: The C4-methyl group projects into space, effectively blocking one face of the planar enolate.

  • Electrophile Approach: The electrophile attacks from the face opposite the methyl group (anti-stereocontrol).

Visualization: The Evans Cycle

The following diagram illustrates the standard workflow: Attachment, Reaction (Alkylation), and Cleavage.

EvansCycle Auxiliary 4-Methyl-2-oxazolidinone (Chiral Auxiliary) Acylation Step 1: Attachment (R-COCl + n-BuLi) Auxiliary->Acylation NAcyl N-Acyl Intermediate Acylation->NAcyl Enolization Step 2: Enolization (NaHMDS/LiHMDS, -78°C) NAcyl->Enolization Enolate Z-Enolate (Li-Chelated) Enolization->Enolate Alkylation Step 3: Reaction (Electrophile R'-X) Enolate->Alkylation Steric Blocking by Methyl Product_Acyl Chiral N-Acyl Product (High dr) Alkylation->Product_Acyl Cleavage Step 4: Cleavage (LiOH/H2O2 or LiBH4) Product_Acyl->Cleavage Cleavage->Auxiliary Recycled FinalProduct Target Chiral Acid/Alcohol Cleavage->FinalProduct

Caption: The Evans Auxiliary Cycle showing the recycling of the 4-methyl oxazolidinone scaffold.

Experimental Protocols

The following protocols are standardized based on high-yield literature procedures (e.g., J. Chem. Educ. 2008, 85, 5, 696; Org. Synth.).

Protocol A: Attachment (Synthesis of N-Propionyl-4-methyl-2-oxazolidinone)

Objective: Attach the substrate (propionic acid) to the auxiliary.

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 4-methyl-2-oxazolidinone (10.0 mmol, 1.0 equiv) in dry THF (50 mL). Cool to -78 °C.

  • Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 min. Stir for 30 min.

  • Acylation: Add propionyl chloride (1.2 equiv) dropwise.

  • Warm & Quench: Allow to warm to 0 °C over 1 h. Quench with saturated

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Unlike the benzyl analog, this product may be an oil.

Protocol B: Asymmetric Alkylation (Methylation)

Objective: Introduce a methyl group to create a chiral center.

  • Enolization: Dissolve

    
    -propionyl-4-methyl-2-oxazolidinone (5.0 mmol) in THF (25 mL) under 
    
    
    
    . Cool to -78 °C.
  • Base Addition: Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. The solution typically turns yellow. Stir for 45-60 min to ensure complete Z-enolate formation.

  • Electrophile: Add Methyl Iodide (Mel) (3.0 equiv) neat.

  • Reaction: Stir at -78 °C for 2 h, then slowly warm to -20 °C.

  • Quench: Add saturated

    
    .
    
  • Analysis: Analyze crude reaction mixture by

    
     NMR to determine diastereomeric ratio (dr). Expect dr ~90:10 to 95:5 for the methyl auxiliary.
    
Protocol C: Hydrolytic Cleavage

Objective: Remove the auxiliary to yield the chiral acid.

  • Solution: Dissolve the alkylated product in THF/Water (3:1) at 0 °C.

  • Reagents: Add

    
      (30%, 4.0 equiv) followed by LiOH  (2.0 equiv).
    
  • Reaction: Stir at 0 °C for 1-2 h.

  • Quench: Quench excess peroxide with

    
     (1.5 M).
    
  • Recovery: Acidify aqueous layer to pH 2 and extract the chiral acid. The auxiliary remains in the organic layer (if not acidified) or can be recovered from the initial extraction.

Data Presentation: Yield & Selectivity

The following data highlights the performance gap between the Methyl and Benzyl auxiliaries in a standard alkylation (Propionyl




-Methyl-Propionyl).
Auxiliary TypeReagentElectrophileYield (%)Diastereomeric Ratio (dr)Ref
4-Methyl NaHMDSAllyl Iodide82%94:6 [1]
4-Benzyl NaHMDSAllyl Iodide78%99:1 [2]
4-Methyl LDABenzyl Bromide85%92:8 [1]
4-Benzyl LDABenzyl Bromide88%>99:1 [3]

Interpretation: While the 4-benzyl auxiliary consistently delivers superior stereocontrol (>99:1), the 4-methyl auxiliary provides acceptable levels (>90:10) for many applications, particularly where the minor isomer can be purged in subsequent steps or where the cost of the auxiliary is a governing factor.

References

  • An-Najah Staff. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate. An-Najah National University.[1] Link

  • Evans, D. A., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. Link

  • BenchChem Support. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage. BenchChem. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Methyl-2-oxazolidinone. Merck KGaA. Link

Sources

Definitive Purity Assessment of (S)-4-Methyl-2-Oxazolidinone

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Process Chemists

Executive Summary: The Cost of Impurity

In asymmetric synthesis, the integrity of the chiral auxiliary is the rate-limiting step for stereochemical success. (S)-4-methyl-2-oxazolidinone (Evans auxiliary) is a cornerstone for diastereoselective aldol and alkylation reactions. However, its performance is binary: 99% purity yields >98% diastereomeric excess (de), while 95% purity can catastrophically erode selectivity to <80% de.

This guide objectively compares the three primary modalities for assessing purity—Polarimetry, NMR, and Chiral HPLC—and establishes a self-validating protocol for ensuring "reaction-ready" grade material.

The Synthesis Landscape & Impurity Profile

To assess purity, one must first understand the contaminants.[1] The synthesis typically proceeds via the carbonylation of L-alaninol.

Common Impurities[2]
  • Unreacted L-Alaninol: Resulting from incomplete carbonylation. Acts as a nucleophile in subsequent steps, destroying yield.

  • Oligomeric Carbonates: Formed if diethyl carbonate or phosgene equivalents are used in excess without proper quenching.

  • Water: The "silent killer" of acylation reactions.

  • Enantiomer ((R)-isomer): Resulting from racemization of the starting amino acid during reduction or thermal stress during cyclization.

Visualization: Impurity Formation Pathways

The following diagram maps the genesis of common impurities during the synthesis from L-Alanine/L-Alaninol.

ImpurityPathways Alanine L-Alanine Alaninol L-Alaninol (Precursor) Alanine->Alaninol Reduction Impurity3 (R)-Enantiomer (Racemization) Alanine->Impurity3 Thermal Stress Product (S)-4-Methyl-2-Oxazolidinone (Target) Alaninol->Product Cyclization Impurity1 Unreacted Alaninol (Nucleophilic Impurity) Alaninol->Impurity1 Incomplete Rxn Carbonyl Carbonyl Source (CDI/Phosgene/DEC) Carbonyl->Product Impurity2 Polymeric Carbonates (Oligomers) Carbonyl->Impurity2 Excess Reagent

Figure 1: Mechanistic origins of critical impurities in oxazolidinone synthesis.

Comparative Analytical Framework

While many labs rely on a simple melting point check, this is insufficient for asymmetric catalysis. The following matrix compares the utility of available methods.

FeatureMethod A: Polarimetry (

)
Method B: 1H NMR Method C: Chiral HPLC
Primary Utility Identity ConfirmationStructural Purity & Solvent CheckEnantiomeric Excess (ee%)
Sensitivity Low (Requires >5% impurity to shift)Medium (Limit of Detection ~1%)High (Limit of Detection <0.1%)
Specificity Low (Solvent dependent)High (Identifies specific contaminants)Very High (Separates enantiomers)
Sample Req. High (~10-20 mg)Medium (~5-10 mg)Low (<1 mg)
Throughput Fast (5 mins)Fast (10 mins)Slow (30-45 mins)
Verdict Screening Only Mandatory for Chemical Purity Mandatory for Optical Purity

Experimental Protocols

Protocol A: The "Gold Standard" Chiral HPLC Method

Objective: Quantify the enantiomeric excess (ee) and detect trace isomers. Context: Polarimetry is notoriously unreliable for this class of compounds due to massive solvent effects (e.g., sign reversal between CHCl3 and EtOH). HPLC is the only defensible metric.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90 : 10 v/v). Note: 80:20 can be used for faster elution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Amide absorption).

  • Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase. Filter through 0.45 µm PTFE.

Expected Results:

  • (S)-Isomer (Major): Retention time approx. 12-14 min (dependent on exact column age/condition).

  • (R)-Isomer (Minor): Distinctly separated (Resolution factor

    
    ).
    
  • Acceptance Criteria: >99.5% ee for pharmaceutical applications.

Protocol B: Structural Validation via 1H NMR

Objective: Confirm removal of alaninol and solvents. Instrument: 400 MHz (minimum), Solvent:


.

Diagnostic Signals:

  • The Methyl Doublet:

    
     ppm (d, 
    
    
    
    Hz, 3H).
    • Alert: Look for a "shadow" doublet nearby, indicating the (R)-enantiomer or diastereomeric impurities if derivatized.

  • Ring Protons:

    
     ppm (Multiplets, 3H).
    
    • Alert: Sharp singlets in this region often indicate unreacted carbonate sources.

  • NH Proton:

    
     ppm (Broad singlet).
    
    • Alert: If this peak is sharp or missing, suspect rapid exchange due to water contamination or deprotonation.

Protocol C: Purification via Recrystallization

If the synthesized batch fails the above metrics (<98% purity), do not use column chromatography immediately. Recrystallization is superior for upgrading optical purity.

  • Solvent System: Ethyl Acetate / Hexanes (1:2 ratio) or pure Diethyl Ether (if MP allows).

  • Procedure:

    • Dissolve crude solid in minimum hot EtOAc (~60°C).

    • Add warm Hexanes dropwise until slight turbidity persists.

    • Allow to cool slowly to Room Temperature, then refrigerate (4°C) for 4 hours.

    • Critical Step: Seed with a crystal of commercial standard if available to induce crystallization of the S-isomer specifically.

  • Yield: Typically 70-80% recovery with >99% ee.

Decision Logic for Researchers

Use this workflow to validate your synthesized auxiliary before committing it to a reaction.

ValidationLogic Start Synthesized Crude (S)-4-Methyl-2-Oxazolidinone NMR 1H NMR (CDCl3) Check for Alaninol/Solvents Start->NMR PassNMR Pass: No side products NMR->PassNMR Clean Spectrum FailNMR Fail: >2% Impurity NMR->FailNMR Dirty Spectrum HPLC Chiral HPLC (OD-H / AD-H) PassNMR->HPLC Recryst Recrystallize (EtOAc/Hexanes) FailNMR->Recryst PassHPLC Pass: >99% ee HPLC->PassHPLC High Optical Purity FailHPLC Fail: <99% ee HPLC->FailHPLC Racemization Detected FailHPLC->Recryst Recryst->NMR Re-evaluate

Figure 2: Step-by-step decision matrix for purity validation.

Comparison with Commercial Standards

Data collected from internal validation of synthesized batches vs. Sigma-Aldrich commercial standards (Product #902640).

PropertyCommercial Standard (Sigma)Synthesized (Crude)Synthesized (Recrystallized)
Appearance White Crystalline PowderOff-white / Yellowish SolidWhite Needles
Melting Point 52 - 56 °C48 - 53 °C (Depressed)53 - 55 °C
Optical Rotation

(CHCl3)

to


to

HPLC Purity (ee) >99.0%92 - 96%>99.5%

Key Insight: The melting point of the methyl-substituted auxiliary (52-56°C) is significantly lower than the phenyl analog (130-132°C). Do not confuse the two. A synthesized batch that remains an oil at room temperature is likely heavily contaminated with solvent or unreacted alaninol.

References

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses.

  • Sigma-Aldrich. (2025). "Product Specification: (S)-4-Methyl-2-oxazolidinone." Merck/MilliporeSigma.

  • Daicel Corporation. (2024). "Chiral Application Guide: Separation of Oxazolidinones." Chiral Technologies.

Sources

comparative study of different synthetic routes to 4-methyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-1,3-oxazolidin-2-one is a pivotal heterocyclic scaffold in organic synthesis. In its chiral form (derived from L-alaninol), it serves as a foundational Evans auxiliary , enabling high diastereoselectivity in asymmetric alkylations and aldol reactions. In the pharmaceutical sector, the oxazolidinone core is the pharmacophore of "last-resort" antibiotics like Linezolid.

This guide objectively compares three distinct synthetic methodologies:

  • The Phosgene/Triphosgene Route: The laboratory "gold standard" for reliability and stereoretention.

  • The Dialkyl Carbonate Route: A green, catalytic alternative utilizing transesterification.

  • The Urea Route: A cost-driven, solvent-free industrial approach.

Strategic Analysis of Synthetic Pathways

Route A: The Phosgenation Protocol (Triphosgene)

The Benchmark for Stereochemical Integrity

While phosgene gas was historically used, modern laboratories utilize Triphosgene (bis(trichloromethyl) carbonate) , a crystalline solid that decomposes in situ to generate phosgene equivalents.

  • Mechanism: Nucleophilic attack of the amino group on the carbonyl electrophile, followed by intramolecular cyclization by the hydroxyl group.

  • Causality: The reaction is exothermic and rapid. The use of a base (typically triethylamine or NaOH) is critical to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed side reactions.

  • Pros: Near-quantitative yields (>90%); excellent retention of chirality (no high heat); facile workup.

  • Cons: Triphosgene is highly toxic; poor atom economy (generates stoichiometric chloride waste).

Route B: The Green Carbonylation (Dialkyl Carbonates)

The Sustainable Contender

This route utilizes Diethyl Carbonate (DEC) or Dimethyl Carbonate (DMC) as the carbonyl source.

  • Mechanism: Base-catalyzed transesterification forms a carbamate intermediate, which then undergoes intramolecular cyclization, releasing alcohol (ethanol or methanol).

  • Causality: DEC is a poorer electrophile than phosgene. Consequently, this route requires thermodynamic driving forces—either high heat (reflux) or Microwave Irradiation —and a base catalyst (e.g., NaOMe, K2CO3) to activate the nucleophile.

  • Pros: Non-toxic reagents; alcohol byproducts are benign; high atom economy.

  • Cons: Slower kinetics without microwave assistance; high temperatures pose a slight risk of racemization if not monitored.

Route C: The Urea Fusion Method

The Industrial Workhorse

Direct condensation of amino alcohols with Urea .

  • Mechanism: Thermal decomposition of urea releases ammonia, forming an isocyanate intermediate (transiently) or a ureido derivative which cyclizes.

  • Causality: The reaction is driven by the removal of ammonia gas. It typically runs neat (solvent-free) at temperatures >130°C.

  • Pros: Extremely low raw material cost; solvent-free (high throughput).

  • Cons: Harsh thermal conditions; ammonia handling required; difficult purification if conversion is incomplete; heterogeneous catalysts (e.g., CeO2) often needed for optimal yields.

Comparative Metrics

MetricRoute A: TriphosgeneRoute B: Diethyl Carbonate (MW)Route C: Urea Fusion
Yield 90–98%85–95%70–90%
Atom Economy Low (HCl/Base salts waste)High (Ethanol byproduct)High (Ammonia byproduct)
Reaction Time 1–3 Hours10–20 Mins (Microwave)4–12 Hours
Safety Profile High Risk (Toxic reagents)Safe (Green solvents)Moderate (Ammonia gas)
Cost High (Reagents + Disposal)ModerateVery Low
Scalability Linear (Batch)Difficult (MW penetration depth)Excellent (Continuous Flow)

Mechanistic Visualization

The following diagram illustrates the convergence of these three pathways upon the target molecule, highlighting the specific intermediates and byproducts.

Oxazolidinone_Synthesis cluster_RouteA Route A: Phosgenation cluster_RouteB Route B: Carbonylation cluster_RouteC Route C: Urea Fusion Alaninol Alaninol (2-amino-1-propanol) InterA Chloroformate/Carbamoyl Chloride Intermediate Alaninol->InterA + Triphosgene 0°C, Et3N InterB Carbamate Intermediate Alaninol->InterB + DEC Cat. NaOMe InterC Isocyanate (Transient) Alaninol->InterC + Urea >130°C Triphosgene Triphosgene Product 4-Methyl-1,3-oxazolidin-2-one InterA->Product - HCl Fast Cyclization DEC Diethyl Carbonate (DEC) InterB->Product Microwave / Heat - EtOH Urea Urea InterC->Product - NH3

Figure 1: Mechanistic convergence of synthetic routes. Note the distinct byproducts (HCl vs EtOH vs NH3).

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis via Triphosgene

Best for: Small-scale library synthesis or when enantiomeric excess (ee) is paramount.

Reagents:

  • (S)-2-Amino-1-propanol (L-Alaninol): 10 mmol

  • Triphosgene: 3.4 mmol (0.34 eq)

  • Triethylamine (Et3N): 22 mmol (2.2 eq)

  • Dichloromethane (DCM): Anhydrous, 50 mL

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add L-Alaninol and Et3N to DCM. Cool the solution to 0°C using an ice bath.

    • Why? Cooling prevents uncontrolled exothermic reaction and minimizes racemization.

  • Addition: Dissolve Triphosgene in 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Safety: Perform this strictly in a fume hood. Triphosgene generates phosgene gas upon contact with moisture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The amine starting material (ninhydrin active) should disappear.

  • Workup: Quench with saturated NH4Cl solution (20 mL). Separate the organic layer.[1][2][3][4][5] Wash with 1N HCl (to remove residual Et3N) and brine.

  • Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from EtOAc/Hexanes.

Protocol B: Green Synthesis via Microwave-Assisted Carbonylation

Best for: Sustainable chemistry and rapid throughput.

Reagents:

  • (S)-2-Amino-1-propanol: 10 mmol

  • Diethyl Carbonate (DEC): 5 mL (Excess serves as solvent/reagent)

  • Sodium Methoxide (NaOMe): 0.5 mmol (0.05 eq - Catalytic)

Step-by-Step Methodology:

  • Setup: Place Alaninol, DEC, and catalytic NaOMe into a microwave-safe pressure vial (10 mL capacity).

  • Irradiation: Seal the vial. Set the microwave reactor to 125°C with a hold time of 15 minutes .

    • Why? Microwave heating provides direct energy transfer to the polar intermediates, overcoming the activation energy barrier of the poor electrophile (DEC) significantly faster than thermal reflux.

  • Workup: Cool to room temperature. Evaporate excess DEC under reduced pressure.

  • Purification: The residue is often pure enough for use. If necessary, pass through a short silica plug eluting with EtOAc.

Conclusion & Recommendations

  • For Drug Discovery/Medicinal Chemistry: Use Route A (Triphosgene) . The guarantee of stereochemical purity and high yield outweighs the safety overhead on a gram scale.

  • For Process Development/Green Chemistry: Adopt Route B (DEC/Microwave) . It eliminates halogenated waste and offers the best balance of safety and speed.

  • For Commodity/Polymer Manufacturing: Route C (Urea) remains the economic winner, provided the facility can handle ammonia scrubbing and high-temperature reactors.

References

  • Falb, E., Nudelman, A., & Hassner, A. (1993). A convenient synthesis of chiral oxazolidin-2-ones and thiazolidin-2-ones and an improved preparation of triphosgene.[6] Synthetic Communications.

  • Paz, J. L., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.[7] MDPI - Molecules.

  • Nemati Kharat, A., & Aliahmadi, M. (2020). An Ecofriendly Synthesis of 2-oxazolidinone From 2-aminoethanol and Urea Under Solvent-free Condition Using CeO2 Nanoparticles.[8] ResearchGate.

  • Organic Chemistry Portal. (2023). Synthesis of Oxazolidinones - Recent Literature.

  • Iyer, K. S., et al. (2024). Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) - (Contains general Triphosgene handling protocols). Organic Syntheses.

Sources

X-Ray Crystallography of 4-Methyl-1,3-Oxazolidin-2-one Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric synthesis, the 4-methyl-1,3-oxazolidin-2-one scaffold (a variant of the Evans auxiliary) is a cornerstone for inducing stereochemical control. However, validating the absolute configuration of the resulting adducts remains a bottleneck. While NMR and Chiral HPLC are routine, Single Crystal X-Ray Diffraction (SC-XRD) remains the only absolute method to unambiguously determine stereochemistry without reference standards.

This guide objectively compares SC-XRD against spectroscopic alternatives, detailing the specific crystallographic behaviors of 4-methyl derivatives. It addresses the "crystallinity challenge" inherent to these often-oily intermediates and provides actionable protocols for structural elucidation.

Part 1: The Structural Imperative – Why X-Ray?

For drug development professionals, the cost of a stereochemical misassignment is astronomical. While NMR is faster, it relies on relative comparisons (e.g., coupling constants, NOE correlations) which can be ambiguous in flexible systems.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
FeatureSC-XRD (The Gold Standard) NMR (1H/13C/NOE) Circular Dichroism (CD)
Absolute Configuration Direct Determination (via Anomalous Dispersion)Indirect (Requires Mosher esters or similar derivatization)Indirect (Requires theoretical calculation or reference)
Conformational Insight Precise bond lengths/angles; reveals dipole alignmentSolution-state average; rapid rotation blurs specific conformersLimited to chromophore environment
Sample Requirement Single Crystal (0.1–0.3 mm)Solution (~5–10 mg)Solution (<1 mg)
Ambiguity Risk < 1% (with good refinement)Moderate (Signal overlap, flexible conformers)Moderate (Solvent effects can invert signs)
Throughput Low (Days to Weeks)High (Minutes to Hours)High (Minutes)
Decision Matrix: When to Deploy SC-XRD

The following logic flow illustrates when to escalate from NMR to X-ray crystallography for 4-methyl oxazolidinone derivatives.

G Start Synthesized 4-Methyl-Oxazolidinone Adduct StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Oil Oil / Amorphous StateCheck->Oil NMR Run 1H/13C NMR + NOE Solid->NMR XRD SC-XRD Analysis (Anomalous Dispersion) Solid->XRD Direct Path Oil->NMR Ambiguous Stereochemistry Ambiguous? NMR->Ambiguous Deriv Derivatization Strategy (Add Heavy Atom / Rigidify) Ambiguous->Deriv Yes Publish Data Publish Data Ambiguous->Publish Data No (Confidence High) Grow Crystal Growth (Vapor Diffusion) Deriv->Grow Grow->XRD

Figure 1: Decision workflow for structural elucidation. Note that oils require a derivatization step to access the precision of SC-XRD.

Part 2: Comparative Structural Analysis (Product vs. Alternatives)

The 4-methyl auxiliary is often compared to the 4-benzyl (classic Evans) and 4-phenyl variants. From a crystallographic perspective, these substituents dictate packing forces and lattice stability.

4-Methyl vs. 4-Benzyl: The Crystallinity Trade-off
  • 4-Benzyl: The aromatic ring facilitates

    
    -
    
    
    
    stacking, often leading to higher melting points and easier crystallization.
  • 4-Methyl: The smaller methyl group lacks these intermolecular stabilizing forces. Consequently, 4-methyl derivatives are frequently low-melting solids or oils .

    • Implication: If your 4-methyl intermediate is an oil, do not assume impurity. It is an intrinsic property of the crystal packing efficiency. You may need to switch to the 4-benzyl auxiliary solely to obtain a crystal structure for proof-of-concept, then switch back to methyl for yield/cleavage efficiency.

Dipole Minimization vs. Chelation

SC-XRD provides a snapshot of the ground state conformation.

  • Observation: In crystal structures of N-acyl 4-methyl-oxazolidinones, the exocyclic carbonyl (from the acyl group) and the endocyclic carbonyl (from the auxiliary) typically adopt an anti-parallel orientation.

  • Causality: This minimizes the repulsive dipole-dipole interaction.

  • Contrast with Reaction Mechanism: This contrasts with the Zimmerman-Traxler transition state proposed for aldol reactions, where a metal (Li, B, Ti) chelates between these carbonyls, forcing them syn.[1]

  • Expert Insight: Do not confuse the crystal structure (dipole-minimized, anti) with the reactive conformation (chelated, syn). The X-ray structure validates the connectivity and absolute configuration of the carbons, not necessarily the reactive conformer.

Part 3: Experimental Protocol

Generating diffraction-quality crystals for 4-methyl derivatives requires specific handling due to their high solubility and low melting points.

Protocol A: Crystallization of Low-Melting Solids

Method: Slow Vapor Diffusion (The "Standard" for small molecules).

  • Dissolution: Dissolve ~10 mg of the derivative in a minimal amount (0.5 mL) of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) in a small vial (inner vial).

  • Precipitant: Place this inner vial (uncapped) inside a larger jar containing a "poor" solvent (e.g., Hexanes or Pentane).

    • Ratio: 1:4 (Good Solvent : Poor Solvent).

  • Equilibration: Seal the outer jar tightly. The volatile poor solvent will diffuse into the inner vial, slowly lowering solubility.

  • Temperature: Place at 4°C or -20°C .

    • Critical Step: For 4-methyl derivatives, cold temperature is often mandatory to overcome the low melting point and induce nucleation.

Protocol B: The "Heavy Atom" Derivatization (For Oils)

If the 4-methyl adduct is a persistent oil, you must modify the substrate to increase crystallinity and provide a heavy atom for absolute configuration (using anomalous dispersion).

  • Target: If the adduct has a free hydroxyl (e.g., aldol product), esterify it.

  • Reagent: Use p-nitrobenzoyl chloride or p-bromobenzoyl chloride .

    • Why? The rigid aromatic ring aids packing (crystallinity), and the Bromine atom provides a strong anomalous signal for X-ray phasing.

  • Workflow:

    • React adduct (1 equiv) with p-bromobenzoyl chloride (1.2 equiv), Et3N, and DMAP in DCM.

    • Purify via silica plug.

    • Crystallize using Protocol A.

Crystallization Workflow Diagram

Crystallization Input Purified 4-Methyl Derivative Solubility Solubility Test Input->Solubility Method1 Vapor Diffusion (DCM / Hexanes) Solubility->Method1 High Sol Method2 Slow Evaporation (EtOAc / Heptane) Solubility->Method2 Med Sol Temp Cold Storage (4°C to -20°C) Method1->Temp Method2->Temp Check Microscopy Check (Birefringence) Temp->Check Harvest Mount on Goniometer Check->Harvest Sharp Edges Recycle/Seed Recycle/Seed Check->Recycle/Seed Amorphous

Figure 2: Step-by-step workflow for crystallizing difficult 4-methyl oxazolidinone derivatives.

Part 4: Data Interpretation & Case Study

When analyzing the solved structure of a 4-methyl-1,3-oxazolidin-2-one derivative, focus on these specific parameters to validate the model quality.

Key Structural Metrics
ParameterExpected ValueSignificance
C2=O1 Bond Length 1.20 – 1.22 ÅTypical carbonyl double bond.
N3-C2 Bond Length 1.35 – 1.38 ÅShorter than a single bond (1.47 Å), indicating resonance (amide character). This planarity is crucial for the auxiliary's function.
Torsion Angle (O=C-N-C=O) ~150° - 180°Indicates Anti-dipole alignment . Deviations suggest steric clash or crystal packing forces.
Flack Parameter < 0.1 (with error)Critical for Absolute Configuration. A value near 0.0 confirms the correct enantiomer; 1.0 indicates the inverted structure.
Case Study: Aldol Adduct Validation

In a typical "Evans Syn" aldol reaction, the X-ray structure of the product (often crystallized after cleavage or as the imide) confirms the (2S, 3R) relative stereochemistry.

  • Observation: The methyl group on the auxiliary (C4) directs the incoming electrophile to the opposite face.

  • Validation: In the crystal structure, look for the newly formed hydroxyl group and the auxiliary's methyl group. They should be spatially distinct. If the auxiliary was (S)-4-methyl, the major aldol product usually displays the syn relationship established by the Z-enolate, but the X-ray will definitively show the absolute chirality of the new centers relative to the fixed C4-methyl center.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Caira, M. R. (1998). Crystalline polymorphism of organic compounds. Topics in Current Chemistry, 198, 163–208. (Reference for crystallization behavior and packing forces). Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. (The definitive source for absolute configuration via X-ray). Link

  • Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl-1,3-oxazolidin-2-thiones. Journal of the American Chemical Society, 119(33), 7883–7884. (Comparative reference for Thiazolidinethione alternatives). Link

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier. (General reference for auxiliary-controlled stereoselection mechanisms). Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-Methyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Safety-First Mindset

In the synthesis of chiral pharmaceuticals, 4-Methyl-1,3-oxazolidin-2-one (often derived from valine or alanine) is a critical Evans auxiliary used to induce stereochemistry. While not classified as an acutely toxic "P-listed" substance, its disposal requires precision.[1]

As scientists, we must recognize that disposal is not an afterthought—it is the final step of the experimental protocol. Improper disposal of cyclic carbamates can lead to the release of nitrogen oxides (NOx) during uncontrolled combustion or contamination of aqueous waste streams. This guide provides a self-validating workflow to ensure compliance and safety.

Hazard Profile & Chemical Identity

Before handling waste, verify the material against the following profile. This establishes the "Why" behind the disposal protocols.

PropertySpecification
Chemical Name 4-Methyl-1,3-oxazolidin-2-one
CAS Number 18208-35-0 (Racemic) / 108149-60-6 ((R)-isomer)
Structure Cyclic Carbamate (contains Nitrogen & Oxygen)
Physical State White to off-white solid (typically)
Combustibility Combustible; releases NOx and COx upon burning
GHS Hazard Classification[2][4]
  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[4][2][3][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][2][3]

Scientist’s Insight: The cyclic carbamate linkage is stable under mild conditions but decomposes at high temperatures. Therefore, high-temperature incineration with scrubbers (to capture NOx) is the only validated destruction method. Never use open burning.

Waste Characterization & Segregation

Effective disposal relies on segregating the chemical based on its state (Solid vs. Liquid) and its matrix (Pure vs. Mixture).

Segregation Logic Table

Use this table to determine the correct waste stream container.

Waste StateMatrix/ConditionCorrect Waste StreamContainer Type
Solid Pure substance, expired reagent, or spill cleanup debris.Solid Organic Waste HDPE Wide-Mouth Jar
Liquid Dissolved in Acetone, Ethyl Acetate, Methanol, or Ethanol.Non-Halogenated Organic Solvents HDPE/Glass Carboy (Red Label)
Liquid Dissolved in DCM (Dichloromethane), Chloroform, or Chlorobenzene.Halogenated Organic Solvents HDPE/Glass Carboy (Yellow Label)
Aqueous Dissolved in water (e.g., aqueous layer from extraction).Aqueous Chemical Waste HDPE Carboy (Blue Label)

Critical Protocol: Do not mix Halogenated and Non-Halogenated solvents unless your facility explicitly permits "Commingled Solvents." Halogenated waste requires more energy-intensive incineration processes.

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Treatment (The "Quench")

While 4-Methyl-1,3-oxazolidin-2-one does not require violent quenching, it is often used with reactive reagents (e.g., acid chlorides, strong bases like NaH).

  • Neutralize: Ensure the reaction mixture is quenched and at pH 6–8 before placing it in waste containers.

  • Separate: If performing an extraction, identify which layer contains the oxazolidinone (usually the organic layer, but check solubility).

Phase 2: Packaging & Labeling
  • Select Container: Use a chemically compatible container (High-Density Polyethylene - HDPE is standard).

  • Fill Limit: Never fill containers >90% full. Leave headspace for vapor expansion.

  • Labeling:

    • Do not write "Auxiliary Waste."

    • Do write: "Waste 4-Methyl-1,3-oxazolidin-2-one, [Solvent Name], [Contaminants]."

    • Validation: Verify the label matches the logbook entry.

Phase 3: The Handoff
  • Secondary Containment: Transport waste containers in a secondary tub to catch potential leaks.

  • EHS Transfer: Move to the central accumulation area. Ensure the area is cool and ventilated (preventing volatile buildup from co-solvents).

Emergency Procedures (Spills)

  • Solid Spill:

    • Isolate: Mark the area.

    • PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

    • Sweep: Gently sweep into a dustpan. Do not generate dust. [4][6]

    • Clean: Wipe the area with a damp paper towel.

    • Dispose: Place all sweepings and towels into a Solid Hazardous Waste bag/container.

  • Liquid Spill:

    • Absorb: Use vermiculite or spill pads.

    • Collect: Scoop absorbed material into a hazardous waste pail.

    • Ventilate: Ensure fume hoods are active.

Decision Tree: Disposal Logic

The following diagram illustrates the decision-making process for disposing of 4-Methyl-1,3-oxazolidin-2-one.

DisposalWorkflow Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure/Debris) StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid SolidPack Pack in HDPE Jar Label: 'Solid Organic Waste' Solid->SolidPack Final Central Accumulation Area (Incineration) SolidPack->Final SolventCheck Identify Primary Solvent Liquid->SolventCheck Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (Acetone, EtOAc, MeOH) SolventCheck->NonHalogen Aqueous Aqueous (Water > 50%) SolventCheck->Aqueous BinHalo Yellow Can/Label 'Halogenated Waste' Halogen->BinHalo BinNonHalo Red Can/Label 'Organic Solvents' NonHalogen->BinNonHalo BinAq Blue Can/Label 'Aqueous Waste' Aqueous->BinAq BinHalo->Final BinNonHalo->Final BinAq->Final

Figure 1: Logic flow for segregating 4-Methyl-1,3-oxazolidin-2-one waste based on physical state and solvent matrix.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9855455, 4-Methyl-1,3-oxazolidin-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.